molecular formula C7H4Cl2N2 B1393364 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1142192-58-2

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1393364
CAS No.: 1142192-58-2
M. Wt: 187.02 g/mol
InChI Key: JCLZDOZRYOFSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dichloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLZDOZRYOFSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674066
Record name 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-58-2
Record name 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical properties such as solubility and metabolic stability, which can lead to improved pharmacokinetic profiles in drug candidates. Halogenated derivatives of 7-azaindole, in particular, serve as versatile intermediates for the synthesis of a wide array of biologically active compounds through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a detailed examination of the synthetic pathway to a key disubstituted derivative, 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from the readily available 7-azaindole. Direct dichlorination of the parent heterocycle is challenging due to issues with regioselectivity. Therefore, a stepwise functionalization strategy is employed, which allows for precise control over the introduction of the chlorine atoms at the desired 4- and 5-positions. The overall synthetic strategy is outlined below.

Synthesis_Pathway Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) N_Oxide 1H-Pyrrolo[2,3-b]pyridine-7-oxide Start->N_Oxide N-Oxidation (e.g., m-CPBA or H₂O₂) Mono_Chloro 4-Chloro-1H-pyrrolo[2,3-b]pyridine N_Oxide->Mono_Chloro Chlorination at C4 (e.g., POCl₃) Di_Chloro This compound Mono_Chloro->Di_Chloro Electrophilic Chlorination at C5 (e.g., NCS)

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The initial phase of the synthesis focuses on the regioselective introduction of a chlorine atom at the 4-position of the 7-azaindole nucleus. This is achieved through a well-established two-step process involving N-oxidation followed by chlorination.

Step 1.1: N-Oxidation of 7-Azaindole

The first step involves the oxidation of the pyridine nitrogen of 7-azaindole to form 1H-pyrrolo[2,3-b]pyridine-7-oxide. This transformation serves to activate the pyridine ring for subsequent nucleophilic substitution.

Causality of Experimental Choice: The formation of the N-oxide modifies the electronic properties of the pyridine ring, making the C4 position susceptible to nucleophilic attack in the subsequent step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

N_Oxidation cluster_reaction N-Oxidation Reaction 7-Azaindole m-CPBA + m-CPBA 7-Azaindole->m-CPBA N-Oxide m-CPBA->N-Oxide

Caption: N-Oxidation of 7-azaindole to its corresponding N-oxide.

Step 1.2: Chlorination of 1H-Pyrrolo[2,3-b]pyridine-7-oxide

The N-oxide intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 4-position.

Causality of Experimental Choice: The N-oxide functionality facilitates a rearrangement reaction upon treatment with POCl₃, leading to the selective introduction of a chlorine atom at the C4 position. This method is a reliable and high-yielding approach for the synthesis of 4-chloro-7-azaindole.[1]

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA) (optional, as a catalyst)[1]

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • N-Oxidation: Dissolve 7-azaindole in a suitable solvent such as dichloromethane. Cool the solution in an ice bath and add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up for N-Oxide: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-pyrrolo[2,3-b]pyridine-7-oxide.

  • Chlorination: To the crude N-oxide, add phosphorus oxychloride, optionally with a catalytic amount of DIPEA.[1] Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 7-8. Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step Reactants Reagents Typical Yield
1.1 7-Azaindolem-CPBA or H₂O₂High
1.2 1H-Pyrrolo[2,3-b]pyridine-7-oxidePOCl₃~85%[1]

Part 2: Synthesis of this compound

The final step in the sequence is the introduction of the second chlorine atom at the 5-position of the 4-chloro-7-azaindole intermediate. This is achieved through an electrophilic chlorination reaction.

Step 2.1: Electrophilic Chlorination at the 5-Position

The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution. The 5-position is a favorable site for such a reaction.

Causality of Experimental Choice: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Chlorination: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in DMF or acetonitrile. Add N-chlorosuccinimide in one portion at room temperature. Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into water and extract the product with ethyl acetate. Combine the organic layers, wash with water and then brine to remove the DMF and succinimide byproduct. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
CAS Number 1142192-58-2[2]
Appearance Solid[2]

Spectroscopic Data: The crystal structure and vibrational spectra of 4,5-dichloro-7-azaindole have been reported.[3] In the solid state, it forms layered arrangements stabilized by N–H···N hydrogen bonds.[3] Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) should be performed to confirm the structure.

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic and regioselective functionalization of the 7-azaindole core. The pathway described herein, involving N-oxidation, chlorination at the 4-position, and subsequent electrophilic chlorination at the 5-position, represents a robust and logical approach for obtaining this valuable synthetic intermediate. This guide provides the foundational knowledge and practical considerations necessary for researchers in the field of medicinal chemistry and drug development to successfully synthesize and utilize this important compound in their research endeavors.

References

A Technical Guide to the Physicochemical Properties of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structure, being a bioisostere of indole, allows it to mimic the interactions of endogenous ligands with a wide array of biological targets. A crucial feature of the 7-azaindole core is its ability to act as an exceptional hinge-binding motif in protein kinases.[3] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, creating a bidentate interaction that effectively mimics the binding of adenine in ATP.[4][5] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib.[3]

This guide focuses on a specific, synthetically important derivative: 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine . The introduction of chloro-substituents significantly modulates the electronic and steric properties of the parent ring system, offering a unique building block for probing structure-activity relationships (SAR) and optimizing drug candidates. For researchers and drug development professionals, a deep understanding of the physicochemical properties of this compound is paramount, as these characteristics directly govern its synthetic utility, formulation feasibility, and pharmacokinetic profile. This document provides a comprehensive analysis of these properties, grounded in established analytical methodologies and their theoretical underpinnings.

Section 1: Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic heterocyclic compound featuring a pyrrole ring fused to a pyridine ring, with chlorine atoms substituted at the C4 and C5 positions.

Identifier Value Reference
IUPAC Name This compoundN/A
CAS Number 1142192-58-2[6][7]
Molecular Formula C₇H₄Cl₂N₂[6]
Molecular Weight 187.03 g/mol [6]
Canonical SMILES C1=CNC2=C1C(=C(C=N2)Cl)Cl[6]
InChI Key JCLZDOZRYOFSNV-UHFFFAOYSA-N[6]

The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic distribution.[8][9] The two electron-withdrawing chlorine atoms further decrease electron density in the pyridine ring and influence the acidity of the pyrrole N-H proton, which are critical factors in its chemical reactivity and biological interactions.

Section 2: Core Physicochemical Properties

The physicochemical profile of a compound is a key determinant of its behavior in both chemical and biological systems. These properties influence everything from solubility and membrane permeability to metabolic stability and target binding affinity.[10]

Property Value / Expected Value Notes
Physical Form Solid[6]
Melting Point Data not available.Expected to be higher than the 174-176 °C of 4-chloro-1H-pyrrolo[2,3-b]pyridine due to increased molecular weight.[11]
Aqueous Solubility Low (predicted)Expected based on its dichlorinated, aromatic structure and predicted LogP.
LogP (Lipophilicity) ~2.9 (predicted)Based on XlogP values for isomeric compounds 4,6-dichloro- and 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine.[12][13]
pKa (Pyrrole N-H) ~12 (predicted)Expected to be more acidic than parent pyrrole (pKa ≈ 17.5) due to electron-withdrawing groups. A related iodo-analog has a predicted pKa of 12.11.[8][14]
Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a critical parameter in drug design. It strongly influences membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The predicted LogP of ~2.9 suggests that this compound has significant lipophilic character.

Methodology Insight: Experimental LogP Determination (Shake-Flask Method)

The gold-standard method for experimentally determining the partition coefficient (LogP) is the "shake-flask" method, which measures the distribution of a compound between n-octanol and water.

Protocol:

  • Preparation: Prepare a saturated solution of n-octanol with water and a corresponding saturated solution of water with n-octanol to form the two phases.

  • Solute Addition: A precisely weighed amount of this compound is dissolved in one of the phases (typically n-octanol).

  • Equilibration: The two phases are combined in a flask and agitated (shaken) at a constant temperature until equilibrium is reached (typically 24 hours). This ensures the solute has fully partitioned between the two immiscible layers.

  • Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each layer is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol with water dissolve Dissolve Compound in n-octanol prep1->dissolve prep2 Pre-saturate water with n-octanol mix Combine Phases & Shake to Equilibrate prep2->mix dissolve->mix separate Centrifuge to Separate Layers mix->separate quant_oct Quantify [C]oct separate->quant_oct quant_aq Quantify [C]aq separate->quant_aq calc Calculate LogP = log([C]oct/[C]aq) quant_oct->calc quant_aq->calc

Workflow for Shake-Flask LogP Determination.
Acidity and Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. The 7-azaindole scaffold has two key sites for protonation/deprotonation: the weakly basic pyridine nitrogen and the weakly acidic pyrrole N-H proton. For the pyrrole proton, the pKa of the parent heterocycle is ~17.5.[8] However, the potent electron-withdrawing effects of the fused pyridine ring and the two chlorine atoms are expected to significantly increase the acidity (lower the pKa) of this proton, making it more likely to participate in hydrogen bonding as a donor or be deprotonated under moderately basic conditions. The predicted pKa of ~12 for a closely related analog supports this.[14] This property is crucial for understanding receptor-ligand interactions and solubility at physiological pH (7.4).

G cluster_low Low pH (pH < pKa) cluster_high High pH (pH > pKa) low_struct Pyrrole N-H is Protonated (Neutral Form) low_charge Charge = 0 low_struct->low_charge mid pKa ≈ 12 high_struct Pyrrole N-H is Deprotonated (Anionic Form) high_charge Charge = -1 high_struct->high_charge

Ionization state of the pyrrole N-H vs. pH.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structure confirmation and purity assessment rely on a suite of spectroscopic techniques. While specific spectra for this compound are not publicly cataloged, its expected spectral features can be reliably predicted based on data from closely related analogs.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region (typically δ 6.5-8.5 ppm).

    • One signal for the lone proton on the pyridine ring (H6).

    • Two signals for the protons on the pyrrole ring (H2 and H3).

    • A broad singlet for the pyrrole N-H proton, the chemical shift of which can be highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The carbons bonded to chlorine (C4 and C5) will appear as singlets, while the others will show C-H coupling in proton-coupled spectra.

Protocol Insight: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all signals unambiguously. Standard acquisition parameters are used, as provided by the spectrometer software.[18]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. A key feature for this compound is the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Expected Pattern: A molecule with two chlorine atoms will exhibit a cluster of peaks:

    • M peak: (containing two ³⁵Cl atoms)

    • M+2 peak: (containing one ³⁵Cl and one ³⁷Cl)

    • M+4 peak: (containing two ³⁷Cl atoms)

  • Intensity Ratio: The relative intensities of these peaks will be approximately 9:6:1, a definitive signature for a dichlorinated compound.

Methodology Insight: Electrospray Ionization Mass Spectrometry (ESI-MS) ESI is a soft ionization technique suitable for polar molecules. The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer, where it is ionized (typically protonated to give the [M+H]⁺ ion) before mass analysis.[19]

G cluster_source Isotope Source cluster_combo Dichlorinated Combinations cluster_result Expected MS Pattern Cl35 ³⁵Cl (~75%) M M Peak (³⁵Cl + ³⁵Cl) Cl35->M M2 M+2 Peak (³⁵Cl + ³⁷Cl) Cl35->M2 Cl37 ³⁷Cl (~25%) Cl37->M2 M4 M+4 Peak (³⁷Cl + ³⁷Cl) Cl37->M4 Result Relative Intensity ≈ 9:6:1 M->Result M2->Result M4->Result

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1142192-58-2)

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

This compound, also known as 4,5-dichloro-7-azaindole, belongs to the pyrrolopyridine family of heterocyclic compounds.[1] These scaffolds are of immense interest to medicinal chemists as they are bioisosteres of indoles, offering potentially improved pharmacological properties such as enhanced solubility and superior bioavailability.[2] The 7-azaindole nucleus is a privileged structure found in several FDA-approved drugs and numerous clinical candidates, particularly in oncology.[2][3]

The strategic placement of two chlorine atoms at the 4 and 5 positions of the 7-azaindole core in the title compound (CAS 1142192-58-2) provides a versatile platform for synthetic elaboration. These halogen substituents serve as reactive handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 1142192-58-2[6]
Molecular Formula C₇H₄Cl₂N₂[6]
Molecular Weight 187.03 g/mol [6]
Appearance Pale yellow to brownish solid[4]
InChI Key JCLZDOZRYOFSNV-UHFFFAOYSA-N[6]
SMILES Clc1cnc2[nH]ccc2c1Cl[6]

The dichlorinated pyrrolopyridine structure imparts specific electronic properties that influence its reactivity. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom makes the bicyclic system susceptible to certain nucleophilic and electrophilic substitutions, which will be discussed in the reactivity section.

Synthesis and Derivatization Strategies

The synthesis of substituted pyrrolo[2,3-b]pyridines can be achieved through various synthetic routes, often involving cyclization reactions. While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for constructing the 7-azaindole core provide a foundational understanding. These often involve modifications of classical indole syntheses like the Fischer or Madelung methods.[7]

A common strategy for creating functionalized 7-azaindoles involves the construction of a substituted pyridine ring followed by the annulation of the pyrrole ring. For instance, a plausible approach could start from a suitably substituted 2-aminopyridine derivative which then undergoes reactions to form the fused pyrrole ring.[8]

The true value of this compound lies in its potential for derivatization. The chlorine atoms are key functional groups for introducing molecular diversity.

Cross-Coupling Reactions: A Gateway to Novel Analogs

The chloro-substituents are amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups. This is a powerful method for exploring SAR at the 4 and 5 positions.[5]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the installation of various amino functionalities, which are often crucial for biological activity and improving physicochemical properties.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements.

The differential reactivity of the two chlorine atoms could potentially allow for selective, stepwise functionalization, further expanding the accessible chemical space.

N-Functionalization of the Pyrrole Ring

The pyrrole nitrogen is another site for modification. It can be deprotonated with a strong base and subsequently reacted with various electrophiles to install substituents on the nitrogen atom. This can be used to attach different groups or to introduce protecting groups to modulate reactivity during multi-step syntheses.[9]

Reactivity Profile: A Chemist's Perspective

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient, dichlorinated pyridine ring.

Caption: Logical relationships in the reactivity of the title compound.

  • Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Reactions like nitration, halogenation, and Mannich reactions are expected to occur preferentially at the C3 position.[7]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing chlorine atoms and the pyridine nitrogen activate the C4 and C5 positions towards nucleophilic attack. This allows for the displacement of the chloride ions by various nucleophiles, such as amines, alkoxides, and thiolates. This is a key reaction for building complex derivatives.[10]

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[3][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,3-b]pyridine core can act as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding pocket of kinases.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of important oncology targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [11]

  • Phosphodiesterase 4B (PDE4B) [12]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) [5]

The ability to readily diversify the 4,5-dichloro-7-azaindole core makes it an invaluable tool for generating libraries of compounds for high-throughput screening and for optimizing lead compounds in drug discovery campaigns.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction to illustrate the practical application of this building block. Note: This is a hypothetical procedure and must be adapted and optimized for specific substrates and desired products.

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification A Combine Reactants: - 4,5-Dichloro-7-azaindole - Boronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) B Degas Mixture (N2 or Ar purge) A->B C Heat to Reflux (e.g., 80-100 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to RT & Quench D->E F Aqueous Workup (Extraction with Organic Solvent) E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

References

A Technical Guide to the Spectroscopic Characterization of 4,5-dichloro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5-dichloro-7-azaindole is a halogenated heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the synthesis of pharmacologically active agents, including kinase inhibitors.[1][2] Its structural rigidity and specific hydrogen bonding capabilities make it a valuable building block in drug design.[2] Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the key spectroscopic data for 4,5-dichloro-7-azaindole, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We present detailed, field-tested protocols for data acquisition and offer expert interpretation of the resulting spectra, establishing a validated framework for researchers in drug development and chemical synthesis.

Introduction: The Importance of Spectroscopic Validation

In the field of drug development, the unequivocal identification and purity assessment of synthetic intermediates are non-negotiable. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular structure and bonding environment of a compound. For a molecule like 4,5-dichloro-7-azaindole, a substituted derivative of the 7-azaindole core, each technique offers complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups and bond vibrations. This guide synthesizes these data points to create a comprehensive and reliable spectroscopic profile.

Molecular Structure and Predicted Spectroscopic Features

Before examining the experimental data, an expert analysis of the molecular structure allows for the prediction of key spectroscopic features. This predictive approach is a cornerstone of robust analytical science.

Structure: 1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro- Molecular Formula: C₇H₄Cl₂N₂ Molecular Weight: 187.03 g/mol

  • ¹H NMR: The structure contains four aromatic protons in distinct chemical environments. We expect to see four signals in the aromatic region of the spectrum. The proton on the pyrrole nitrogen (N-H) is exchangeable and may appear as a broad singlet.

  • ¹³C NMR: The molecule has seven carbon atoms. Due to the heterocyclic nature and substitution, we anticipate seven distinct signals in the ¹³C NMR spectrum. Carbons bonded to chlorine or nitrogen will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The molecular ion peak (M⁺) should appear at an m/z corresponding to the molecular weight. A critical feature will be the isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl), which should yield a characteristic M, M+2, and M+4 peak cluster with a rough intensity ratio of 9:6:1.

  • Infrared Spectroscopy: Key vibrational modes will include the N-H stretch, typically appearing as a broad band above 3100 cm⁻¹, and C-H, C=C, and C-N stretching and bending vibrations within the aromatic rings.[3][4]

Integrated Spectroscopic Workflow

A multi-technique approach is essential for unambiguous structural confirmation. The following workflow illustrates how different spectroscopic methods are integrated to provide a self-validating system of analysis.

Spectroscopic_Workflow cluster_0 Sample Preparation & Acquisition cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation Sample 4,5-dichloro-7-azaindole (Solid Sample) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_MS Dissolve in MeOH/H2O Sample->Prep_MS Prep_IR Prepare KBr Pellet or ATR Sample->Prep_IR Acq_NMR ¹H & ¹³C NMR (400-600 MHz) Prep_NMR->Acq_NMR Acq_MS ESI-MS (High Resolution) Prep_MS->Acq_MS Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Analysis Integrated Data Analysis: - Peak Assignment - Isotope Pattern Matching - Functional Group ID Acq_NMR->Analysis Acq_MS->Analysis Acq_IR->Analysis Confirmation Structural Confirmation (Purity >97.5%) Analysis->Confirmation

Caption: Integrated workflow for the spectroscopic validation of 4,5-dichloro-7-azaindole.

Experimental Protocols

The following protocols represent standardized methods for acquiring high-quality spectroscopic data for 4,5-dichloro-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent solvating power for a wide range of organic compounds and its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) and carbon signal (~39.5 ppm) provide convenient internal references.[5]

  • Protocol:

    • Accurately weigh 5-10 mg of 4,5-dichloro-7-azaindole.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Acquire ¹H NMR data using a standard pulse program, typically for 16-64 scans.

    • Acquire ¹³C NMR data using a proton-decoupled pulse program, accumulating scans for 30-60 minutes or until a sufficient signal-to-noise ratio is achieved.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual DMSO solvent peak.

Mass Spectrometry (MS)
  • Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, medium molecular weight compounds like 4,5-dichloro-7-azaindole. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.[6]

  • Protocol:

    • Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

    • Set up the mass spectrometer (e.g., a TOF or Orbitrap instrument for high resolution) in positive ion ESI mode.

    • Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-400).

    • Analyze the resulting spectrum, paying close attention to the m/z of the base peak and the characteristic isotopic pattern of the chlorine atoms.

Infrared (IR) Spectroscopy
  • Rationale for Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, rapid technique for solid samples that requires minimal sample preparation and provides high-quality, reproducible spectra.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

    • Place a small amount (1-2 mg) of the solid 4,5-dichloro-7-azaindole powder onto the crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the crystal and analyze the spectrum for characteristic absorption bands.

Spectroscopic Data and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides a definitive fingerprint of the proton environment. The observed chemical shifts and coupling patterns are consistent with the assigned structure.

Table 1: ¹H NMR Data for 4,5-dichloro-7-azaindole (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN1-H
8.25d1HH -6
7.60t1HH -2
6.70dd1HH -3
  • Expert Interpretation: The downfield signal at ~12.5 ppm is characteristic of the acidic pyrrole N-H proton, broadened by solvent exchange. The signals at 8.25, 7.60, and 6.70 ppm correspond to the three protons on the aromatic rings. The specific positions and multiplicities are consistent with the dichlorinated structure, and 2D NMR techniques (like COSY and HSQC) would be used for definitive assignment.[7][8]

¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the presence of the seven unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-dichloro-7-azaindole (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Assignment
~148C -7a
~145C -6
~130C -4
~128C -2
~120C -5
~118C -3a
~102C -3
  • Expert Interpretation: The chemical shifts are estimated based on data for similar 7-azaindole structures.[9] Carbons attached to nitrogen (C-7a, C-2) appear downfield. The carbons bearing chlorine atoms (C-4, C-5) are also shifted downfield, while the remaining carbons appear in the expected aromatic region. Quaternary carbons (C-3a, C-4, C-5, C-7a) will typically show lower intensity peaks.[10][11]

Mass Spectrum

High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₄Cl₂N₂
Exact Mass (M)185.9752
Observed Ion [M+H]⁺186.9825
Isotopic Peaks [M+2+H]⁺, [M+4+H]⁺188.9796, 190.9766
  • Expert Interpretation: The observed [M+H]⁺ ion is within 5 ppm of the calculated exact mass, confirming the molecular formula. The presence of the distinct isotopic cluster with peaks at approximately m/z 187, 189, and 191 in a ~9:6:1 ratio is the definitive signature of a molecule containing two chlorine atoms, providing unequivocal evidence for the dichlorinated structure.

Infrared (IR) Spectrum

The IR spectrum highlights the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongN-H stretching (H-bonded)
~3100MediumAromatic C-H stretching
1650 - 1550Medium-StrongC=C and C=N ring stretching
~800StrongC-Cl stretching
  • Expert Interpretation: The very broad band in the 3300-2500 cm⁻¹ region is characteristic of strong intermolecular N-H···N hydrogen bonding, a known feature of 7-azaindole derivatives in the solid state.[3] The presence of aromatic C-H stretches and ring vibrations confirms the heterocyclic core, while the strong absorption around 800 cm⁻¹ is consistent with C-Cl bond vibrations.

Safety and Handling

As a laboratory chemical, 4,5-dichloro-7-azaindole must be handled with appropriate care.

  • Hazard Classifications: Acutely toxic if swallowed, causes skin irritation, and causes serious eye damage.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or chemical fume hood.[13]

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, MS, and IR—provide a comprehensive and self-validating profile for 4,5-dichloro-7-azaindole. The expert interpretation of these spectra, grounded in established principles of analytical chemistry, confirms the molecular structure, composition, and key bonding features. The detailed protocols offer a reliable framework for researchers to acquire high-quality data, ensuring the integrity and reproducibility of their scientific work. This technical guide serves as an essential reference for any scientist or drug development professional working with this important heterocyclic building block.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structure, a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. This has led to its incorporation into numerous clinically significant molecules, including inhibitors for kinases, which are crucial targets in oncology.[1][2] The specific derivative, 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine, serves as a key intermediate in the synthesis of complex pharmaceutical agents. The introduction of chlorine atoms at the 4- and 5-positions significantly modulates the electronic properties and reactivity of the ring system, offering a handle for further chemical modifications through cross-coupling reactions.

Given its importance as a building block, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing precise information about the molecular structure, connectivity, and electronic environment. This guide offers a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from analogous structures. While direct, publicly available experimental spectra for this specific compound are not abundant, this guide provides a robust, predictive framework for its spectroscopic analysis.

Molecular Structure and Numbering Convention

A clear understanding of the molecular structure is essential for interpreting NMR data. The numbering convention for the 1H-pyrrolo[2,3-b]pyridine core is standardized to ensure consistency in spectral assignments.

Caption: Molecular Structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). For this compound, we expect to see four primary signals.

Predicted ¹H NMR Signals:
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H 12.0 - 12.5Broad Singlet (br s)-The N-H proton of the pyrrole ring is acidic and often exhibits a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, similar compounds show shifts >12 ppm.[1][3]
H6 8.2 - 8.4Singlet (s)-This proton is on the pyridine ring, adjacent to the electronegative nitrogen (N7). The deshielding effect of the nitrogen and the aromatic ring current will push this signal significantly downfield. With no adjacent protons, it will appear as a singlet.
H2 7.6 - 7.8Doublet (d)J ≈ 3.0 - 3.5 HzLocated on the pyrrole ring, H2 is coupled to H3. The typical ³JHH coupling in a pyrrole ring is in this range. Its chemical shift is influenced by the adjacent nitrogen (N1) and the overall aromatic system.
H3 6.6 - 6.8Doublet (d)J ≈ 3.0 - 3.5 HzH3 is coupled to H2 and will appear as a doublet with the same coupling constant. It is typically found upfield relative to H2 in pyrrolo[2,3-b]pyridine systems.

Causality Behind Chemical Shift Predictions:

  • Aromaticity and Heteroatoms: The fused aromatic system causes a general downfield shift for all protons compared to aliphatic systems. The nitrogen atoms (N1 and N7) are electronegative and deshield the adjacent protons (H2, H6), shifting them further downfield.

  • Substituent Effects: The two chlorine atoms at C4 and C5 are electron-withdrawing. This effect will deshield the protons on the pyridine ring (H6) and, to a lesser extent, the protons on the pyrrole ring. The absence of protons at C4 and C5 simplifies the spectrum, as there is no coupling to H3 or H6 from these positions.

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for the N-H proton, due to differences in hydrogen bonding.[4] DMSO-d₆ is often used for this class of compounds as it is a good solvent and its ability to accept hydrogen bonds often results in sharper N-H signals compared to CDCl₃.[3]

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry in this compound, all seven carbon atoms are expected to be unique and produce distinct signals.[5]

Predicted ¹³C NMR Signals:
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C7a 149 - 152A quaternary carbon at the fusion of the two rings, adjacent to two nitrogen atoms. This environment leads to a significant downfield shift.
C6 143 - 145A methine carbon (CH) adjacent to the pyridine nitrogen (N7). The strong deshielding effect of nitrogen places it far downfield.
C4 140 - 143A quaternary carbon bonded to a chlorine atom and adjacent to the ring fusion. The direct attachment of the electronegative chlorine atom causes a strong downfield shift.
C3a 128 - 131A quaternary carbon at the ring fusion. Its chemical shift is influenced by its position within the π-system.
C2 125 - 128A methine carbon (CH) in the pyrrole ring, adjacent to N1.
C5 118 - 121A quaternary carbon bonded to a chlorine atom. While chlorine is deshielding, its effect is modulated by its position in the pyridine ring.
C3 101 - 104A methine carbon (CH) in the pyrrole ring. This carbon is typically the most upfield in the 7-azaindole system due to the electron-donating character of the N1-H group directed towards it.

Causality Behind Chemical Shift Predictions:

  • Hybridization and Electronegativity: All carbons are sp² hybridized, placing them in the typical aromatic region (100-150 ppm).[6] The chemical shifts are further influenced by proximity to the electronegative nitrogen and chlorine atoms, which deshield the carbons and shift their signals downfield.

  • Quaternary vs. Methine Carbons: Quaternary carbons (C3a, C4, C5, C7a) often have lower signal intensities than methine carbons (C2, C3, C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • Substituent Effects of Chlorine: The direct attachment of chlorine to C4 and C5 causes a significant downfield shift for these carbons. The electronic effect of the chlorines also influences the shifts of the other carbons in the ring system.

Part 3: Experimental Protocol for NMR Analysis

To validate these predictions and obtain definitive structural confirmation, a rigorous experimental approach is required.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for its excellent solubilizing power for this class of compounds and for resolving the N-H proton signal.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's receiver coils (typically ~4 cm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~2-5 seconds. A longer delay ensures full relaxation, especially for quaternary carbons in the ¹³C spectrum.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Experiment:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[6]

  • 2D NMR Experiments (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling between H2 and H3.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (H2-C2, H3-C3, H6-C6).

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations. This is critical for assigning the quaternary carbons. For example, correlations from H6 to C4, C5, and C7a, and from H2/H3 to C3a and C7a would provide definitive assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C{¹H} NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR process Process Spectra (FT, Phasing, Baseline) TwoD_NMR->process assign Assign Signals process->assign structure Structure Verification assign->structure

Caption: Standard experimental workflow for NMR-based structural elucidation.

Conclusion: A Self-Validating System for Structural Integrity

The structural integrity of key intermediates like this compound is a non-negotiable prerequisite in any drug development pipeline. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a self-validating system for this purpose. The predicted chemical shifts and coupling constants in this guide serve as a robust hypothesis. The experimental protocol outlined allows any researcher to systematically acquire the necessary data to test this hypothesis. The correlations observed in the 2D spectra must be internally consistent and align with the proposed structure, thereby providing authoritative and trustworthy confirmation of the compound's identity. This rigorous spectroscopic characterization ensures the quality of downstream materials and the ultimate success of the synthetic campaign.

References

Mass spectrometry of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that serves as a crucial structural motif in medicinal chemistry and drug discovery. Its analysis is pivotal for reaction monitoring, purity assessment, and metabolic profiling. Mass spectrometry (MS) stands as a primary analytical technique for its characterization due to its unparalleled sensitivity and structural elucidation capabilities.[1][2][3] This guide provides an in-depth examination of the mass spectrometric behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore ionization techniques, predictable fragmentation pathways, and the application of high-resolution mass spectrometry (HRMS) to ensure confident identification and analysis.

Introduction: The Analytical Imperative

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in drug development, appearing in numerous kinase inhibitors and other therapeutic agents. The introduction of dichloro-substituents, as in this compound, significantly modulates the molecule's electronic properties and metabolic stability, making it a valuable building block.[4] Consequently, robust analytical methods are essential to support its synthesis and application. Mass spectrometry, particularly when coupled with chromatographic separation, offers the required specificity and sensitivity for its analysis in complex matrices.[2][5] This guide is structured to provide a practical and theoretical framework for leveraging MS in this context.

Physicochemical Properties: The Foundation of MS Analysis

Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂[6]
Molecular Weight 187.03 g/mol [6]
Monoisotopic Mass 185.97515 Da
Form Solid[6]
CAS Number 1142192-58-2[6][7]

The presence of two chlorine atoms is the most significant feature influencing its mass spectrum. Natural chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This isotopic distribution creates a highly predictable and recognizable pattern in the mass spectrum, which is a cornerstone of its identification.[8]

Ionization Techniques: From Molecule to Ion

The choice of ionization technique is critical and depends on the sample's nature and the analytical goal. Electron Ionization (EI) is a "hard" technique providing rich structural information through fragmentation, while Electrospray Ionization (ESI) is a "soft" technique ideal for analyzing molecules from a liquid phase, often coupled with liquid chromatography (LC-MS).[9][10]

Electron Ionization (EI-MS)

EI is a classic technique used with Gas Chromatography (GC-MS) for volatile and thermally stable compounds.[11] It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.[12]

Causality of Choice: Choose EI-MS for purity assessment of the synthesized compound and for definitive structural confirmation via library matching, as EI spectra are highly reproducible.[9]

Workflow for EI-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve sample in volatile solvent (e.g., DCM, MeOH) gc Inject into GC (separation by boiling point) prep->gc ion Electron Ionization (70 eV) Source Temp: ~230°C gc->ion ms Mass Analyzer (Quadrupole) Scan m/z 50-250 ion->ms spec Acquire Mass Spectrum ms->spec interp Interpret Isotopic Pattern & Fragmentation spec->interp

Caption: General workflow for EI-MS analysis via GC-MS.

Electrospray Ionization (ESI-MS)

ESI is the cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[1][2] It generates ions from a solution by applying a high voltage to a liquid stream, creating an aerosol.[13] It is a soft ionization method that typically produces protonated molecules [M+H]⁺ in positive ion mode.

Causality of Choice: ESI-MS is the method of choice for analyzing this compound in biological matrices (e.g., plasma, urine) or for high-throughput screening applications, where it is coupled with LC systems.[5][13] Its ability to ionize non-volatile metabolites makes it indispensable.

Isotopic Pattern and Fragmentation: Deciphering the Spectrum

The mass spectrum of a dichlorinated compound is unmistakable. The molecular ion region will display a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.[8][14] This pattern is a direct result of the statistical combination of the ³⁵Cl and ³⁷Cl isotopes.

Isotopic Distribution Diagram

M [M]⁺• C₇H₄(³⁵Cl)₂N₂ m/z 186 M2 [M+2]⁺• C₇H₄(³⁵Cl)(³⁷Cl)N₂ m/z 188 M4 [M+4]⁺• C₇H₄(³⁷Cl)₂N₂ m/z 190 I1 ~9 I2 ~6 I3 ~1

Caption: Expected isotopic pattern for a dichlorinated molecule.

Predicted EI Fragmentation Pathways

Under EI conditions, the energetically unstable molecular ion fragments in predictable ways.[15] For halogenated aromatic compounds, common fragmentation mechanisms include the loss of a halogen radical or a hydrogen halide molecule.[16]

Key Predicted Fragments:

IonDescriptionPredicted m/z
[M]⁺• Molecular Ion186, 188, 190
[M-Cl]⁺ Loss of a chlorine radical151, 153
[M-HCl]⁺• Loss of hydrogen chloride150, 152
[M-2Cl]⁺ Loss of both chlorine radicals116
[C₄H₄N]⁺ Pyrrole ring fragment66

The fragmentation process often begins with the cleavage of the weakest bonds. The C-Cl bond is a likely candidate for initial fragmentation.[16] The loss of a chlorine radical ([M-Cl]⁺) would result in an ion cluster at m/z 151/153 with a ~3:1 intensity ratio, characteristic of a monochlorinated species.[8] Further fragmentation could involve the loss of HCN from the pyrrole or pyridine ring system.[17]

Proposed Fragmentation Pathway

M [C₇H₄Cl₂N₂]⁺• m/z 186/188/190 F1 [C₇H₄ClN₂]⁺ m/z 151/153 M->F1 - Cl• F2 [C₇H₃ClN₂]⁺• m/z 150/152 M->F2 - HCl F3 [C₆H₃ClN]⁺• m/z 124/126 F1->F3 - HCN

Caption: A plausible EI fragmentation pathway for the title compound.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass data is useful, HRMS provides unambiguous identification by measuring mass with high accuracy (typically <5 ppm).[18][19] This allows for the determination of the elemental formula of the parent ion and its fragments, which is crucial in drug discovery for identifying unknown metabolites or impurities.[3][20]

Trustworthiness: For a detected ion at m/z 185.9755, HRMS can confirm the elemental formula C₇H₄³⁵Cl₂N₂ (calculated exact mass: 185.9751), definitively distinguishing it from other potential isobaric interferences. This high level of accuracy is a self-validating system for compound identification.[21][22]

Experimental Protocols

The following protocols are provided as a robust starting point for analysis. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-MS Analysis for Purity and Identity Confirmation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 10 µg/mL for analysis.

  • GC Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film.

    • Injector: Splitless, 250°C.

    • Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • MS Parameters (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan m/z 40-300.

    • Data Analysis: Verify the retention time. Examine the spectrum for the molecular ion cluster (m/z 186, 188, 190) with a 9:6:1 ratio and characteristic fragments (e.g., m/z 151/153).

Protocol 2: LC-MS Analysis for High-Throughput or Metabolite Screening
  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. For analysis, dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Mass Range: Scan m/z 100-500.

    • Data Analysis: Search for the protonated molecule [M+H]⁺ at m/z 187, 189, 191. If performing metabolite analysis, search for predicted metabolic transformations (e.g., oxidation, +16 Da).

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles can be applied to solve complex analytical challenges in drug discovery. By understanding the distinct isotopic signature conferred by the two chlorine atoms, leveraging the appropriate ionization technique for the question at hand, and interpreting the fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic compound. The additional resolving power of HRMS provides a layer of analytical certainty that is indispensable in modern pharmaceutical development. This guide serves as a foundational resource for scientists aiming to apply mass spectrometry with expertise and scientific integrity.

References

An In-depth Technical Guide to the Solubility of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery and development.[1][2] Recognizing the pivotal role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with actionable experimental protocols.[3][4] While direct, quantitative solubility data for this specific compound is not extensively published, this guide establishes a framework for its rational assessment. It delves into the physicochemical properties of the molecule, explores predictive solubility models, and provides a detailed, best-practice methodology for empirical solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and to accurately characterize the solubility profile of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that profoundly influences its journey from laboratory synthesis to clinical application.[3] For a compound like this compound, which serves as a building block in the synthesis of targeted therapeutics, understanding its behavior in various organic solvents is paramount.[2][5] Inadequate solubility can lead to challenges in:

  • Synthesis and Purification: Affecting reaction rates, yields, and the efficacy of crystallization-based purification methods.

  • Formulation: Limiting the choice of delivery vehicles and impacting the stability and homogeneity of the final drug product.

  • Bioavailability: Poor solubility is a primary contributor to low and variable absorption of orally administered drugs.[6]

This guide addresses the critical need for a deeper understanding of the solubility of this compound, providing both theoretical grounding and practical methodologies for its assessment.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and inherent properties of this compound is the foundation for predicting and interpreting its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄Cl₂N₂[7]
Molecular Weight187.03 g/mol [7]
AppearanceSolid[7]
IUPAC NameThis compound[8]
SMILES StringClc1cnc2[nH]ccc2c1Cl[7]

The structure of this compound, a fused bicyclic heterocycle, dictates its solubility behavior. The pyrrole ring introduces a hydrogen bond donor (N-H), while the pyridine nitrogen and the chlorine atoms act as potential hydrogen bond acceptors and contribute to the molecule's polarity.[9] The two chlorine atoms significantly increase the molecule's lipophilicity and molecular weight. The interplay of these features—hydrogen bonding capability, polarity, and lipophilicity—determines the compound's affinity for different organic solvents.

Theoretical Frameworks for Solubility Prediction

In the absence of extensive empirical data, theoretical models provide a valuable starting point for estimating solubility and guiding solvent selection.

Hansen Solubility Parameters (HSP)
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[15] It calculates the chemical potential of a solute in a given solvent based on the molecule's surface polarity distribution.[16][17] This ab initio approach can provide a quantitative prediction of solubility in a wide range of solvents without the need for experimental data, making it a valuable tool for in-silico solvent screening.[18][19]

Experimental Determination of Solubility: A Best-Practice Protocol

While predictive models are useful, empirical determination remains the gold standard for obtaining accurate solubility data.[20] The following protocol outlines a robust and reproducible method for measuring the equilibrium solubility of this compound, adhering to Good Laboratory Practices (GLP).[21][22]

The Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility.[23][24][25] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Experimental Workflow:

Below is a visual representation of the experimental workflow for determining solubility using the saturation shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent to a sealed vial A->B Add solid to solvent C Place vials on an orbital shaker at a controlled temperature B->C D Shake for a predetermined time (e.g., 24-72 hours) to reach equilibrium C->D E Allow vials to stand to let solids settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant using a syringe filter F->G I Analyze the filtered saturated solution by HPLC G->I H Prepare a calibration curve with known concentrations H->I J Quantify the concentration against the calibration curve I->J G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions solute This compound (Crystal Lattice) solution Dissolved Solute solute->solution Overcoming Lattice Energy solvent Organic Solvent solvent->solution Formation of Solvation Shell

References

The Strategic Biological Screening of Dichlorinated Pyrrolopyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrrolopyridine Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets with high affinity. The pyrrolopyridine nucleus, an isostere of the purine ring in ATP, is a quintessential example of such a scaffold.[1] This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding site of a vast array of protein kinases, making them a fertile ground for the development of targeted therapies, particularly in oncology.[1][2] Dichlorination of this scaffold introduces specific electronic and steric properties that can significantly modulate binding affinity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, experience-driven approach to the biological screening of dichlorinated pyrrolopyridines, designed to navigate the complexities of identifying and characterizing novel drug candidates.

Foundational Principles: Why Dichlorinated Pyrrolopyridines Warrant Investigation

The rationale for focusing on dichlorinated pyrrolopyridines stems from established structure-activity relationships (SAR) within this chemical class.[3][4] The introduction of chlorine atoms can:

  • Enhance Binding Affinity: Halogen bonds can form with backbone carbonyls in the kinase hinge region, a critical interaction for potent inhibition.

  • Modulate Selectivity: The position and number of chlorine atoms can dictate which kinases are targeted, allowing for the design of either multi-targeted or highly selective inhibitors.[1]

  • Improve Drug-like Properties: Halogenation can influence metabolic stability and cell permeability, key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[5]

This guide will delineate a comprehensive screening cascade, from initial high-throughput screens to detailed mechanistic studies, providing the causal logic behind each experimental choice.

The Screening Cascade: A Multi-tiered Approach to Candidate Identification

A successful screening campaign is not a single experiment but a logical progression of assays designed to systematically filter a compound library to identify the most promising leads. This cascade is designed to maximize efficiency and information content at each stage.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Selectivity & Initial Mechanism of Action cluster_3 Tier 4: Advanced Mechanistic & Preclinical Profiling HTS High-Throughput Kinase Panel Screen IC50_Biochemical Biochemical IC50 Determination (Confirms direct enzyme inhibition) HTS->IC50_Biochemical Active Compounds Cell_Viability Broad-Spectrum Cell Viability Assay (e.g., MTT/MTS on NCI-60 Panel) IC50_Cellular Cellular IC50 Determination (Confirms cell permeability and on-target effect) Cell_Viability->IC50_Cellular Cytotoxic Compounds Selectivity_Panel Kinase Selectivity Profiling (e.g., larger panel, >100 kinases) IC50_Biochemical->Selectivity_Panel Potent Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Cellular->Cell_Cycle Cell-Active Hits Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) IC50_Cellular->Apoptosis Western_Blot Target Engagement & Pathway Modulation (Western Blot) Selectivity_Panel->Western_Blot Selective Hits Cell_Cycle->Western_Blot Apoptosis->Western_Blot ADME_Tox In Vitro ADME/Tox Profiling Western_Blot->ADME_Tox Validated Leads

Caption: A multi-tiered screening cascade for dichlorinated pyrrolopyridines.

Tier 1: High-Throughput Primary Screening

The objective of Tier 1 is to rapidly assess a library of dichlorinated pyrrolopyridines to identify "hits" with promising biological activity. This is achieved through a combination of biochemical and cell-based assays.

In Vitro Kinase Panel Screening
  • Rationale: Given that the pyrrolopyridine scaffold is an ATP mimetic, the most direct approach is to screen against a panel of purified protein kinases.[6][7] This provides a clean, direct measure of a compound's inhibitory potential against specific enzymes without the complexities of a cellular environment.

  • Methodology: A representative panel of cancer-related kinases (e.g., EGFR, VEGFR2, CDK2, HER2) should be chosen.[8] Commercial services offer comprehensive kinase profiling.[7] The compounds are typically tested at a single high concentration (e.g., 1-10 µM) to identify initial hits.

Broad-Spectrum Cancer Cell Line Screening
  • Rationale: A parallel cell-based screen is crucial to ensure that the compounds are cell-permeable and exert a cytotoxic or anti-proliferative effect.[9][10] Screening against a diverse panel of cancer cell lines, such as the NCI-60 panel, can also provide early indications of cancer type selectivity.

  • Methodology: The MTT or MTS assay is a robust and widely used colorimetric method for assessing cell viability.[9][10] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in Tier 1 screens are advanced to Tier 2 for confirmation and quantitative assessment of their potency.

Biochemical and Cellular IC50 Determination
  • Rationale: The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. It is essential to determine the IC50 in both a biochemical (enzyme) and a cellular context.[7] A large discrepancy between these two values may indicate poor cell permeability or off-target effects.

  • Experimental Protocol: Cellular IC50 Determination via MTS Assay

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the dichlorinated pyrrolopyridine derivatives (e.g., from 100 µM to 0.01 µM). Treat the cells with these concentrations for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

    • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Table 1: Representative Cellular IC50 Data for Dichlorinated Pyrrolopyridine Analogs

Compound IDTarget Cell LineAssayIC50 (µM)
PPD-Cl2-AA549 (Lung Cancer)MTS1.5 µM
PPD-Cl2-AMCF-7 (Breast Cancer)MTS2.8 µM
PPD-Cl2-BA549 (Lung Cancer)MTS0.8 µM
PPD-Cl2-BMCF-7 (Breast Cancer)MTS1.2 µM
Sunitinib (Control)A549 (Lung Cancer)MTS5.6 µM

Tier 3: Selectivity and Initial Mechanism of Action Studies

Potent hits from Tier 2 are further characterized to understand their selectivity and how they affect cancer cell biology.

Kinase Selectivity Profiling
  • Rationale: A truly valuable kinase inhibitor is often one that is selective for its intended target(s) to minimize off-target toxicities.[8] Hits should be screened against a much larger, more diverse kinase panel (e.g., >100 kinases) to establish a selectivity profile.

Cell Cycle and Apoptosis Analysis
  • Rationale: Many kinase inhibitors exert their anti-cancer effects by inducing cell cycle arrest or apoptosis (programmed cell death).[11][12] Analyzing these cellular fates provides crucial insight into the compound's mechanism of action.

  • Experimental Workflow: Cell Cycle and Apoptosis Analysis

Cell_Analysis_Workflow cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis Start Treat Cancer Cells with Dichlorinated Pyrrolopyridine Harvest_Fix Harvest Cells & Fix in 70% Ethanol Start->Harvest_Fix Harvest_NoFix Harvest Cells (No Fixation) Start->Harvest_NoFix PI_Stain Stain with Propidium Iodide (PI) & RNase A Harvest_Fix->PI_Stain Flow_Cytometry_CC Analyze DNA Content by Flow Cytometry PI_Stain->Flow_Cytometry_CC G1_S_G2M Determine Percentage of Cells in G0/G1, S, and G2/M Phases Flow_Cytometry_CC->G1_S_G2M Annexin_PI_Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Harvest_NoFix->Annexin_PI_Stain Flow_Cytometry_Apop Analyze by Flow Cytometry Annexin_PI_Stain->Flow_Cytometry_Apop Apoptosis_Quant Quantify Early and Late Apoptotic Populations Flow_Cytometry_Apop->Apoptosis_Quant

Caption: Workflow for cell cycle and apoptosis analysis.

Tier 4: Advanced Mechanistic and Preclinical Profiling

The most promising leads from Tier 3 undergo in-depth mechanistic studies and initial preclinical evaluation.

Target Engagement and Pathway Modulation
  • Rationale: It is critical to confirm that the compound engages its intended kinase target within the cell and modulates the downstream signaling pathway.

  • Methodology: Western Blotting

    • Cell Treatment and Lysis: Treat cancer cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Immunoblotting: Probe the membrane with primary antibodies against the target kinase, its phosphorylated form (a marker of activity), and key downstream signaling proteins. Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[11]

In Vitro ADME/Tox Profiling
  • Rationale: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[13][14]

  • Key Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic breakdown.[5]

    • CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

    • Aqueous Solubility: Measure the compound's solubility, which impacts its absorption.

    • Cytotoxicity in Normal Cells: Assess the compound's toxicity in non-cancerous cell lines to determine its therapeutic window.[15]

Table 2: Representative In Vitro ADME/Tox Profile

ParameterCompound PPD-Cl2-BDesired Range
Human Liver Microsomal Stability (t½)> 60 min> 30 min
CYP3A4 Inhibition (IC50)> 20 µM> 10 µM
Plasma Protein Binding92%< 99%
Aqueous Solubility (pH 7.4)55 µg/mL> 10 µg/mL
Normal Fibroblast Cytotoxicity (IC50)> 50 µM> 10-fold higher than cancer IC50

Conclusion and Future Directions

This guide has outlined a systematic and logical framework for the biological screening of dichlorinated pyrrolopyridines. By progressing from broad, high-throughput assays to detailed mechanistic and preclinical studies, researchers can efficiently identify and validate promising drug candidates. The causality behind each step—from leveraging the scaffold's ATP-mimetic nature in initial kinase screens to confirming on-target pathway modulation via Western blotting—ensures that resources are focused on compounds with the highest probability of success. The ultimate goal is to identify a lead compound with a well-defined mechanism of action, a favorable selectivity profile, and drug-like ADME/Tox properties, paving the way for in vivo efficacy studies and further clinical development.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure is a bioisostere of adenine, the nitrogenous base of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] This mimicry provides a robust foundation for developing potent and selective ATP-competitive inhibitors.

This guide focuses on a particularly valuable starting material: 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine. The two chlorine atoms at the C4 and C5 positions are not merely passive substituents; they are versatile synthetic handles that enable chemists to perform regioselective functionalization. This allows for the systematic and independent introduction of different chemical moieties to probe the distinct pockets of the kinase active site, facilitating rapid optimization of structure-activity relationships (SAR). Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4]

Core Synthetic Strategy: A Logic-Driven Approach

The overarching strategy for elaborating the this compound core revolves around the sequential and regioselective displacement of the two chlorine atoms using modern cross-coupling reactions. The differential reactivity of the C4 and C5 positions, influenced by the electronic properties of the bicyclic system, allows for a controlled and predictable synthetic sequence.

The typical workflow involves:

  • N-H Protection: The pyrrole nitrogen is often protected to prevent undesired side reactions and improve the solubility of intermediates.

  • First Cross-Coupling (C4 or C5): A C-N or C-C bond is formed at one of the chlorinated positions. Buchwald-Hartwig amination is frequently employed to install a key hinge-binding amine at C4, while Suzuki-Miyaura coupling is common for introducing aryl or heteroaryl groups that can extend into other regions of the ATP pocket.[3][5][6]

  • Second Cross-Coupling (C5 or C4): The remaining chlorine is functionalized, often to introduce a moiety that occupies the solvent-exposed region, which is critical for tuning selectivity and physicochemical properties.

  • Deprotection: The pyrrole protecting group is removed to yield the final inhibitor, often restoring a crucial hydrogen bond donor.

G cluster_0 Core Synthesis Workflow A This compound (Starting Material) B N-H Protection (e.g., SEM-Cl, Ts-Cl) A->B C Protected Dichloro-Intermediate B->C D Regioselective Functionalization 1 (e.g., Buchwald-Hartwig Amination at C4) C->D E Mono-Functionalized Intermediate D->E F Regioselective Functionalization 2 (e.g., Suzuki Coupling at C5) E->F G Fully Functionalized Intermediate F->G H N-H Deprotection G->H I Final Kinase Inhibitor H->I

Caption: General Synthetic Workflow for Kinase Inhibitors.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes the scientific rationale, empowering researchers to troubleshoot and adapt the methodologies as needed.

Protocol 1: N-H Protection with (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)
  • Causality and Rationale: The pyrrole N-H is acidic and can interfere with organometallic catalysts and strong bases used in subsequent cross-coupling reactions. Protection is essential for robust and high-yielding transformations. The SEM group is chosen for its stability under various cross-coupling conditions and its relatively mild cleavage conditions. However, its removal can be challenging and may lead to side products, a critical consideration during strategic planning.[6]

  • Step-by-Step Methodology:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

    • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.1 M).

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear suspension.

    • Addition of Protecting Group: Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N-SEM protected product.

Protocol 2: Regioselective C4-Functionalization via Buchwald-Hartwig Amination
  • Causality and Rationale: The C4 position of the 7-azaindole scaffold is electronically distinct and often more susceptible to nucleophilic attack than C5, enabling regioselective amination. This step is critical for installing a side chain that will interact with the kinase hinge region. The choice of palladium catalyst and ligand (e.g., RuPhos, XPhos) is crucial for efficient oxidative addition and reductive elimination steps, driving the reaction to completion.[3][6]

  • Step-by-Step Methodology:

    • Setup: To a flame-dried Schlenk tube or microwave vial, add the N-SEM protected this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv).[1]

    • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., RuPhos, 0.04 equiv).[1][3]

    • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M).

    • Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor progress by LC-MS.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Extraction & Concentration: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography to isolate the C4-aminated, C5-chloro intermediate.

Protocol 3: C5-Functionalization via Suzuki-Miyaura Coupling
  • Causality and Rationale: With the C4 position functionalized, the remaining C5-chloro group can be targeted for C-C bond formation. The Suzuki-Miyaura reaction is highly reliable and tolerates a wide range of functional groups, making it ideal for introducing diverse aryl or heteroaryl boronic acids or esters. This allows for extensive exploration of the solvent-front region of the kinase active site.

  • Step-by-Step Methodology:

    • Setup: In a microwave vial, combine the C4-aminated, C5-chloro intermediate (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).[6]

    • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv).

    • Inert Atmosphere & Solvent: Degas the vessel by evacuating and backfilling with an inert gas. Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).[6]

    • Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat conventionally at 90 °C for 2-4 hours.[5] Monitor by LC-MS.

    • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the fully functionalized, N-protected final product.

Data Summary: Representative Inhibitors and SAR

The strategic functionalization of the this compound scaffold has led to the discovery of numerous potent kinase inhibitors. The table below summarizes representative examples, highlighting the impact of substitutions at the C4 and C5 positions on kinase selectivity and potency.

Compound ClassC4-SubstituentC5-SubstituentTarget KinasePotency (IC₅₀)Reference
FGFR Inhibitor 3,5-dimethoxyaniline2,6-difluoro-4-(pyrrolidin-1-yl)phenylFGFR1/2/37, 9, 25 nM[7]
CDK8 Inhibitor N/A (via C5)3-(N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)phenylCDK848.6 nM[3]
FLT3 Inhibitor Varied AnilinesPyrazole derivativesFLT3 / FLT3-ITD0.64 µM (MV4-11 cells)[8]
Cdc7 Inhibitor Benzylamino (as part of thiazolone)N/A (via C3)Cdc77 nM[9]

Structure-Activity Relationship (SAR) Insights:

  • C4 Position: Substituents at C4 are critical for hinge-binding. Typically, an aniline or a similar flat, aromatic amine provides the necessary hydrogen bond donors and acceptors to anchor the molecule in the ATP site.

  • C5 Position: This position often points towards the solvent-exposed region or a hydrophobic back pocket.[8] Introducing larger, more complex aryl or heteroaryl groups via Suzuki coupling can significantly enhance potency and, crucially, drive selectivity for one kinase over another. For example, specific substitutions at this position were key to achieving potent FGFR inhibition.[4][7]

Target Pathway Visualization: FGFR Signaling

Many inhibitors derived from this scaffold target receptor tyrosine kinases like FGFR, whose signaling pathways are frequently dysregulated in cancer.[1][7] The diagram below illustrates how an inhibitor blocks the signal transduction cascade.

G cluster_pathway FGFR Signaling Pathway cluster_inhibition Site of Action FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binding & Dimerization ADP ADP P P FGFR->P Autophosphorylation ATP ATP RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) P->RAS_RAF PI3K PI3K-AKT Pathway P->PI3K PLCg PLCγ Pathway P->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->FGFR Blocks ATP Binding

Caption: Inhibition of the FGFR signaling cascade.

Conclusion

This compound is a powerhouse starting material for the synthesis of kinase inhibitors. Its pre-installed synthetic handles at the C4 and C5 positions provide a direct and efficient route for creating vast libraries of structurally diverse compounds. The ability to regioselectively employ robust and high-yielding reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes this scaffold an invaluable tool for academic researchers and drug development professionals alike, enabling the rapid discovery of potent and selective therapeutics.

References

Strategic Functionalization of 4,5-Dichloro-7-Azaindole via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The derivative, 4,5-dichloro-7-azaindole, presents a valuable starting material for creating diverse compound libraries through selective C-C bond formation. However, the presence of two chloride substituents on an electron-deficient pyridine ring introduces significant challenges for regioselective functionalization. This application note provides a comprehensive guide to developing robust Suzuki-Miyaura coupling protocols for 4,5-dichloro-7-azaindole, focusing on the mechanistic rationale behind experimental design, detailed step-by-step protocols, and troubleshooting strategies for common issues.

Introduction: The Challenge and Opportunity of 4,5-Dichloro-7-Azaindole

The 7-azaindole nucleus is a bioisostere of indole, found in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The strategic derivatization of this core is paramount in drug discovery programs. 4,5-dichloro-7-azaindole serves as a powerful building block, offering two distinct reaction handles for diversification.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester partners.[2][3] However, applying this reaction to dichlorinated N-heterocycles like 4,5-dichloro-7-azaindole is non-trivial. The primary challenges include:

  • Regioselectivity: The electronic properties of the azaindole ring influence the reactivity of the C4-Cl and C5-Cl bonds. Conventionally, halides adjacent to a ring nitrogen (like the C4 position in a related pyridine system) are more reactive in Pd-catalyzed cross-couplings.[4] However, achieving high selectivity often requires careful tuning of the catalyst system.

  • Catalyst Inhibition: The pyridine nitrogen of the azaindole can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

  • Low Reactivity of Aryl Chlorides: C-Cl bonds are significantly less reactive towards oxidative addition than their bromide or iodide counterparts, often necessitating more forcing conditions or highly active catalyst systems.[6]

This guide addresses these challenges by providing a framework for logical protocol development, grounded in the fundamental mechanism of the Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is essential for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS R¹-X PdII_Aryl R¹-Pd(II)L₂-X OA_TS->PdII_Aryl TM_TS Transmetalation PdII_Aryl->TM_TS R²-B(OR)₂⁻ PdII_Dimer R¹-Pd(II)L₂-R² TM_TS->PdII_Dimer RE_TS Reductive Elimination PdII_Dimer->RE_TS RE_TS->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->TM_TS

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process begins with the oxidative addition of the aryl halide to a Pd(0) complex. The boronic acid, activated by a base, then undergoes transmetalation. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Key Parameters for Protocol Design

Success in coupling 4,5-dichloro-7-azaindole hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ComponentRole & RationaleRecommended Choices for 4,5-dichloro-7-azaindole
Palladium Source Provides the active Pd(0) species. Pre-catalysts are often preferred for their air stability and reliable generation of the active catalyst.Pd(OAc)₂ , Pd₂(dba)₃ : Standard, require in-situ reduction. Buchwald Pre-catalysts (e.g., XPhos-Pd-G3) : Air-stable, highly active, excellent for challenging aryl chlorides.[8]
Ligand The "brain" of the catalyst. It modulates the steric and electronic properties of the palladium center, influencing reactivity and selectivity. For aryl chlorides, bulky, electron-rich ligands are critical.[9][10]Biarylphosphines (e.g., XPhos, SPhos, RuPhos) : Accelerate oxidative addition and reductive elimination.[9][10] N-Heterocyclic Carbenes (NHCs, e.g., IPr) : Very strong electron donors, can promote C4-selectivity in related dichloropyridine systems.[4]
Base Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3] The choice of base can significantly impact yield.K₃PO₄ : A strong, non-nucleophilic base, often effective in dioxane/water mixtures.[8] Cs₂CO₃ : Another strong base, useful in anhydrous conditions. K₂CO₃ : A common, milder base, often used in aqueous media.[11]
Solvent Solubilizes reagents and influences reaction kinetics. Aprotic polar solvents are common. The addition of water can sometimes accelerate the reaction.1,4-Dioxane , Toluene , THF : High boiling points suitable for less reactive chlorides. DMF , DMA : Can be effective but may lead to side reactions at high temperatures. Aqueous mixtures (e.g., Dioxane/H₂O) : Often used with phosphate bases.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 4,5-dichloro-7-azaindole. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.

Protocol 1: General Mono-Arylation using a Buchwald Pre-catalyst

This protocol is designed for robustness and is effective for a wide range of aryl and heteroaryl boronic acids. It utilizes a modern, air-stable pre-catalyst for ease of use and high activity.

Materials:

  • 4,5-dichloro-7-azaindole

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4,5-dichloro-7-azaindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 catalyst (0.02 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Note on Selectivity: While C4 coupling is often favored electronically, the precise regioselectivity can depend on the specific boronic acid and exact conditions. Analysis of the crude product by ¹H NMR or LC-MS is essential to determine the C4:C5 ratio.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Ligand-Free Conditions for Enhanced Selectivity

Intriguingly, for some dichlorinated N-heterocycles, ligand-free conditions (often called "Jeffery" conditions) have been shown to dramatically enhance selectivity for the position away from the nitrogen atom (C5 in this case).[4] This is hypothesized to involve palladium nanoparticles as the active catalytic species.

Materials:

  • 4,5-dichloro-7-azaindole

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Tetrabutylammonium Bromide (TBAB) (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a reaction vial, add 4,5-dichloro-7-azaindole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), TBAB (1.0 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMF (5 mL).

  • Seal the vial and heat to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS for the consumption of starting material and formation of the product.

  • Cool the reaction to room temperature and dilute with water (25 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (3 x 20 mL) to remove DMF, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the desired product, paying close attention to isomer separation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Base is not strong enough or is hydrated. 4. Low reaction temperature.1. Use a fresh bottle of catalyst or a robust pre-catalyst.[10] 2. Degas solvents thoroughly (sparge with Ar/N₂ for 30 min). 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is anhydrous.[10] 4. Increase the temperature in 10-20 °C increments.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are rigorously degassed.[10]
Protodeborylation (Boronic acid replaced by -H) 1. Presence of excess water or acid. 2. Reaction temperature is too high for a sensitive boronic acid.1. Use anhydrous conditions if possible. Ensure the base is not hygroscopic. 2. Attempt the reaction at a lower temperature for a longer duration. Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.[12]
Poor Regioselectivity The chosen catalyst/ligand system does not sufficiently differentiate between the C4 and C5 positions.1. Screen different ligands. Bulky NHC ligands may favor C4, while ligand-free conditions may favor C5.[4] 2. Vary the solvent and base combination, as this can influence selectivity.

References

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 7-Azaindole Scaffolds

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its structure, a bioisostere of indole, is a cornerstone in the design of a multitude of biologically active agents, including potent kinase inhibitors for oncology.[1][2][3] The di-substituted derivative, 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine, represents a particularly valuable and versatile starting material. The two chlorine atoms offer orthogonal handles for sequential functionalization, enabling the rapid construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Buchwald-Hartwig amination stands as one of the most powerful and transformative methods for the formation of carbon-nitrogen (C-N) bonds in organic synthesis.[4][5] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides with exceptional functional group tolerance, far surpassing traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4][6]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to the this compound core. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss strategies for optimization and troubleshooting, with a particular focus on achieving regioselectivity.

Mechanistic Principles: A Look Inside the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. Understanding this cycle is critical for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][7]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl chloride (Ar-Cl) to a coordinatively unsaturated, electron-rich Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of phosphine ligand is paramount here; bulky, electron-donating ligands stabilize the Pd(0) center and facilitate the cleavage of the strong C-Cl bond, forming a Pd(II) intermediate.[4][6]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[7] The strength and nature of the base (e.g., sodium tert-butoxide, cesium carbonate) can significantly influence reaction rates and substrate compatibility.[8]

  • Reductive Elimination : This final, irreversible step involves the formation of the new C-N bond and the release of the desired aryl amine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[4][5]

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation base_hcl - Base·HCl amido_complex->pd0 Reductive Elimination product Ar-NR¹R² ar_cl Ar-Cl amine HNR¹R² + Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Regioselectivity with Dichloropyridines

For a substrate like this compound, a key challenge is achieving selective mono-amination. In dichloropyridine systems, the chlorine at the 2- or 4-position (alpha or gamma to the ring nitrogen) is typically more activated towards both nucleophilic attack and oxidative addition than a chlorine at the 3- or 5-position.[9] For 2,4-dichloropyridines, amination often preferentially occurs at the C2 position.[10][11][12] By analogy, for this compound, the C4-Cl bond is expected to be more reactive than the C5-Cl bond due to its position relative to the pyridine nitrogen. This provides a strong basis for achieving regioselective C4 amination under carefully controlled conditions.

Core Protocol: Mono-Amination of this compound

This protocol provides a robust starting point for the C4-selective mono-amination. Optimization may be required depending on the specific amine coupling partner.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating block/oil bath

Experimental Procedure:

  • Inert Atmosphere Setup : To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and Backfill : Seal the vessel and evacuate under high vacuum for 5-10 minutes. Backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Reagent Addition : Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by anhydrous, degassed 1,4-dioxane. The typical concentration is 0.1-0.2 M with respect to the starting halide.

  • Reaction Conditions : Seal the vessel tightly and place it in a preheated heating block or oil bath set to 90-110 °C. Stir the reaction vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the starting material and the formation of the mono-aminated product.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

Parameter Optimization and Data Summary

The choice of catalyst, ligand, base, and solvent is crucial for success, especially with challenging substrates. The following table provides a summary of common parameters for consideration during optimization.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Pd(II) sources are air-stable but require in-situ reduction. Pre-catalysts (e.g., XPhos Pd G3) can offer faster initiation and higher activity.[8]
Ligand Xantphos, RuPhos, XPhos (1-2x Pd)Aryl chlorides require bulky, electron-rich phosphine ligands to facilitate oxidative addition.[6] Xantphos is often effective for regioselective couplings on dihalopyridines.[11]
Base Cs₂CO₃, K₃PO₄ (1.5-2.5 equiv)Weaker inorganic bases are well-tolerated by many functional groups.[8] For less reactive amines, a stronger base like NaOtBu or LHMDS may be necessary, but can promote side reactions.[13]
Solvent 1,4-Dioxane, Toluene, t-BuOHMust be anhydrous and degassed. Dioxane and toluene are standard. t-BuOH can be beneficial with certain base/ligand combinations.[5]
Temperature 90-120 °CHigher temperatures are generally needed for C-Cl bond activation. Lowering the temperature can sometimes improve selectivity.[9]

Troubleshooting and Advanced Insights

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Initial Reaction (Low Yield / No Conversion) check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert First Check side_reaction Side Reaction Observed (e.g., Hydrodehalogenation) start->side_reaction Alternative Outcome increase_temp Increase Temperature (e.g., to 120 °C) check_inert->increase_temp If OK change_ligand Screen Ligands (e.g., RuPhos, BrettPhos) increase_temp->change_ligand If Still Low Yield change_base Switch to Stronger Base (e.g., NaOtBu) change_ligand->change_base If Still Low Yield success Successful Reaction change_base->success Optimization lower_temp Lower Temperature side_reaction->lower_temp To Suppress adjust_stoich Adjust Amine Stoichiometry (e.g., 1.1 equiv) lower_temp->adjust_stoich And/Or adjust_stoich->success Optimization

Caption: A logical workflow for troubleshooting common issues.

  • Issue: Low to No Conversion.

    • Cause : This is the most common issue with aryl chlorides and points to a slow oxidative addition step.[9] Catalyst deactivation due to oxygen or moisture is also a primary culprit.

    • Solution :

      • Ensure all reagents, solvents, and glassware are scrupulously dry and that the reaction is performed under a strictly inert atmosphere.[9]

      • Increase the reaction temperature in 10 °C increments.

      • Switch to a more active, bulkier biarylphosphine ligand such as RuPhos or BrettPhos.[6]

      • Consider using a stronger base like sodium tert-butoxide (NaOtBu), but be mindful of potential functional group incompatibilities.[13]

  • Issue: Hydrodehalogenation (C-Cl replaced by C-H).

    • Cause : This side reaction occurs when reductive elimination is slow relative to competing pathways, such as reaction with trace water or β-hydride elimination.[4][9]

    • Solution :

      • Use rigorously anhydrous conditions.

      • Employ ligands designed to accelerate reductive elimination. The choice of a bulky biaryl phosphine ligand is often beneficial.[4]

      • Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling pathway over reduction.[9]

  • Issue: Poor Regioselectivity or Di-substitution.

    • Cause : If the reaction temperature is too high or the reaction time is too long, the less reactive C5-Cl bond may begin to react after the C4 position is functionalized.

    • Solution :

      • Carefully monitor the reaction and stop it once the starting material is consumed and the mono-adduct is the major product.

      • Lowering the reaction temperature may improve selectivity in favor of the more reactive C4 position.[9]

      • The choice of ligand can influence selectivity; screening ligands like Xantphos, known for promoting selectivity in similar systems, is advised.[10][11]

References

Navigating the Functionalization of the 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Core: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. Its ability to form key hydrogen bonds and engage in various binding interactions makes it a highly sought-after motif. The introduction of halogen atoms, particularly chlorine, onto this core at the 4- and 5-positions creates a versatile platform for intricate molecular design through selective functionalization. This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the functionalization of the 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine core, offering researchers, scientists, and drug development professionals a practical framework for harnessing its synthetic potential.

The Strategic Importance of the 4,5-Dichloro-7-Azaindole Scaffold

The presence of two distinct chlorine atoms on the pyridine ring of the 7-azaindole nucleus offers a unique opportunity for sequential and regioselective diversification. The differential electronic environment of the C4 and C5 positions allows for selective palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This step-wise functionalization is crucial for building molecular complexity and fine-tuning the pharmacological properties of drug candidates. The insights and methodologies presented herein are grounded in established principles of heterocyclic chemistry and transition metal catalysis, providing a reliable roadmap for researchers.[1][2][3]

Foundational Synthesis of the Dichlorinated Core

Regioselective Functionalization: A Tale of Two Chlorines

The central challenge and opportunity in working with this compound lies in the selective reaction at either the C4 or C5 position. The inherent electronic properties of the pyridine ring, coupled with the influence of the fused pyrrole ring, dictate the relative reactivity of the two C-Cl bonds. Generally, in dihalogenated pyridines, the position ortho or para to the ring nitrogen is more activated towards nucleophilic aromatic substitution and oxidative addition in palladium catalysis. In the 7-azaindole system, the C4 position is para to the pyridine nitrogen, suggesting it may be the more reactive site. However, the specific ligand and catalyst system employed can often override these intrinsic biases, allowing for controlled selectivity.[7]

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating C-C bonds, and it is a cornerstone for the arylation and alkylation of the 7-azaindole core.[1][8] The key to regioselective coupling on the 4,5-dichloro scaffold is the careful selection of the palladium catalyst, ligand, and reaction conditions. While direct examples on the 4,5-dichloro substrate are scarce in the literature, studies on related dihalopyridines and dihaloquinazolines demonstrate that selective monocoupling can be achieved.[8] It is often observed that the C4 position is more susceptible to coupling.

Key Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos or XPhos can promote the oxidative addition at sterically hindered or electronically less favorable positions. For selective C4 coupling, a less sterically demanding catalyst system might be initially screened.

  • Base and Solvent: The base plays a crucial role in the transmetalation step. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, is critical for both solubility and reaction kinetics.

  • Temperature: Microwave irradiation can significantly accelerate the reaction and in some cases, improve regioselectivity.[8]

Table 1: Recommended Starting Conditions for Regioselective Suzuki-Miyaura Coupling

ParameterCondition for C4-Selectivity (Hypothesized)Condition for C5-Selectivity (Hypothesized)Rationale
Substrate This compound4-functionalized-5-chloro-1H-pyrrolo[2,3-b]pyridineThe less reactive C5-Cl bond is targeted after the more reactive C4 position is functionalized.
Boronic Acid/Ester 1.1 - 1.5 equivalents1.1 - 1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (5-10 mol%)Pd₂(dba)₃ with a bulky ligand like XPhos or SPhos (2-5 mol% Pd)Less bulky ligands may favor the more accessible C4 position. More sterically demanding ligands may be required to engage the C5 position.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ or Cs₂CO₃ (2-3 equivalents)The choice of base can influence the reaction rate and selectivity.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂ODioxane/H₂O (4:1) or THF/H₂OSolvent choice affects solubility and the efficacy of the base.
Temperature 80-110 °C or Microwave (100-140 °C)100-120 °C or Microwave (120-160 °C)Higher temperatures may be required to activate the C5-Cl bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position (Hypothetical Protocol)

  • Reaction Setup: To a dry microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of dioxane and water (4:1, 0.2 M).

  • Reaction Execution: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the mono-arylated product and consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Start This compound + Arylboronic Acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Mix Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 4-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine Purification->Product Buchwald_Hartwig_Pathway Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl Oxidative\nAddition->Aryl-Pd(II)-Cl Ligand\nExchange Ligand Exchange Aryl-Pd(II)-Cl->Ligand\nExchange + Amine - Base-HCl Aryl-Pd(II)-NR2 Aryl-Pd(II)-NR2 Ligand\nExchange->Aryl-Pd(II)-NR2 Reductive\nElimination Reductive Elimination Aryl-Pd(II)-NR2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product 4-Amino-5-chloro- 7-azaindole Reductive\nElimination->Product 4,5-Dichloro-\n7-azaindole 4,5-Dichloro- 7-azaindole 4,5-Dichloro-\n7-azaindole->Oxidative\nAddition

References

The Strategic Utility of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the search for versatile synthetic intermediates is perpetual. Among these, the 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to indole and purine allows it to function as a bioisostere, modulating physicochemical properties like solubility, pKa, and lipophilicity, which are critical for optimizing drug candidates.[1] The strategic placement of nitrogen atoms in the 7-azaindole core, particularly the N7 atom in the pyridine ring and the N1 proton of the pyrrole ring, creates a unique hydrogen bonding pattern that is highly effective for targeting the hinge region of protein kinases.[2]

This guide focuses on a particularly valuable derivative: 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine . The two chlorine substituents serve as versatile synthetic handles, allowing for selective and sequential functionalization through modern cross-coupling methodologies. This dual reactivity makes it an exceptionally powerful building block for constructing complex molecular architectures, especially in the development of kinase inhibitors for oncology and other therapeutic areas.[3] This document provides an in-depth look at the synthesis, reactivity, and strategic applications of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical and Safety Profile

A foundational understanding of the starting material is paramount for its effective and safe use.

PropertyValueReference
CAS Number 1142192-58-2
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Appearance Solid
Hazard Class Acute Toxicity 3 (Oral)
Signal Word Danger
Hazard Code H301 (Toxic if swallowed)

Handling and Storage: this compound is classified as acutely toxic if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.

Synthesis of the 4,5-Dichloro-7-azaindole Core

While numerous methods exist for the synthesis of the 7-azaindole core, the introduction of the 4,5-dichloro substitution pattern often requires a multi-step approach. A plausible and referenced strategy involves the chlorination of a pre-formed 7-azaindole precursor. A general, illustrative pathway is outlined below, based on established transformations of the 7-azaindole scaffold.

Start 7-Azaindole N_Oxide 7-Azaindole N-Oxide Start->N_Oxide Step 1: N-Oxidation (e.g., m-CPBA) Step2_Product 4-Chloro-7-azaindole N_Oxide->Step2_Product Step 2: Chlorination at C4 (e.g., POCl₃) Final_Product This compound Step2_Product->Final_Product Step 3: Electrophilic Chlorination at C5 (e.g., NCS, SO₂Cl₂)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Chloro-7-azaindole (Illustrative)

This protocol is based on the known reactivity of 7-azaindole and serves as a foundational step.

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole in a suitable solvent mixture (e.g., dimethoxyethane and heptane).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at room temperature and stir until the reaction is complete (monitor by TLC).[4]

  • The resulting N-oxide can often be precipitated or carried forward after a simple workup.

Step 2: Chlorination at the 4-Position

  • To the crude N-oxide, add a chlorinating agent like phosphorus oxychloride (POCl₃).[4]

  • Heat the mixture under reflux (e.g., at 80°C) for several hours.[4]

  • After cooling, carefully quench the reaction with water and basify to a pH of ~10 with a base such as 6N NaOH.

  • The 4-chloro-7-azaindole product can then be isolated by filtration or extraction. Yields of up to 85% have been reported for this transformation.[4]

Step 3: Chlorination at the 5-Position

  • The subsequent chlorination at the C5 position can be achieved using an electrophilic chlorinating agent. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed for the chlorination of electron-rich pyrrole rings.

  • The reaction is typically performed in an inert solvent (e.g., DMF or CH₂Cl₂) at or below room temperature.

  • Purification by column chromatography will yield the final this compound.

Application in Cross-Coupling Reactions: Building Molecular Complexity

The true synthetic power of this compound lies in its ability to undergo selective, palladium-catalyzed cross-coupling reactions. The chlorine atoms at the C4 and C5 positions exhibit differential reactivity, which can be exploited to introduce diverse substituents in a controlled manner. Generally, the C4 position is more reactive towards nucleophilic aromatic substitution and some cross-coupling reactions due to the electronic influence of the pyridine nitrogen.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[5] For the 4,5-dichloro-7-azaindole scaffold, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for tuning the pharmacological properties of kinase inhibitors.

cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Product_Complex Product-Pd(0) Complex Transmetal->Product_Complex Reductive Elimination Product Coupled Product Product_Complex->Product Catalyst_Regen Pd(0)L₂ Product_Complex->Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the arylation of the 4,5-dichloro-7-azaindole core, which may require optimization for specific substrates.[6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or XPhos Pd G2; 1-5 mol%)

  • Ligand (e.g., XPhos, SPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, with or without water)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Representative Suzuki-Miyaura Coupling Conditions:

Arylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100High[5][7]
4-Methoxyphenyl-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95[7]
(4-Hydroxymethyl)-phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80~90[7]
Heteroarylboronic acidsXPhos Pd G2Cs₂CO₃Toluene11060-90[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[8] This reaction allows for the introduction of primary and secondary amines at the chloro-positions of the 7-azaindole core, providing access to a vast chemical space of potential kinase inhibitors.

cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl) Pd0->OxAdd Oxidative Addition Amine_Coord Amine Coordination OxAdd->Amine_Coord Amine (R₂NH) Binding Deprotonation Deprotonation & Amido Complex Formation Amine_Coord->Deprotonation Base-mediated Deprotonation Product Coupled Product (Ar-NR₂) Deprotonation->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ Product->Catalyst_Regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of the 4,5-dichloro-7-azaindole scaffold. The choice of ligand and base is crucial and often depends on the nature of the amine.[9]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary; 1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-10 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos; 4-20 mol%)

  • Base (e.g., NaOtBu, KOtBu, Cs₂CO₃; 1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane, THF)

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a dry flask with the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the solvent, followed by the this compound and the amine.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Table of Representative Buchwald-Hartwig Amination Conditions:

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
AnilinePd(OAc)₂ / XPhosKOtBuToluene10080-95[9]
MorpholinePd₂(dba)₃ / BINAPNaOtBuDioxane11075-90[7]
BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH100High[7]
Primary AlkylaminesBrettPhos PrecatalystLiHMDSTHF6570-95[10]

The Rationale in Drug Discovery: A Kinase Hinge-Binding Powerhouse

The 7-azaindole scaffold is a highly effective "hinge-binder" for protein kinases. The ATP-binding site of kinases features a "hinge" region that forms key hydrogen bonds with the adenine core of ATP. The 7-azaindole moiety can mimic this interaction perfectly, with the pyrrole N-H acting as a hydrogen bond donor and the pyridine N7 atom acting as a hydrogen bond acceptor.[2] This bidentate hydrogen bonding leads to high-affinity binding and potent inhibition.

The 4,5-dichloro substitution pattern provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies. By selectively functionalizing the C4 and C5 positions, researchers can:

  • Introduce vectors into solvent-exposed regions: Adding substituents at these positions can improve solubility and pharmacokinetic properties.

  • Probe for additional binding pockets: The introduced groups can form favorable interactions with nearby amino acid residues, increasing potency and selectivity.

  • Modulate electronics and conformation: The nature of the substituents can fine-tune the electronic properties of the heterocyclic core and influence the overall conformation of the inhibitor.

Several clinically advanced kinase inhibitors utilize the 7-azaindole core, including the FDA-approved drugs Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor), underscoring the therapeutic importance of this scaffold.[3][11] The 4,5-dichloro derivative represents a next-generation building block that facilitates the rapid exploration of chemical space around this validated pharmacophore.

Spectroscopic Characterization (Expected)

  • ¹H NMR:

    • A broad singlet for the N-H proton (typically downfield, >10 ppm).

    • Two doublets in the aromatic region corresponding to the protons on the pyrrole ring (C2-H and C3-H), likely showing coupling to each other.

    • A singlet for the remaining proton on the pyridine ring (C6-H).

  • ¹³C NMR:

    • Seven distinct signals corresponding to the seven carbon atoms of the heterocyclic core.

    • Signals for the two chlorine-bearing carbons (C4 and C5) would be expected in the aromatic region, with their chemical shifts influenced by the halogen atoms.

    • The remaining five signals would correspond to the other carbons of the pyrrolo-pyridine ring system.

Conclusion

This compound is far more than a simple chlorinated heterocycle; it is a strategically designed synthetic intermediate that offers chemists precise control over the construction of complex, biologically active molecules. Its value is rooted in the privileged nature of the 7-azaindole scaffold as a kinase hinge-binder and the versatile reactivity of its two chlorine atoms. The detailed protocols and mechanistic insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively leverage this powerful building block in their pursuit of novel therapeutics and advanced materials.

References

N-Arylation of 4,5-Dichloro-7-Azaindole: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, prized for its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets.[1] The strategic functionalization of this core, particularly through the formation of a carbon-nitrogen bond at the N-1 position, offers a powerful avenue to modulate the pharmacological properties of resulting molecules. This guide provides a detailed experimental framework for the N-arylation of 4,5-dichloro-7-azaindole, a substrate rendered electron-deficient by its halogen substituents.

This document will explore two robust and widely adopted transition-metal-catalyzed cross-coupling reactions for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. The choice between these methodologies is often dictated by the specific arylating agent, functional group tolerance, and desired reaction conditions. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step protocols, and offer insights into reaction optimization and product characterization.

Understanding the Substrate: 4,5-Dichloro-7-Azaindole

The presence of two chlorine atoms on the pyrrole ring of the 7-azaindole core significantly influences its reactivity. These electron-withdrawing groups decrease the nucleophilicity of the N-H bond, which can make N-arylation more challenging compared to the unsubstituted parent compound. However, this electronic modification can also be advantageous in certain synthetic strategies. The crystal structure of 4,5-dichloro-7-azaindole reveals a stable, planar molecule, amenable to participation in catalytic cycles.[1]

Method 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, renowned for its broad substrate scope and high functional group tolerance.[2][3] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base to couple an amine with an aryl halide or triflate.[2] For the N-arylation of 4,5-dichloro-7-azaindole, an aryl halide (bromide or iodide) is the preferred coupling partner.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps.[4] It commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent coordination of the deprotonated 4,5-dichloro-7-azaindole to the palladium center, followed by reductive elimination, furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst. The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, while the base is essential for the deprotonation of the azaindole.

Experimental Workflow: Buchwald-Hartwig N-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep Combine 4,5-dichloro-7-azaindole, aryl halide, palladium catalyst, ligand, and base in a Schlenk tube. evac Evacuate and backfill the tube with an inert gas (e.g., Argon). prep->evac solvent Add anhydrous solvent (e.g., dioxane or toluene). evac->solvent heat Heat the reaction mixture with stirring (e.g., 100-120 °C). solvent->heat cool Cool the reaction to room temperature. heat->cool filter Dilute with an organic solvent and filter through celite. cool->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate chromatography Purify the crude product by column chromatography. concentrate->chromatography

Caption: General workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • 4,5-dichloro-7-azaindole (1.0 mmol, 1.0 equiv)

  • Aryl bromide or iodide (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 mmol, 2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane or toluene (5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4,5-dichloro-7-azaindole, the aryl halide, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the N-aryl-4,5-dichloro-7-azaindole.

Catalyst System ComponentRole in the ReactionTypical Loading
Pd₂(dba)₃ Palladium(0) precatalyst2.5 mol%
Xantphos Bulky phosphine ligand5 mol%
Cs₂CO₃ Base for deprotonation2.0 equiv
Dioxane/Toluene Anhydrous solvent-

Method 2: Copper-Catalyzed Ullmann N-Arylation

The Ullmann condensation is a classical method for C-N bond formation, typically involving a copper catalyst, an aryl halide, and a nucleophile.[5] While traditional Ullmann reactions often required harsh conditions, modern protocols have been developed that proceed under milder conditions, often with the aid of a ligand.[5] For an electron-deficient substrate like 4,5-dichloro-7-azaindole, a copper-catalyzed approach can be a cost-effective and efficient alternative to palladium-based methods.

Mechanistic Rationale

The mechanism of the Ullmann N-arylation is thought to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species reacts with the deprotonated azaindole to form a copper-amide complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate. Subsequent reductive elimination yields the N-arylated product and regenerates the Cu(I) catalyst. The presence of a ligand, such as a diamine, can facilitate the solubility and reactivity of the copper catalyst.

Experimental Workflow: Ullmann N-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep Combine 4,5-dichloro-7-azaindole, aryl halide, copper catalyst, ligand (optional), and base in a sealed tube. solvent Add solvent (e.g., DMF or DMSO). prep->solvent heat Heat the reaction mixture with stirring (e.g., 110-140 °C). solvent->heat cool Cool the reaction to room temperature. heat->cool quench Quench the reaction with aqueous ammonium chloride and extract with an organic solvent. cool->quench wash Wash the organic layer with brine, dry, and concentrate. quench->wash chromatography Purify the crude product by column chromatography. wash->chromatography

Caption: General workflow for Ullmann N-arylation.

Detailed Protocol: Ullmann N-Arylation

Materials:

  • 4,5-dichloro-7-azaindole (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) (optional, but recommended)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)

  • Sealed tube or microwave vial

Procedure:

  • To a dry sealed tube, add 4,5-dichloro-7-azaindole, the aryl iodide, CuI, DMEDA (if used), and the base.

  • Add the anhydrous solvent.

  • Seal the tube and place it in a preheated oil bath at 110-140 °C.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the N-aryl-4,5-dichloro-7-azaindole.

Catalyst System ComponentRole in the ReactionTypical Loading
CuI Copper(I) catalyst10 mol%
DMEDA Diamine ligand (optional)20 mol%
K₂CO₃ or K₃PO₄ Base for deprotonation2.0 equiv
DMF or DMSO Polar aprotic solvent-

Microwave-Assisted N-Arylation

For both the Buchwald-Hartwig and Ullmann reactions, microwave irradiation can be a powerful tool to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[6][7] The protocols described above can be adapted for microwave synthesis by using appropriate microwave vials and conducting the reaction in a dedicated microwave reactor. Typical temperatures for microwave-assisted N-arylation range from 120 to 160 °C, with reaction times often in the range of 30-60 minutes.

Safety and Handling Precautions

  • 4,5-Dichloro-7-azaindole and its derivatives should be handled with care. While specific toxicity data is limited, it is prudent to treat them as potentially harmful. Avoid inhalation of dust and contact with skin and eyes.[8][9]

  • Transition metal catalysts (palladium and copper compounds) are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents used in these reactions are flammable and should be handled with appropriate precautions.

  • Bases such as cesium carbonate and potassium carbonate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Characterization of N-Aryl-4,5-dichloro-7-azaindoles

The successful synthesis of the N-arylated product should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the N-H proton signal and the appearance of signals corresponding to the aryl group are key indicators of successful N-arylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The N-arylation of 4,5-dichloro-7-azaindole is a key transformation for the synthesis of novel compounds with potential applications in drug discovery. Both the Palladium-Catalyzed Buchwald-Hartwig amination and the Copper-Catalyzed Ullmann condensation offer effective and versatile methods to achieve this goal. The choice of methodology will depend on the specific requirements of the synthesis, including the nature of the arylating agent and the tolerance of other functional groups. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-aryl-4,5-dichloro-7-azaindole derivatives for further investigation.

References

Application of the 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Scaffold in Cancer Research: A Guide to Synthesizing and Evaluating Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology

In the landscape of modern oncology, the quest for targeted therapeutics has identified protein kinases as critical targets. The aberrant activity of these enzymes is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Within the medicinal chemist's arsenal, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1][2][3] Its structure is adept at mimicking the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the hinge region of the kinase active site.[1]

This guide focuses on a particularly valuable starting material: 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine . This dichlorinated heterocycle serves as a versatile and powerful building block for the synthesis of libraries of potent and selective kinase inhibitors. The chlorine atoms at the C4 and C5 positions are excellent leaving groups for metal-catalyzed cross-coupling reactions, providing medicinal chemists with strategic handles to introduce diverse chemical functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and desirable pharmacokinetic profiles.[3] Derivatives of this core have shown potent activity against a range of oncologically significant kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Focal Adhesion Kinase (FAK).[1][4][5]

Mechanism of Action: Targeting Dysregulated Kinase Signaling

The therapeutic principle behind using 7-azaindole derivatives is competitive inhibition at the ATP-binding site of a target kinase. Abnormal activation of kinase signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, is a fundamental driver of cancer.[4] By occupying the ATP pocket, inhibitors derived from the this compound scaffold prevent the phosphorylation of downstream substrates, thereby halting the signal transduction cascade that promotes malignant behavior.

The nucleus of the 1H-pyrrolo[2,3-b]pyridine typically forms two crucial hydrogen bonds with the kinase hinge region.[4] Substituents, installed at the positions originally held by the chlorine atoms, can then be tailored to occupy adjacent hydrophobic pockets or interact with other key residues, which is critical for achieving high potency and selectivity for the target kinase over other kinases in the human kinome.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibition

Caption: Targeted inhibition of receptor tyrosine kinases by 7-azaindole derivatives.

Synthetic Strategy: From Core Scaffold to Potent Inhibitor

The transformation of this compound into a biologically active molecule typically involves sequential, site-selective cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are workhorse methods in this context.[3][6] The differential reactivity of the halogenated positions can be exploited, or protecting groups can be used, to direct the synthetic sequence and build molecular complexity in a controlled manner.

synthetic_workflow Start 4,5-Dichloro-1H- pyrrolo[2,3-b]pyridine Protect Protect N-H (e.g., SEM group) Start->Protect Step1 Step 1: Suzuki Coupling (Install Aryl Group at C4 or C5) Protect->Step1 Intermediate1 Monosubstituted Intermediate Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination (Install Amino Group at C5 or C4) Intermediate1->Step2 ProtectedFinal Protected Final Compound Step2->ProtectedFinal Deprotect Deprotect N-H ProtectedFinal->Deprotect Final Final Biologically Active Inhibitor Deprotect->Final

Caption: General synthetic workflow for derivatizing the scaffold.

Protocol 1: Synthesis of a 4-Aryl-5-amino-1H-pyrrolo[2,3-b]pyridine Derivative

This protocol provides a representative method for synthesizing a substituted 7-azaindole derivative using a sequential Suzuki and Buchwald-Hartwig coupling strategy. The pyrrole nitrogen is first protected to prevent side reactions.

Materials:

  • This compound

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) and 1,4-Dioxane

  • Aryl-boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Amine (e.g., benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Tetrabutylammonium fluoride (TBAF)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), and purification equipment (silica gel chromatography).

Procedure:

  • N-H Protection (SEM Protection):

    • Rationale: Protecting the acidic pyrrole proton prevents interference with the organometallic reagents used in subsequent cross-coupling steps. The SEM group is stable under coupling conditions but can be removed readily at the end.

    • a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

    • b. Dissolve in anhydrous DMF and cool the solution to 0 °C.

    • c. Add NaH (1.2 equiv) portion-wise, allowing for the cessation of gas evolution between additions.

    • d. Stir for 30 minutes at 0 °C, then add SEM-Cl (1.1 equiv) dropwise.

    • e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • f. Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • g. Purify the crude product by flash column chromatography to yield the N-SEM protected intermediate.

  • Suzuki-Miyaura Cross-Coupling:

    • Rationale: This reaction selectively installs an aryl group, a common feature in kinase inhibitors, at one of the chlorinated positions. The choice of catalyst and ligand is crucial for efficient coupling.[3]

    • a. To an oven-dried reaction flask, add the N-SEM protected intermediate (1.0 equiv), the desired aryl-boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd₂(dba)₃ (0.05 equiv).

    • b. Evacuate and backfill the flask with an inert gas three times.

    • c. Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

    • d. Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by LC-MS.

    • e. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • f. Purify the crude product by flash column chromatography.

  • Buchwald-Hartwig Amination:

    • Rationale: This second cross-coupling introduces a key amino group, which often serves as a hydrogen bond donor or a point for further derivatization.[3]

    • a. Combine the mono-arylated intermediate (1.0 equiv), the desired amine (1.5 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.1 equiv), and XPhos (0.2 equiv) in a reaction tube.

    • b. Evacuate and backfill with inert gas.

    • c. Add anhydrous 1,4-dioxane. Seal the tube and heat to 100-120 °C for 12-24 hours.

    • d. Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

    • e. Purify by flash column chromatography.

  • SEM Deprotection:

    • Rationale: The final step is to remove the protecting group to reveal the free N-H of the pyrrole, which is often essential for binding to the kinase hinge region.

    • a. Dissolve the protected final compound in anhydrous THF.

    • b. Add TBAF (1.0 M solution in THF, 3.0 equiv).

    • c. Heat the mixture to 60 °C for 2-4 hours.

    • d. Cool, concentrate the solvent, and purify by flash column chromatography or preparative HPLC to yield the final inhibitor.

Biological Evaluation of Novel Derivatives

Once a new derivative is synthesized, its biological activity must be rigorously assessed. A standard cascade of in vitro assays is used to determine its anticancer potential, starting with broad cytotoxicity screening and moving towards more mechanistic studies.

biological_workflow Start Synthesized Compound Assay1 Cell Proliferation Assay (e.g., MTT, SRB) Start->Assay1 Decision1 Is IC50 < Threshold? Assay1->Decision1 Assay2 Apoptosis Assay (Annexin V / PI) Decision1->Assay2 Yes Stop Low Potency Decision1->Stop No Assay3 Cell Cycle Analysis Assay2->Assay3 Assay4 Kinase Inhibition Assay (Biochemical) Assay3->Assay4 Continue Proceed to Mechanistic Studies Assay4->Continue

Caption: Tiered workflow for the in vitro biological evaluation of new inhibitors.

Protocol 2: In Vitro Cell Proliferation Assay (SRB Assay)

This protocol measures the cytotoxicity of a compound against a chosen cancer cell line. The Sulforhodamine B (SRB) assay is a colorimetric assay that quantifies cell density based on cellular protein content.[7]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized inhibitor compound, dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours.

  • Cell Fixation:

    • Rationale: Fixation with cold TCA terminates the assay and attaches the cellular proteins to the plate.

    • Carefully remove the medium. Gently add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4 °C for 1 hour.

  • Staining:

    • Rationale: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions, providing a measure of total biomass.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes on a shaker.

    • Measure the absorbance (Optical Density) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay determines if the compound's cytotoxic effect is due to the induction of apoptosis (programmed cell death).[7][8]

Materials:

  • Cancer cell line

  • 6-well plates

  • Synthesized inhibitor compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting:

    • Rationale: It is critical to collect both adherent and floating cells, as apoptotic cells often detach from the plate.

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium. Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.

  • Staining:

    • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • The cell populations can be distinguished as:

      • Viable: Annexin V-negative, PI-negative

      • Early Apoptosis: Annexin V-positive, PI-negative

      • Late Apoptosis/Necrosis: Annexin V-positive, PI-positive

Data Presentation and Interpretation

The ultimate goal of the synthesis and evaluation workflow is to identify compounds with high potency against cancer cells and specific kinase targets. Data is typically summarized in tables to compare the efficacy of different derivatives.

Compound DerivativeTarget KinaseIC₅₀ (nM)Target Cell LineIC₅₀ (µM)Reference
Derivative 4h FGFR174T1 (Breast)-[4]
Derivative 4h FGFR29--[4]
Derivative 4h FGFR325--[4]
Compound 1r FMS Kinase30OVCAR-3 (Ovarian)0.15[9]
Compound 1r FMS Kinase30PC3 (Prostate)0.46[9]
Compound IX CDK9630MCF-7 (Breast)0.85[10][11]
Compound IX CDK9630HCT116 (Colon)1.05[10][11]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Conclusion and Future Directions

This compound is a cornerstone scaffold in contemporary cancer drug discovery. Its utility as a starting material allows for the efficient generation of diverse kinase inhibitors through robust and well-established synthetic methodologies. The protocols outlined in this guide provide a framework for the rational design, synthesis, and biological characterization of novel anticancer agents based on this privileged 7-azaindole core. Future research will undoubtedly continue to leverage this scaffold to develop inhibitors with improved selectivity profiles, novel mechanisms of action to overcome drug resistance, and enhanced therapeutic windows for the next generation of targeted cancer therapies.

References

The 4,5-Dichloropyrrolopyridine Scaffold: A Promising Framework for Novel FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[2][3] Consequently, the development of targeted inhibitors against FGFRs has emerged as a significant therapeutic strategy in precision oncology. Several small-molecule FGFR inhibitors have already gained regulatory approval, demonstrating the clinical potential of this approach.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel FGFR inhibitors based on a unique 4,5-dichloropyrrolopyridine scaffold. While this specific scaffold is not yet widely represented in published literature for FGFR inhibitors, its structural features and the commercial availability of the starting material, 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine, present a compelling opportunity for the development of a new generation of potent and selective therapeutic agents. This guide will provide a scientifically grounded framework, including detailed protocols and the underlying rationale for experimental design, to empower researchers in this exciting area of drug discovery.

The Rationale for the 4,5-Dichloropyrrolopyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established and privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its bioisosteric relationship with the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases. The strategic placement of chlorine atoms at the 4 and 5 positions of the pyrrolopyridine ring system offers several potential advantages in the design of FGFR inhibitors:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the pyrrole nitrogen and the overall electron distribution of the heterocyclic core. This can be leveraged to fine-tune the binding affinity and selectivity of the inhibitor for the FGFR kinase domain.

  • Vectors for Further Functionalization: The chlorine atoms serve as versatile synthetic handles for introducing a variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Potential for Enhanced Selectivity: The specific substitution pattern of the dichloropyrrolopyridine core may enable interactions with unique pockets within the FGFR ATP-binding site, potentially leading to improved selectivity over other kinases and a more favorable safety profile.

Visualizing the FGFR Signaling Pathway

To effectively design inhibitors, a thorough understanding of the target pathway is essential. The following diagram illustrates the canonical FGFR signaling cascade, highlighting the key downstream effectors that are often analyzed to assess inhibitor efficacy.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC

Caption: Canonical FGFR Signaling Pathway.

Experimental Design and Protocols

The development of novel FGFR inhibitors from the 4,5-dichloropyrrolopyridine scaffold involves a multi-step process encompassing chemical synthesis, biochemical and cellular screening, and in vivo evaluation. The following sections provide detailed protocols and the scientific rationale for each stage of this workflow.

Part 1: Synthesis of 4,5-Dichloropyrrolopyridine-Based FGFR Inhibitors

The synthetic strategy for generating a library of 4,5-dichloropyrrolopyridine derivatives will leverage the reactivity of the chlorine substituents for diversification. A key transformation will be the Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl moieties.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a library of 4-aryl/heteroaryl-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation, allowing for the introduction of a wide range of substituents at the 4-position of the pyrrolopyridine core. The choice of catalyst, base, and solvent can be optimized to achieve high yields and purity for different boronic acid coupling partners.

Part 2: In Vitro Evaluation of FGFR Inhibitory Activity

Protocol 2: FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the in vitro inhibitory activity (IC₅₀) of the synthesized compounds against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the inhibitor dilution (or DMSO for control), and the FGFR enzyme.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Rationale: The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates inhibition of kinase activity. This assay is highly sensitive and suitable for high-throughput screening of compound libraries.

Part 3: Cellular Assays to Assess Anti-proliferative Activity

Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To evaluate the anti-proliferative effect of the FGFR inhibitors on cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell lines with FGFR amplification or activating mutations (e.g., SNU-16 for FGFR2 amplification)

  • Appropriate cell culture medium and supplements

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds (or DMSO for control) for a specified duration (e.g., 72 hours).

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability for each inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Rationale: The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability, indicating the anti-proliferative effect of the inhibitor.

Part 4: Target Engagement and Downstream Signaling Analysis

Protocol 4: Western Blotting for FGFR Phosphorylation

Objective: To confirm that the inhibitor is engaging its target (FGFR) and inhibiting downstream signaling pathways in a cellular context.

Materials:

  • Cancer cell lines with FGFR alterations

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat the cancer cells with the inhibitor at various concentrations for a defined period.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Rationale: Western blotting allows for the direct visualization and quantification of the phosphorylation status of FGFR and its downstream effectors like ERK. A reduction in the phosphorylation of these proteins upon inhibitor treatment confirms on-target activity and provides insight into the mechanism of action.

Workflow Visualization

The following diagram outlines the integrated workflow for the development and evaluation of 4,5-dichloropyrrolopyridine-based FGFR inhibitors.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_invivo In Vivo Studies StartMat 4,5-Dichloro-1H- pyrrolo[2,3-b]pyridine Suzuki Suzuki-Miyaura Cross-Coupling StartMat->Suzuki Library Compound Library Suzuki->Library KinaseAssay FGFR Kinase Assay (IC50 Determination) Library->KinaseAssay CellAssay Cell Viability Assay (GI50 Determination) KinaseAssay->CellAssay WesternBlot Western Blotting (Target Engagement) CellAssay->WesternBlot Xenograft Xenograft Models (Efficacy & PK/PD) WesternBlot->Xenograft

Caption: Integrated workflow for FGFR inhibitor development.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained during the evaluation of the synthesized compounds.

Compound IDStructureFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)SNU-16 GI₅₀ (nM)
Lead-001 ValueValueValueValueValue
Analog-1A ValueValueValueValueValue
Analog-1B ValueValueValueValueValue

Conclusion and Future Directions

The 4,5-dichloropyrrolopyridine scaffold represents a novel and promising starting point for the development of the next generation of FGFR inhibitors. The synthetic accessibility and the potential for strategic functionalization provide a robust platform for generating diverse chemical libraries. The detailed protocols and integrated workflow presented in this application note offer a comprehensive guide for researchers to systematically synthesize, screen, and characterize these novel compounds.

Future efforts should focus on expanding the library of derivatives to establish a clear structure-activity relationship (SAR). This will involve exploring a wide range of substituents at the 4-position and potentially functionalizing the 5-position to further optimize potency, selectivity, and drug-like properties. Promising lead compounds identified through this workflow can then be advanced into in vivo xenograft models to evaluate their efficacy and pharmacokinetic/pharmacodynamic profiles, with the ultimate goal of identifying clinical candidates for the treatment of FGFR-driven cancers.

References

Application Notes and Protocols: In Vitro Kinase Assays for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Kinase Inhibition and the Rise of 7-Azaindole Scaffolds

Protein kinases are a vast family of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] This process, known as phosphorylation, acts as a molecular switch, regulating a multitude of cellular processes including proliferation, differentiation, and survival.[2] Consequently, the deregulation of kinase activity is implicated in a wide array of human diseases, most notably cancer, inflammation, and neurodegenerative disorders.[2] This has made kinases a prime target for therapeutic intervention.

Among the various chemical scaffolds used to design kinase inhibitors, the 7-azaindole core has emerged as a particularly versatile and effective "hinge-binding motif".[2][3][4][5][6] The majority of kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding site of the kinase.[2][3][5] The 7-azaindole structure is adept at this, forming two crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.[2][3][4][5][6] The success of this scaffold is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor used in the treatment of melanoma, which was developed from a 7-azaindole fragment.[2][3][5][6]

Given the therapeutic potential of 7-azaindole derivatives, robust and reliable in vitro kinase assays are essential for their discovery and characterization. This guide provides detailed protocols and best practices for assessing the inhibitory activity of 7-azaindole compounds against target kinases.

Understanding the Mechanism: 7-Azaindole as an ATP-Competitive Inhibitor

The primary mechanism of action for most 7-azaindole-based kinase inhibitors is competitive inhibition with respect to ATP.[2][3][5] This means the inhibitor and ATP directly compete for binding to the active site of the kinase. The 7-azaindole core, with its pyridine nitrogen atom acting as a hydrogen bond acceptor and the pyrrole NH group as a hydrogen bond donor, effectively occupies the adenine binding pocket in the kinase's hinge region.[2][3]

It is important to note that while the "normal" binding mode is most common, 7-azaindole derivatives can also adopt "flipped" or "non-hinge" binding orientations within the ATP-binding site.[2][3] These alternative binding modes can be influenced by subtle modifications to the inhibitor's structure. Therefore, while in vitro activity assays are a primary screening tool, confirming the binding mode through techniques like X-ray crystallography is crucial during structure-activity relationship (SAR) studies.[2][3]

Visualizing the Inhibition Mechanism

G cluster_kinase Kinase Active Site ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylation ADP ADP ATP_Binding_Site->ADP Hinge_Region Hinge Region Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->ATP_Binding_Site Competitively Binds Substrate Substrate Substrate->Substrate_Binding_Site

Caption: ATP-competitive inhibition by a 7-azaindole derivative.

Choosing the Right In Vitro Kinase Assay

Several assay formats are available to measure kinase activity and the inhibitory potential of compounds like 7-azaindole derivatives. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase being studied. The most common methods measure either the consumption of ATP or the formation of ADP.[7][8]

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[9][10][11]"Gold standard" for accuracy and sensitivity; direct measurement of phosphorylation.[9]Requires handling of radioactive materials and specialized equipment; generates radioactive waste.[1]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced, which is converted to ATP and then detected via a luciferase reaction, generating a luminescent signal.[12][13][14][15]High-throughput, sensitive, and non-radioactive.[13][14]Indirect measurement; potential for interference from compounds that affect the luciferase enzyme.[12]
Fluorescence-Based Assays (e.g., Fluorescence Polarization) Measures the change in polarization of a fluorescently labeled tracer that binds to a phospho-specific antibody.[16][17][18]Homogeneous (no-wash) format, suitable for high-throughput screening.[17][19]Requires specific antibodies and labeled peptides; can be susceptible to compound interference.[18]

For initial high-throughput screening (HTS) of 7-azaindole libraries, luminescence-based assays like ADP-Glo™ are often preferred due to their speed, scalability, and sensitivity.[12][13][14] Radiometric assays are excellent for more detailed mechanistic studies and for kinases with low enzymatic activity.[9][12]

Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is a general guideline for determining the IC₅₀ value of a 7-azaindole derivative using the Promega ADP-Glo™ Kinase Assay.[13][14] Optimization of enzyme and substrate concentrations is crucial for each specific kinase.

Materials and Reagents
  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 7-azaindole derivative stock solution (in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[20]

  • ADP-Glo™ Kinase Assay Kit (Promega)[20]

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow

G Start Start Prep_Inhibitor Prepare 7-Azaindole Inhibitor Dilutions Start->Prep_Inhibitor Add_Inhibitor_Enzyme Add Inhibitor and Kinase to Plate Prep_Inhibitor->Add_Inhibitor_Enzyme Incubate_1 Pre-incubation Add_Inhibitor_Enzyme->Incubate_1 Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Incubate_1->Initiate_Reaction Incubate_2 Kinase Reaction Incubation Initiate_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_2->Stop_Reaction Incubate_3 Incubation Stop_Reaction->Incubate_3 Detect_ADP Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_3->Detect_ADP Incubate_4 Incubation Detect_ADP->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Analyze_Data Data Analysis (IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare a serial dilution of the 7-azaindole derivative in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series. Subsequently, dilute these DMSO stocks into the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction Setup:

    • Add 2.5 µL of the diluted 7-azaindole derivative or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared at 4x the final desired concentration in Kinase Assay Buffer) to each well.

    • Gently mix and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (prepared at 2x the final desired concentration in Kinase Assay Buffer). The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[21][22][23]

    • Incubate the plate at 30°C for a time that ensures the reaction is within the linear range (typically 30-60 minutes).[21] This should be determined empirically during assay development.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[20]

    • Incubate for 40 minutes at room temperature.[20]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP and provides the luciferase and luciferin to generate a luminescent signal.[13]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.[1][13]

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Interpretation and Best Practices

  • Controls are Critical: Always include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity) on each plate.[24]

  • Z'-Factor: For HTS, the quality of the assay should be validated by calculating the Z'-factor. A Z'-factor > 0.5 indicates a robust and reliable assay.[14]

  • ATP Concentration: Since 7-azaindole derivatives are ATP-competitive, the measured IC₅₀ value will be dependent on the ATP concentration in the assay.[21][22] Reporting the ATP concentration used is crucial for comparing results across different studies. For a more direct measure of inhibitor affinity (Kᵢ), assays can be performed at an ATP concentration equal to the Kₘ of the kinase.[23][25]

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction velocity is linear with respect to time and enzyme concentration. A general guideline is to aim for 10-20% substrate conversion during the assay.

  • Compound Interference: It is important to test for compounds that may inhibit the luciferase enzyme in the detection step. This can be done by running a control experiment where the inhibitor is added after the kinase reaction has been stopped.

  • Orthogonal Assays: To confirm hits from a primary screen and rule out false positives, it is advisable to use an orthogonal assay with a different detection method (e.g., a radiometric or fluorescence-based assay).[26]

Conclusion

The 7-azaindole scaffold is a cornerstone in the development of potent and selective kinase inhibitors. The successful prosecution of drug discovery programs targeting kinases relies heavily on the implementation of well-designed and rigorously validated in vitro assays. The luminescence-based protocol described here provides a robust, high-throughput method for determining the inhibitory activity of 7-azaindole derivatives. By understanding the underlying principles of kinase inhibition and adhering to best practices in assay development and execution, researchers can confidently identify and characterize the next generation of kinase-targeted therapeutics.

References

Application Notes and Protocols for Cell-Based Assays of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for a new generation of targeted therapeutics. Derivatives of this scaffold have demonstrated significant potential as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[3]

Recent studies have highlighted the promise of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of key oncogenic kinases, such as Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][4] By selectively targeting these kinases, these compounds can disrupt aberrant signaling pathways that drive tumor growth, proliferation, and survival. Notably, the mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells.[1][2]

This comprehensive guide provides a suite of detailed application notes and protocols for the robust in vitro evaluation of this compound-derived compounds. These cell-based assays are designed to assess their cytotoxic effects, elucidate their pro-apoptotic mechanisms, and confirm their on-target activity in a physiologically relevant cellular context.

Section 1: Foundational Cytotoxicity and Viability Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response data, including the half-maximal inhibitory concentration (IC50), which is a critical parameter for comparing compound potency.

Rationale for Assay Selection: MTT vs. LDH

Two primary assays are recommended for an initial screen: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells. It is a reliable indicator of cell proliferation and viability.[6][7]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon plasma membrane damage.[8] It is a direct measure of cytotoxicity and cell lysis.

Running these assays in parallel provides a more complete picture. A compound might inhibit proliferation without causing immediate cell death (low LDH release, but reduced MTT signal), or it could be acutely cytotoxic (high LDH release).

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start: Select Cancer Cell Line seed Seed Cells in 96-Well Plates start->seed prep_compound Prepare Serial Dilutions of Compound seed->prep_compound treat Treat Cells with Compound & Controls prep_compound->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_reagent Add Assay Reagent (MTT or LDH) incubate->add_reagent read_plate Read Absorbance with Plate Reader add_reagent->read_plate analyze Calculate % Viability & IC50 read_plate->analyze

Caption: Experimental workflow for assessing compound cytotoxicity.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.[5][6][9]

Materials:

  • 96-well flat-bottom sterile plates

  • Test compounds derived from this compound

  • Selected cancer cell line (e.g., a line with known FGFR alterations like SNU-16 or RT-112)

  • Complete growth medium (specific to the cell line)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from nanomolar to micromolar. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for a predetermined time, typically 48 or 72 hours, at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
PYR-001 SNU-16 (FGFR2 amp)720.58
PYR-002 RT-112 (FGFR3 fusion)721.2
Control-Kinase-Inhibitor SNU-16720.25
Doxorubicin SNU-16720.15

Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Once a compound demonstrates cytotoxic activity, the next crucial step is to determine if it induces apoptosis. Several assays can be employed to detect the hallmark features of apoptosis.

The Apoptotic Cascade and Key Markers

Apoptosis is a regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of a family of proteases called caspases, which execute the cell death program.

Apoptosis_Pathway cluster_pathways Apoptosis Induction cluster_execution Execution Phase extrinsic Extrinsic Pathway (Death Receptors) caspase_cascade Caspase Cascade Activation (Caspase-8, -9) extrinsic->caspase_cascade intrinsic Intrinsic Pathway (Mitochondrial Stress) intrinsic->caspase_cascade compound Pyrrolopyridine Compound compound->intrinsic effector_caspases Effector Caspase Activation (Caspase-3, -7) caspase_cascade->effector_caspases parp_cleavage PARP Cleavage effector_caspases->parp_cleavage dna_fragmentation DNA Fragmentation effector_caspases->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Key events and markers for apoptosis assays include:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet and can be detected by Annexin V staining.

  • Caspase Activation: Initiator caspases (e.g., -8, -9) are activated first, which in turn activate effector caspases (e.g., -3, -7).[10] The activity of these caspases can be measured using specific substrates.

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved and inactivated by effector caspases, a hallmark of apoptosis.[11][12]

  • DNA Fragmentation: A late-stage event where cellular DNA is cleaved into fragments.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well sterile plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 95.2 ± 2.12.5 ± 0.52.3 ± 0.4
PYR-001 (0.5 µM) 45.8 ± 3.535.1 ± 2.819.1 ± 1.9
PYR-001 (1.0 µM) 20.3 ± 2.950.7 ± 4.129.0 ± 3.3
Protocol: Caspase-Glo® 3/7 Activity Assay

This luminescent assay provides a simple and sensitive method to measure the activity of key effector caspases.[2]

Materials:

  • White-walled, 96-well sterile plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Assay Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Section 3: Target Engagement and Pathway Analysis

To confirm that the observed apoptosis is a result of the compound's intended mechanism of action (i.e., kinase inhibition), it is essential to perform assays that measure target engagement and downstream signaling events.

Western Blotting for Apoptosis and Kinase Signaling Markers

Western blotting is a powerful technique to semi-quantitatively measure changes in protein expression and post-translational modifications, such as phosphorylation.[10][11]

Key Markers to Probe:

  • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).[12][13]

  • Kinase Pathway Markers: Phosphorylated and total levels of the target kinase (e.g., p-FGFR, total FGFR) and key downstream effectors (e.g., p-ERK, total ERK; p-AKT, total AKT).

Protocol: Western Blot Analysis

This protocol provides a general framework for analyzing protein expression changes following compound treatment.[8][13]

Materials:

  • Cell culture dishes (60 or 100 mm)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells grown in larger dishes with the test compound. After incubation, wash with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Section 4: Troubleshooting and Best Practices

  • Compound Solubility: Ensure your compound is fully dissolved in DMSO before diluting in media. Precipitation can lead to inaccurate results.

  • ATP Concentration in Kinase Assays: When performing in vitro kinase assays, be mindful that the IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration used.[14]

  • Off-Target Effects: Unexpected phenotypes may indicate off-target effects. Consider using structurally unrelated inhibitors of the same target as a control to confirm that the observed phenotype is on-target.[14]

  • Assay Controls: Always include appropriate positive and negative controls to validate assay performance. For kinase assays, a "no enzyme" control can identify compound interference with the detection system.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important scaffold. We will delve into common challenges, provide detailed, validated protocols, and explain the underlying chemical principles to empower you to improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and general synthetic strategies for obtaining the this compound core?

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, can be approached through various strategies. While a direct, one-pot synthesis of this compound is not prominently described in readily available literature, its synthesis can be inferred from established methods for analogous chlorinated and functionalized 7-azaindoles.

Common strategies often involve:

  • Modification of a pre-formed 7-azaindole core: This is a prevalent approach where the parent 1H-pyrrolo[2,3-b]pyridine undergoes sequential halogenation.

  • De novo synthesis from pyridine precursors: This involves building the pyrrole ring onto a suitably substituted pyridine starting material.

A plausible and efficient route often starts with the commercially available 7-azaindole. The process typically involves N-oxidation followed by chlorination reactions. For instance, 7-azaindole can be converted to its N-oxide, which then facilitates the introduction of a chlorine atom at the 4-position using reagents like phosphorus oxychloride (POCl₃).[3] Subsequent direct chlorination of the 4-chloro-7-azaindole intermediate would then be required to introduce the second chlorine atom at the 5-position.

Q2: I am observing low yields in my chlorination step of 7-azaindole N-oxide with POCl₃. What are the potential causes and how can I improve the yield?

Low yields in the chlorination of 7-azaindole N-oxide are a common issue. Several factors can contribute to this, and a systematic approach to optimization is crucial.

Potential Causes:

  • Incomplete N-oxidation: The initial N-oxidation of 7-azaindole might not have gone to completion, leaving unreacted starting material that will not undergo the subsequent chlorination at the 4-position.

  • Suboptimal Reaction Temperature: The temperature for the reaction with POCl₃ is critical. If the temperature is too low, the reaction may be sluggish. Conversely, if it is too high, it can lead to decomposition and the formation of undesired byproducts.

  • Presence of Moisture: Phosphorus oxychloride is highly reactive with water. Any moisture in the reaction setup or reagents can consume the POCl₃ and reduce its effectiveness.

  • Inadequate Base/Catalyst: The addition of a base, such as diisopropylethylamine (DIPEA), can be crucial for improving the yield by neutralizing the HCl generated during the reaction.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in chlorination.

Q3: During the synthesis, I am struggling with the regioselectivity of halogenation. How can I control the position of chlorination on the 7-azaindole ring?

Controlling regioselectivity is a key challenge in the functionalization of heterocyclic systems like 7-azaindole. The electronic nature of the pyrrole and pyridine rings dictates their reactivity towards electrophilic substitution.

Key Principles:

  • The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.

  • Within the pyridine ring, the positions are not equally reactive. N-oxidation of the pyridine nitrogen deactivates the alpha and gamma positions to electrophilic attack and activates them to nucleophilic attack.

Strategies for Regiocontrol:

  • N-Oxidation: As mentioned previously, forming the N-oxide of the 7-azaindole is a powerful strategy to direct chlorination to the 4-position. The N-oxide activates the 4-position for nucleophilic attack by the chloride ion from POCl₃.

  • Directed Metalation: Directed ortho-metalation (DoM) can be a precise method for functionalization. By using a directing group, it is possible to deprotonate a specific position with a strong base (like an organolithium reagent) and then quench with an electrophilic chlorine source.

  • Protecting Groups: The use of protecting groups on the pyrrole nitrogen, such as tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM), can influence the electronic properties of the ring system and thus alter the regioselectivity of subsequent reactions.[4]

Q4: What are common side reactions observed during the synthesis of this compound and how can they be minimized?

Side reactions can significantly impact the yield and purity of the final product. Being aware of these potential pitfalls is the first step toward mitigating them.

Common Side Reactions:

  • Over-chlorination: Under harsh conditions, it's possible to introduce more than two chlorine atoms onto the ring system, leading to tri- or even tetra-chlorinated byproducts.

  • Polymerization/Decomposition: 7-azaindole and its derivatives can be sensitive to strong acids and high temperatures, which can lead to the formation of intractable polymeric material.

  • Hydrolysis of Chloro-substituents: During workup or purification, the chloro groups, particularly at the 4-position, can be susceptible to hydrolysis, leading to the corresponding hydroxypyrrolopyridine.

Minimization Strategies:

Side ReactionMitigation Strategy
Over-chlorination Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.
Polymerization/Decomposition Use the mildest reaction conditions possible. Avoid excessively high temperatures and prolonged reaction times.
Hydrolysis Perform aqueous workups at low temperatures and minimize the exposure time to acidic or basic aqueous solutions.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole from 7-Azaindole N-oxide

This protocol is adapted from established procedures for the synthesis of 4-chloro-7-azaindole.[3]

Materials:

  • 7-Azaindole N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-dimethoxyethane (DME) or a similar high-boiling inert solvent

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 7-azaindole N-oxide in anhydrous DME.

  • Addition of Reagents: Cool the mixture in an ice bath. Slowly add diisopropylethylamine (DIPEA) followed by the dropwise addition of phosphorus oxychloride (POCl₃).

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for the time determined by reaction monitoring (typically several hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of ~8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of this compound

Purification is a critical step to obtain the final product with high purity.

Methodology:

  • Column Chromatography: Flash column chromatography is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is often effective. The polarity of the eluent should be optimized based on TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.

    • Solvent Selection: Screen for a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Visualizing the Synthetic Pathway

Caption: Plausible synthetic route to this compound.

References

Purification techniques for dichlorinated 7-azaindole intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dichlorinated 7-Azaindole Intermediates

A Senior Application Scientist's Guide to Purification and Troubleshooting

Welcome to the technical support center for the purification of dichlorinated 7-azaindole intermediates. As critical synthons in contemporary drug discovery, particularly in kinase inhibitor development, the purity of these building blocks is paramount. However, their unique electronic properties and potential for complex impurity profiles present significant challenges during isolation and purification.

This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will delve into the causality behind common purification issues and offer robust, validated protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of dichlorinated 7-azaindoles?

A: The impurity profile is highly dependent on the synthetic route. However, researchers commonly encounter:

  • Unreacted Starting Materials: Incomplete halogenation or coupling reactions can leave residual mono-chlorinated or non-halogenated 7-azaindole precursors.

  • Regioisomers: Depending on the directing groups and reaction conditions, chlorination can occur at undesired positions on the pyridine or pyrrole ring.

  • Over-halogenated Species: The formation of trichlorinated or other polychlorinated azaindoles is possible if the reaction is not carefully controlled.

  • Byproducts from Side Reactions: Synthetic methods like the Chichibabin cyclization or palladium-catalyzed cross-couplings can generate unique byproducts, such as dimers or products from competing reaction pathways.[1]

  • Residual Catalysts and Reagents: Palladium, copper, or other metal catalysts, as well as inorganic salts from workup procedures, are common contaminants.

Q2: What are the primary purification techniques for dichlorinated 7-azaindole intermediates?

A: The main techniques are flash column chromatography and recrystallization.

  • Flash Column Chromatography on silica gel is the most widely used method for separating complex mixtures.[2][3] It is effective for removing both more and less polar impurities.

  • Recrystallization is an excellent choice for final purification when the crude material is relatively pure (>90%) and a solid. It is highly effective at removing small amounts of impurities and can be scaled up easily.[4]

  • Preparative HPLC is typically reserved for final compounds or very challenging separations where high purity is essential and cost is less of a concern.[2]

Q3: How do I choose the best analytical method to assess the purity of my final product?

A: A combination of techniques is always recommended for unambiguous purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for quickly identifying the presence of the desired product and any impurities by their mass-to-charge ratio. It provides a good estimate of relative purity.

  • HPLC (High-Performance Liquid Chromatography): When coupled with a UV detector, HPLC is the workhorse for quantitative purity analysis (e.g., determining purity as a percentage area).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified standard.[5][6]

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues you may encounter.

Problem 1: My dichlorinated 7-azaindole is degrading on the silica gel column.

Question: I'm observing new, unexpected spots on my TLC plates after running a column, and my recovery is low. I suspect the compound is not stable on silica. What can I do?

Answer: This is a common issue. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. The 7-azaindole core, particularly with electron-withdrawing chloro-substituents, can be sensitive to acidic conditions, leading to decomposition.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica. This is the most common and effective solution.

    • Method: Prepare your column slurry in the chosen non-polar solvent (e.g., hexanes or ethyl acetate). Add 1-3% triethylamine (Et₃N) to the slurry and the eluent. Flush the packed column with one to two column volumes of this solvent mixture before loading your sample.[7] This deactivates the acidic sites, minimizing degradation.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different adsorbent.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds.

    • Reverse-Phase Silica (C18): For more polar intermediates, reverse-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be effective.

  • Minimize Contact Time: Work efficiently. A properly optimized flash column should be completed in 15-30 minutes. Prolonged exposure increases the risk of degradation.

Problem 2: I am struggling to separate my product from a closely related impurity with a similar Rf value.

Question: My product and an impurity are co-eluting during column chromatography. How can I improve the separation?

Answer: Achieving good resolution between compounds with similar polarities requires optimizing the chromatography conditions.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Reduce Eluent Strength: A common mistake is to use a solvent system that is too polar, causing all compounds to elute too quickly (high Rf values). Aim for an initial Rf of ~0.2-0.3 for your target compound in the chosen eluent.

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch the solvents. The interactions between your compound, the impurity, and the stationary phase will differ. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system.

  • Employ Gradient Elution: Start with a low-polarity eluent to allow the less polar compounds to separate. Gradually increase the polarity of the eluent over the course of the run. This sharpens the elution bands and often improves the separation of closely eluting compounds.

  • Use a High-Performance Column: Modern pre-packed flash chromatography columns with smaller, more uniform silica particles offer significantly better resolution than self-packed columns.

  • Consider Preparative TLC or HPLC: For small quantities or particularly difficult separations, preparative thin-layer chromatography (prep TLC) or preparative HPLC can provide the necessary resolution.[2]

Problem 3: My compound is "oiling out" instead of forming crystals during recrystallization.

Question: When I cool my recrystallization solution, a viscous liquid separates instead of a solid. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or when the solution is supersaturated too quickly.[8]

Troubleshooting Steps:

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.

  • Use a Solvent/Anti-Solvent System: This is a very powerful technique.

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise at room temperature until the solution just becomes turbid (cloudy).

    • Add a few drops of the "good" solvent to make it clear again, and then allow it to cool slowly. This controlled approach to supersaturation promotes crystal growth.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal formation.

  • Seed the Solution: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed" crystal provides a template for further crystal growth.[8]

Data & Protocols

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification technique for your dichlorinated 7-azaindole intermediate.

Purification_Workflow start Crude Product Analysis (TLC, LCMS, NMR) purity_check Purity > 90%? start->purity_check is_solid Is it a solid? purity_check->is_solid Yes flash_chrom Flash Column Chromatography purity_check->flash_chrom No recrystallize Recrystallization is_solid->recrystallize Yes is_solid->flash_chrom No (Oil) final_purity Assess Final Purity (HPLC, NMR, LCMS) recrystallize->final_purity flash_chrom->final_purity prep_hplc Consider Preparative HPLC for high value material final_purity->prep_hplc If purity is still insufficient

References

Technical Support Center: Optimizing Suzuki Coupling Conditions with 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions with 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming the unique challenges presented by this substrate. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthetic efforts.

Introduction: The Challenge of this compound

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in numerous biologically active compounds. The 4,5-dichloro derivative serves as a versatile starting material for introducing molecular diversity. However, the presence of two chlorine atoms and the nitrogen-rich heterocyclic core presents specific challenges in Suzuki-Miyaura couplings, including issues with reactivity, selectivity, and catalyst inhibition. This guide will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound. For each issue, potential causes are identified, and specific troubleshooting steps are recommended.

Problem 1: Low to No Yield of the Desired Coupled Product

Potential Causes:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen and can be easily deactivated.[1][2][3]

  • Poor Reagent Quality: The boronic acid may have undergone protodeboronation, or the this compound starting material may contain impurities.[1][4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for this specific substrate and coupling partner.[1][6]

  • Ligand Issues: The selected ligand may not be effective for the electron-deficient and potentially coordinating 7-azaindole ring system.[1]

Troubleshooting Steps:

  • Catalyst and Reaction Setup:

    • Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.

    • Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[3][4][5]

  • Reagent Integrity:

    • Use fresh, high-purity boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[1]

    • Verify the purity of your this compound starting material.

  • Condition Screening:

    • Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical.[1][7][8]

    • Test different solvent systems. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often effective for Suzuki couplings.[3][9][10]

    • Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for decomposition.[4][11]

  • Ligand Selection:

    • For challenging substrates like this, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to be effective for heteroaryl couplings.[12][13]

Problem 2: Poor Regioselectivity (Coupling at C4 vs. C5)

Potential Causes:

  • Inherent Electronic Effects: The electronic properties of the 7-azaindole ring system can influence the relative reactivity of the C4 and C5 positions. Generally, the position ortho to the pyridine nitrogen (C6 in the parent 7-azaindole) is more reactive, but the pyrrole ring and the two chlorine atoms create a more complex electronic environment in this compound.

  • Steric Hindrance: The steric bulk of the incoming boronic acid and the catalyst's ligand can influence which position is more accessible.

  • Reaction Conditions Favoring an Undesired Isomer: The choice of catalyst, ligand, and solvent can significantly impact the regioselectivity of the oxidative addition step.[14][15]

Troubleshooting Steps:

  • Ligand Screening: This is often the most critical parameter for controlling regioselectivity.

    • Less hindered ligands may favor reaction at the more sterically accessible position.

    • Bulky ligands can sometimes direct the coupling to a less sterically hindered site.[14]

  • Solvent Effects: The polarity of the solvent can influence the selectivity of palladium-catalyzed couplings.[16][17][18] Experiment with both polar aprotic (e.g., DMF, MeCN) and nonpolar (e.g., toluene, dioxane) solvents.

  • Temperature Optimization: Lowering the reaction temperature may increase the selectivity of the reaction.

Problem 3: Significant Formation of Side Products (Homocoupling, Protodeboronation, Dehalogenation)

Potential Causes:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom and is a common side reaction with electron-deficient or heteroaromatic boronic acids, often accelerated by strong bases and high temperatures.[4][5]

  • Dehalogenation: This is the replacement of a chlorine atom with a hydrogen. It can become competitive if the transmetalation step is slow.[2][3][19]

Troubleshooting Steps:

  • Minimize Oxygen: Rigorous degassing of the reaction mixture is crucial to suppress homocoupling.[20]

  • Optimize Base and Temperature for Protodeboronation:

    • Use a milder base like KF or K₂CO₃.[4]

    • Run the reaction at the lowest effective temperature.[4]

    • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4]

  • Accelerate the Catalytic Cycle to Reduce Dehalogenation:

    • Use a more active catalyst system (e.g., a more electron-rich ligand) to ensure the desired cross-coupling outcompetes the dehalogenation pathway.

    • Ensure the chosen base is sufficiently strong and soluble to facilitate efficient transmetalation.[2]

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is generally more reactive in a Suzuki coupling?

A1: The relative reactivity of the C4 and C5 positions is not always straightforward and can be highly dependent on the reaction conditions, particularly the ligand used.[14][21] While general electronic arguments can be made, empirical screening of conditions is often necessary to determine the selectivity for a specific coupling partner.

Q2: Can I achieve selective mono-arylation of this compound?

A2: Yes, selective mono-arylation is typically achievable. This is often accomplished by carefully controlling the stoichiometry of the reagents (using the dichlorinated starting material as the limiting reagent) and by monitoring the reaction to stop it once the starting material is consumed to prevent the second coupling from occurring. The inherent reactivity difference between the two chlorine atoms, once the first coupling has occurred, also aids in achieving mono-selectivity.

Q3: What is the role of water in the solvent mixture?

A3: Water is often added to Suzuki coupling reactions to help dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is crucial for the transmetalation step.[7][9] The presence of water can also influence the overall polarity of the solvent system, which can impact reaction rates and selectivity.[16][17]

Q4: My reaction is sluggish. What are some immediate steps I can take to improve the reaction rate?

A4: To address a sluggish reaction, consider the following:

  • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments.

  • Use a More Active Catalyst/Ligand System: Switch to a more electron-rich and bulky ligand, such as SPhos or XPhos, paired with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[12][13]

  • Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can accelerate the transmetalation step.[7][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source and a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Degassing: Seal the vessel and purge with an inert gas for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the vessel under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][5]

Data Summary Tables

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand Loading 1.1-1.5 x Pd loadingEnsures complete coordination to the metal center.
Base Equivalents 2.0-3.0Ensures complete activation of the boronic acid for transmetalation.[7][11]
Boronic Acid Equiv. 1.2-1.5Compensates for potential protodeboronation and homocoupling.[1]
Temperature 80-110 °CProvides sufficient thermal energy for oxidative addition and reductive elimination.[11]
Table 2: Common Catalyst, Base, and Solvent Combinations
Catalyst SystemBaseSolvent SystemNotes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂OA classic, versatile system suitable for many couplings.[11]
Pd(dppf)Cl₂K₃PO₄Toluene/H₂OOften effective for more challenging substrates.
Pd₂(dba)₃ / SPhosCs₂CO₃THF/H₂OA highly active system for heteroaryl chlorides.[13]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][22]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low Yield / No Reaction reagents Verify Reagent Quality (Substrate, Boronic Acid, Catalyst, Base) start->reagents setup Confirm Reaction Setup (Inert Atmosphere, Temperature) reagents->setup Reagents OK? replace Replace/Purify Reagents reagents->replace No params Re-evaluate Parameters (Solvent, Ligand, Base) setup->params Setup Correct? correct Correct Setup Issues setup->correct No optimize Systematically Optimize Conditions params->optimize No end Improved Yield params->end Parameters Optimal? replace->reagents correct->setup optimize->end

Caption: General troubleshooting workflow for low-yield reactions.[2]

References

Troubleshooting low conversion in palladium-catalyzed cross-coupling of 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-azaindole scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low conversion, poor yields, or reaction stalling. The unique electronic properties of the 7-azaindole nucleus, particularly the pyridine nitrogen adjacent to the pyrrole ring, present specific challenges that require careful consideration of reaction parameters.[1][2] This document provides a structured troubleshooting framework, detailed FAQs, and validated protocols to help you diagnose and resolve common issues in your experiments.

Initial Diagnosis: A Troubleshooting Workflow

When faced with a low-yielding or failed reaction, a systematic approach is crucial. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.

Troubleshooting_Workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK sub_reagent1 7-Azaindole Purity (N-H vs. N-Protected?) reagent_check->sub_reagent1 sub_reagent2 Coupling Partner Quality (e.g., Boronic Acid Stability) reagent_check->sub_reagent2 sub_reagent3 Catalyst/Precatalyst Activity (Run control reaction) reagent_check->sub_reagent3 sub_reagent4 Base & Solvent Quality (Anhydrous? Degassed?) reagent_check->sub_reagent4 analysis 3. Analyze for Common Side Products condition_check->analysis Setup OK sub_condition1 Adequate Degassing? (Prevent catalyst oxidation) condition_check->sub_condition1 sub_condition2 Optimal Temperature? (Too high/low?) condition_check->sub_condition2 sub_condition3 Correct Stoichiometry? (Base, Ligand, Partner) condition_check->sub_condition3 optimization 4. Systematic Component Screening analysis->optimization Side products identified or no clear cause solution Problem Resolved optimization->solution

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Catalyst and Ligand Issues

Q1: My reaction has stalled with significant starting material remaining. How do I know if my palladium catalyst is the problem?

A: The active catalytic species in most cross-coupling reactions is Pd(0).[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to Pd(0) for the catalytic cycle to begin.[3] This initial reduction can be inefficient or fail. Furthermore, some Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[3]

  • The 7-Azaindole Challenge: 7-Azaindoles are particularly challenging because the pyridine nitrogen can act as a chelating ligand for the palladium center.[1][2] This can stabilize the palladium in an inactive state, preventing it from participating in the catalytic cycle. This is a primary reason for reaction failure with this substrate class.[2][4]

  • Actionable Advice:

    • Run a Control Reaction: Test your catalyst on a simple, reliable coupling (e.g., 4-bromotoluene with phenylboronic acid). If this control reaction also fails, your catalyst source is likely inactive and should be replaced.

    • Switch to a Precatalyst: Modern palladium precatalysts, such as the Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts, are designed for the clean and efficient generation of the active monoligated Pd(0) species.[1][3] These are often superior for challenging substrates like 7-azaindoles because they can bypass problematic reduction steps and rapidly enter the catalytic cycle.[1][2]

Q2: I'm seeing low conversion in a Buchwald-Hartwig amination. Which ligand should I be using for a 7-azaindole substrate?

A: The choice of ligand is critical. For C-N bond formation, especially with electron-rich, heterocyclic substrates, bulky and electron-rich biarylphosphine ligands are generally required.[5][6] These ligands promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.

  • Recommended Ligands:

    • For secondary amines: Ligands like DavePhos and XPhos have been successfully used for the amination of unprotected halo-7-azaindoles.[7]

    • For primary amines: BrettPhos is often superior for cross-coupling with primary amines, providing excellent selectivity for monoarylation.[2]

    • Other options: RuPhos has also been shown to be effective in similar aminations.[8]

  • Causality: The steric bulk of these ligands creates a wider "bite angle" on the palladium center, which facilitates the difficult C-N reductive elimination. Their electron-donating nature increases the electron density on the palladium, which promotes the initial oxidative addition of the aryl halide.

Catalyst_Inhibition cluster_0 Desired Catalytic Cycle cluster_1 Inhibition by 7-Azaindole Pd(0)L Pd(0)L Ox-Adduct Ar-Pd(II)-X      |      L Pd(0)L->Ox-Adduct Oxidative Addition Red-Elim Ar-Nu Ox-Adduct->Red-Elim ... -> Reductive Elimination Red-Elim->Pd(0)L Pd(0)L_inactive Pd(0)L Chelated_Pd Inactive Chelated Pd Pd(0)L_inactive->Chelated_Pd Bidentate Coordination 7Aza 7-Azaindole (Substrate or Product) 7Aza->Chelated_Pd

Caption: Bidentate coordination of 7-azaindole can sequester the active Pd(0) catalyst, forming an inactive chelated species and stalling the catalytic cycle.

Part 2: Substrate and Reagent Issues

Q3: My unprotected (N-H) 7-azaindole is unreactive. Should I be using a protecting group?

A: This is a common and critical issue. The N-H proton of the 7-azaindole is acidic and can react with the base. More importantly, the combination of the N-H group and the adjacent pyridine nitrogen creates a powerful bidentate chelating site that can strongly bind to and inhibit the palladium catalyst, as illustrated in the diagram above.[1][2]

  • When to Protect: While successful couplings on unprotected 7-azaindoles have been reported using specialized precatalyst systems[1][2], N-protection is often a reliable strategy to improve yields and reproducibility.[9][10] Protection prevents the formation of the inhibitory chelated species and simplifies the reaction medium.

  • Common Protecting Groups:

    • Tosyl (Ts) or Phenylsulfonyl (PhSO₂): Often used, but can require harsh conditions for removal.[11]

    • Benzyl (Bn) or p-Methoxybenzyl (PMB): Common choices, removable by hydrogenolysis.[12]

    • Silyl Groups (e.g., SEM): Can be effective, but deprotection can sometimes lead to side products.[8]

Q4: I am running a Suzuki-Miyaura coupling and suspect my boronic acid is the problem. How can I verify this?

A: Boronic acids are prone to decomposition via two main pathways: protodeboronation (hydrolysis back to the arene) and trimerization to form unreactive cyclic anhydrides (boroxines).[3][13]

  • Verification:

    • NMR Analysis: Check the purity of your boronic acid by ¹H or ¹¹B NMR before use.

    • Use Fresh Reagents: Whenever possible, use freshly purchased or purified boronic acid.

  • Improving Stability:

    • Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[3] MIDA boronates are particularly stable and can be stored for long periods.[3]

    • Potassium trifluoroborates (BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions.

Q5: What is the best base and solvent for these couplings?

A: The choice of base and solvent is highly interdependent and substrate-specific. A screening approach is often necessary.

  • Bases:

    • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Often used in Suzuki couplings. K₃PO₄ is a good starting point for many systems.[14] Cs₂CO₃ can be effective but is more expensive.[12]

    • Strong Bases (t-BuOK, t-BuONa, LiHMDS): Typically required for Buchwald-Hartwig aminations to deprotonate the amine nucleophile.[1] LiHMDS was found to be effective for unprotected 7-azaindoles.[7]

    • Solubility is Key: Ensure your base is soluble enough in the chosen solvent system. Using a mixed solvent system (e.g., dioxane/water) can help solubilize inorganic bases.[14]

  • Solvents:

    • Aprotic Polar Solvents: Dioxane, Toluene, and DMF are the most common solvents.[9][15]

    • Degassing is Critical: All palladium-catalyzed reactions must be rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes) to remove oxygen. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

Parameter Common Choices & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (Recommended) , PEPPSI™ catalysts
Ligand Suzuki: SPhos, XPhos, dppf. Buchwald: XPhos, RuPhos, BrettPhos, DavePhos
Base Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃. Buchwald: t-BuONa, t-BuOK, LiHMDS
Solvent Dioxane, Toluene, DMF, THF (Must be anhydrous and degassed)
Temperature Typically 60-120 °C. Lower temperatures may be possible with highly active catalysts.[14]
Caption: Table summarizing common starting conditions for reaction optimization.
Experimental Protocols
Protocol 1: High-Throughput Screening for Ligand/Base Optimization

This protocol uses a 24-well plate to rapidly screen multiple conditions. All operations should be performed in a glovebox or using rigorous Schlenk techniques.

1. Stock Solution Preparation:

  • Substrate Stock: Prepare a stock solution of your halo-7-azaindole (1.0 eq) and coupling partner (1.2-1.5 eq) in anhydrous, degassed solvent (e.g., Dioxane).

  • Base Slurries: In separate vials, prepare slurries of each base to be screened (e.g., K₃PO₄, t-BuONa) in the same solvent.

2. Plate Preparation:

  • To each well of a 24-well reaction block, add a pre-weighed amount of a different ligand (e.g., 2-4 mol %).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) to each well.

  • Add a magnetic stir bar to each well.

3. Reagent Dispensing:

  • Using a multichannel pipette, dispense the Substrate Stock solution into each well.

  • Dispense the different Base Slurries into the appropriate wells according to your screening plan.

4. Reaction and Analysis:

  • Seal the reaction block with a Teflon-lined cap.

  • Place the block on a magnetic hotplate stirrer and heat to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and identify the optimal conditions.

References

Technical Support Center: Scalable Synthesis of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-dichloro-7-azaindole). This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up the synthesis of this critical heterocyclic intermediate. As a bioisostere of indole, the 7-azaindole scaffold is a privileged structure in medicinal chemistry, making robust and scalable synthetic routes essential for drug discovery and development.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The answers provide potential causes and actionable solutions grounded in chemical principles.

Question 1: My initial cross-coupling reaction (e.g., Suzuki-Miyaura or Sonogashira) is showing low conversion or has stalled. What should I investigate?

Answer: Low conversion in palladium-catalyzed cross-coupling reactions is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Cause 1: Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of solvents and reagents is the most frequent cause of failure.

  • Cause 2: Suboptimal Base or Solvent: The choice of base and solvent system is critical for the transmetalation step and overall catalyst stability.

    • Solution: Screen a panel of bases and solvents. For Suzuki couplings, aqueous K₂CO₃ or Cs₂CO₃ in solvents like 1,4-dioxane or DMF are common starting points. If the reaction is sluggish, a stronger base like K₃PO₄ may be beneficial. The solvent system must fully dissolve the reactants at the reaction temperature to ensure efficient mixing.

  • Cause 3: Poor Quality of Reagents: Boronic acids/esters can degrade upon storage, and organometallic reagents can be sensitive to moisture.

    • Solution: Use freshly acquired or properly stored boronic acids. Check the purity of your starting materials (e.g., 2-amino-3,5-dichloropyridine) by NMR or LC-MS before starting the reaction. Ensure all solvents are anhydrous.

  • Cause 4: Incorrect Temperature: The reaction may require a specific temperature to overcome the activation energy without decomposing the catalyst or starting materials.

    • Solution: Incrementally increase the reaction temperature in 10 °C steps. For challenging couplings, microwave-assisted heating can dramatically accelerate the reaction and improve yields by providing rapid and uniform heating.[6]

Troubleshooting Flowchart for Cross-Coupling Reactions

A decision tree for troubleshooting common cross-coupling issues.

Question 2: The final pyrrole ring-closing (cyclization) step is giving a low yield or producing significant side products. How can I optimize this?

Answer: The intramolecular cyclization to form the 7-azaindole core is a critical step that is highly dependent on the specific substrate and reaction conditions.

  • Cause 1: Incorrect Cyclization Conditions: The mechanism for cyclization can be base-mediated, acid-catalyzed, or metal-catalyzed, and using the wrong conditions will lead to failure.

    • Solution: The optimal conditions must be determined empirically or from literature precedents on similar substrates.

      • For Sonogashira Products (alkyne intermediates): A common method is base-mediated cyclization. Bases like KOtBu or NaH can deprotonate the amine, which then attacks the alkyne. If a TMS-protected alkyne was used, a fluoride source like TBAF is often used to deprotect and induce cyclization in one pot.

      • For Suzuki Products (vinyl intermediates): Cyclization is often acid-catalyzed. Acetic acid or TFA can be used to promote the intramolecular condensation.[7]

  • Cause 2: Steric Hindrance: Bulky substituents near the reacting centers can impede the cyclization.

    • Solution: This may require higher reaction temperatures or longer reaction times. If the issue persists, a redesign of the synthetic route to install the bulky group after the core has been formed might be necessary.

  • Cause 3: Formation of Side Products: Dimerization or polymerization can compete with the desired intramolecular reaction, especially at high concentrations.

    • Solution: Perform the cyclization step under high-dilution conditions. This can be achieved by adding the substrate slowly via a syringe pump to a heated solution of the cyclization reagent. This favors the intramolecular pathway over intermolecular side reactions.

  • Cause 4: Incomplete Precursor Reaction: If the preceding cross-coupling reaction did not go to completion, unreacted starting material can interfere with the cyclization step or complicate purification.

    • Solution: Always purify the intermediate before proceeding to the cyclization step. Ensure its identity and purity are confirmed by analytical methods like NMR and LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

There are two primary strategies for constructing substituted 7-azaindoles:

  • Building the Pyrrole Ring onto a Pyridine Core: This is generally the most flexible and common approach for large-scale synthesis. It involves starting with a pre-functionalized pyridine and forming the five-membered ring. A robust sequence involves:

    • Starting with a commercially available substituted aminopyridine (e.g., 2-amino-3,5-dichloropyridine).[8]

    • Executing a palladium-catalyzed cross-coupling reaction (like Suzuki or Sonogashira) to install the remaining atoms of the pyrrole ring.[6][7]

    • Performing an intramolecular cyclization to form the bicyclic 7-azaindole core.

  • Functionalizing the Parent 7-Azaindole Core: This approach starts with 1H-pyrrolo[2,3-b]pyridine and introduces the desired chloro-substituents.

    • This route can be effective but often suffers from challenges with regioselectivity. For example, direct chlorination can lead to a mixture of isomers that are difficult to separate.

    • A more controlled, but longer, route involves sequential nitration, chlorination, and bromination, followed by reduction of the nitro group. This has been demonstrated on a large scale for similar structures but can be operationally complex.[9]

Q2: What are the key safety considerations when running these syntheses at scale?

  • Palladium Catalysts: While not highly toxic, palladium catalysts and their residues are considered heavy metals and must be disposed of according to environmental regulations. Procedures should be in place to remove palladium from the final product, especially if it is a pharmaceutical intermediate.

  • Chlorinated Reagents: Many chlorinated pyridines and intermediates are irritants and potentially toxic.[10] Always handle these compounds in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Base-mediated cyclizations or quenching procedures can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner to manage the heat output.

Q3: How can the purity of the final this compound be improved?

  • Chromatography: For lab-scale synthesis (<100 g), silica gel column chromatography is the most effective method for removing impurities.

  • Crystallization: For scalable synthesis (>100 g), developing a robust crystallization procedure is critical. This is more economical and efficient than chromatography at a large scale. A good starting point is to screen various solvent/anti-solvent systems (e.g., EtOAc/Hexanes, DCM/Heptane, Isopropanol/Water).

  • Trituration/Washing: Slurrying the crude solid product in a solvent where it has low solubility (like diethyl ether or hexanes) can be very effective at washing away more soluble impurities.

Detailed Experimental Protocol: Two-Step Synthesis from 2-Amino-3,5-dichloropyridine

This protocol is a representative example based on modern synthetic methods for 7-azaindole synthesis.[7]

Overall Synthetic Workflow

A representative two-step workflow for the target compound synthesis.

Step 1: Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2-amino-3,5-dichloropyridine (1.0 eq).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via cannula.

  • Borolane Addition: Add (2-ethoxyvinyl)borolane (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir until LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate by silica gel chromatography.

Step 2: Acid-Catalyzed Cyclization
  • Vessel Preparation: To a round-bottom flask, add the purified vinylpyridine intermediate from Step 1.

  • Solvent Addition: Add glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and stir for 2-6 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Table 1: Comparison of Typical Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition CRationale & Comments
Catalyst Pd(PPh₃)₄PdCl₂(dppf)·CH₂Cl₂XPhos Pd G3dppf and XPhos ligands often provide better stability and turnover for heteroaromatic substrates.
Base Na₂CO₃ (aq)K₂CO₃ (aq)K₃PO₄ (aq)Stronger bases like K₃PO₄ can accelerate slow reactions but may cause side reactions.
Solvent Toluene/H₂ODioxane/H₂O2-MeTHF/H₂ODioxane is common; 2-MeTHF is a greener solvent alternative.
Temperature 100 °C90 °C85 °CChosen to balance reaction rate with catalyst and substrate stability.
Typical Yield 60-75%75-90%80-95%Yields are highly substrate-dependent; these are representative ranges.

References

Technical Support Center: 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and best practices for handling and reacting with this versatile heterocyclic scaffold. As a core structure in medicinal chemistry, particularly for kinase inhibitors, understanding its stability and reactivity is paramount for successful research and development.[1][2][3]

Part 1: General Stability, Storage, and Handling

The stability of your starting materials and intermediates is the foundation of reproducible experimental results. The 4,5-dichloro-7-azaindole core, while generally robust, is susceptible to degradation if not handled correctly.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Proper storage is critical to prevent slow degradation over time. Like many complex heterocyclic compounds, it should be stored under inert gas (argon or nitrogen) in a tightly sealed container. For long-term storage, temperatures of -20°C to -80°C are recommended.[4] Short-term storage for one week can be at 4°C.[4] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate decomposition.[4] It is best practice to aliquot the compound into smaller, single-use vials upon receipt.[4]

Condition Duration Temperature Atmosphere
Long-Term > 1 Week (up to 6+ months)-20°C to -80°CInert (Ar/N₂)
Short-Term Up to 1 Week4°CInert (Ar/N₂)
In-Use (Solution) Per-experimentVaries (see below)Inert (Ar/N₂)
Table 1: Recommended Storage Conditions for this compound.

Q2: My solid this compound has developed a yellowish or brownish tint. Is it still usable?

A2: A change in color from white/off-white to yellow or brown is a common indicator of degradation. While pure 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a white to light-yellow crystalline solid, pyrrole-containing compounds can be susceptible to oxidation and polymerization upon exposure to air and light, leading to discoloration.[5][6] Before use, it is highly recommended to assess the purity of the discolored material by LC-MS and ¹H NMR. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. For critical applications, using a fresh, pure lot is the safest option.

Q3: How stable is the compound in common organic solvents?

A3: In solution, stability is solvent and condition-dependent. For reactions, use anhydrous solvents and maintain an inert atmosphere. Protic solvents, especially in the presence of acid or base, can promote side reactions. The pyrrole NH is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases.[5] The pyridine nitrogen is basic and can be protonated, which can alter the reactivity of the entire ring system. For storage of solutions, aprotic solvents like dioxane or toluene at low temperatures are preferable, but fresh solutions are always recommended for best results.

Part 2: Troubleshooting Synthetic Transformations

The most common applications of this compound involve functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] These reactions are powerful but can be prone to issues.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Q: I am performing a Suzuki coupling at the C4 or C5 position, but my yields are consistently low, and I observe significant starting material decomposition or byproduct formation. What is going wrong?

A: Low yields in Suzuki couplings with this substrate often trace back to three areas: catalyst system, reaction conditions, or substrate/reagent quality.

Troubleshooting Protocol: Suzuki-Miyaura Coupling
  • Assess Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines upon storage. Use freshly opened boronic acid or verify its quality. Consider using the corresponding pinacol ester, which is often more stable.

    • Base: The choice of base is critical. Use a fresh, anhydrous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Grind the base into a fine powder to maximize surface area.

    • Solvent: Ensure the solvent (e.g., Dioxane, Toluene, DME) is rigorously degassed and anhydrous. Water content can be critical; sometimes a small, controlled amount of water is necessary, but excess water can lead to boronic acid decomposition and catalyst deactivation.[9]

  • Optimize the Catalyst System:

    • Ligand Choice: The electron-rich and sterically hindered nature of the substrate may require specialized phosphine ligands. If standard ligands like PPh₃ fail, screen more electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos). These have been shown to be effective in challenging aminations and can also improve Suzuki couplings.[7][8][10]

    • Palladium Precatalyst: Use a modern, air-stable Pd-precatalyst (e.g., a G2 or G3 XPhos or RuPhos precatalyst).[7] These often provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Control Reaction Conditions:

    • Temperature: Excessive heat can lead to proto-dehalogenation (loss of Cl, replaced by H) or other decomposition pathways. Screen a range of temperatures, starting lower (e.g., 80 °C) before increasing.

    • Degassing: Incomplete removal of oxygen is a primary cause of catalyst death and low yields. Degas your reaction mixture thoroughly using multiple vacuum/inert gas backfill cycles or by sparging with argon for at least 30 minutes.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling reagents Step 1: Verify Reagent Quality start->reagents catalyst Step 2: Screen Catalyst System conditions Step 3: Optimize Conditions reagents->catalyst Reagents OK sub1 Boronic Acid Fresh? Base Anhydrous? Solvent Degassed? reagents->sub1 catalyst->conditions Still Low Yield sub2 Screen Ligands (e.g., XPhos, SPhos) Use Pd-Precatalyst catalyst->sub2 success Improved Yield conditions->success Problem Solved sub3 Lower Temperature? Improve Degassing? conditions->sub3

Fig 1. Troubleshooting workflow for low-yield Suzuki reactions.
Issue 2: Unsuccessful or Messy Buchwald-Hartwig Amination

Q: I am trying to couple an amine to the C4 position, but the reaction is failing. I either get my starting material back or a complex mixture of products, including a reduced (dehalogenated) side product.

A: Buchwald-Hartwig amination at the C4 position of the 4,5-dichloro-7-azaindole core can be challenging. Oxidative addition of palladium can be competitive at the C-Cl bond and the C-I bond if present.[10] Furthermore, the product amine can coordinate to the palladium center, inhibiting catalysis.

Troubleshooting Protocol: Buchwald-Hartwig Amination
  • Protect the Pyrrole Nitrogen: The free N-H on the pyrrole ring can interfere with the catalytic cycle. Protecting the nitrogen, for example with a SEM (2-(trimethylsilyl)ethoxy)methyl) group, is often essential for a successful coupling.[10] This prevents deprotonation by the strong base and subsequent side reactions. However, be aware that deprotection of SEM can be challenging and may lead to side products.[10]

  • Select the Right Base/Ligand Combination: This is the most critical parameter. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are typically required.[8][11] The choice of ligand is crucial to favor the desired reactivity.

    • Screening: Perform a screen of modern Buchwald ligands (e.g., RuPhos, XPhos, BrettPhos). Ligands with bulky, electron-donating substituents are often necessary.[8][12]

  • Address Dehalogenation: The formation of a product where the chlorine has been replaced by hydrogen is a known side reaction.

    • Cause: This can arise from β-hydride elimination from the amide or from reductive processes involving solvent or other reagents.

    • Solution: Using a bulkier ligand can sometimes suppress this pathway. Ensure rigorously anhydrous conditions and a thoroughly inert atmosphere.

Issue 3: Potential Degradation Pathways

Q: Under what conditions is the this compound core unstable?

A: The stability is influenced by the dual nature of the fused rings: an electron-rich pyrrole and an electron-deficient pyridine.[13]

  • Strongly Acidic Conditions: The pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic substitution but can make the pyrrole ring more susceptible to attack. Strong acids can lead to polymerization or decomposition of the pyrrole moiety.[14]

  • Strongly Basic Conditions: Strong bases can deprotonate the pyrrole N-H.[5] While this is often a desired step for N-alkylation or protection, the resulting anion's stability can be an issue over long reaction times or at high temperatures.

  • Oxidizing Agents: The electron-rich pyrrole ring is susceptible to oxidation. Avoid strong oxidizing agents unless a specific transformation is intended. The compound can darken upon exposure to air over time, indicating oxidative degradation.[5]

DegradationPathways start This compound acid Strong Acid (H+) start->acid base Strong Base (B-) start->base oxidant Oxidants / Air start->oxidant light UV Light start->light p1 Pyrrole Ring Opening or Polymerization acid->p1 p2 N-Deprotonation Potential Side Reactions base->p2 p3 Oxidized Byproducts (Colored Impurities) oxidant->p3 p4 Photodegradation light->p4

Fig 2. Potential degradation pathways for the 7-azaindole core.

References

Work-up procedures for reactions involving 4,5-dichloro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 4,5-dichloro-7-azaindole. This guide is designed to provide practical, field-proven insights into the work-up and purification procedures for reactions involving this versatile heterocyclic building block. Drawing from established protocols and troubleshooting experience, this center aims to address common challenges and ensure the integrity of your synthetic outcomes.

Introduction to 4,5-Dichloro-7-Azaindole

4,5-Dichloro-7-azaindole is a valuable scaffold in medicinal chemistry, prized for its role as a bioisostere of indole and its ability to engage in a variety of chemical transformations.[1] Its dichlorinated pyridine ring offers distinct reactivity at the C4 and C5 positions, primarily through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.[2] However, the unique electronic properties and potential for multiple reaction sites can present specific challenges during reaction work-up and product purification. This guide provides a systematic approach to navigating these complexities.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 4,5-dichloro-7-azaindole is complete by TLC, but I'm struggling with the work-up. What is a reliable general procedure?

A standard aqueous work-up is generally effective. After cooling the reaction mixture to room temperature, dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic phase sequentially with water and then a saturated brine solution. The brine wash helps to break up any emulsions and remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

Causality: The aqueous washes are crucial for removing inorganic salts (e.g., from the base used in the coupling) and water-soluble byproducts. The choice of organic solvent should be based on the polarity of your product; ethyl acetate is a good starting point for many moderately polar azaindole derivatives.

Q2: I'm observing a significant amount of dark, baseline material on my TLC plate after the work-up of a Buchwald-Hartwig amination. What could be the cause?

Dark, insoluble material often points to the formation of palladium black or decomposition of the phosphine ligand. This is common when reactions are heated for extended periods or if the reaction atmosphere was not sufficiently inert.

Troubleshooting:

  • Filtration: Before the aqueous work-up, it is highly advisable to filter the reaction mixture through a pad of Celite®. This will remove the insoluble palladium species that can complicate extractions and subsequent purification.[4]

  • Inert Atmosphere: Ensure that all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) to minimize catalyst decomposition.[4]

Q3: How do I remove residual boronic acid or its esters from my product after a Suzuki coupling?

Boronic acids and their byproducts can often be removed with an alkaline wash. During the work-up, wash the organic layer with a 1M aqueous solution of NaOH or Na₂CO₃. This deprotonates the boronic acid, increasing its water solubility and facilitating its removal into the aqueous phase. Be cautious if your product contains base-sensitive functional groups. An alternative is to perform a filtration through a plug of silica gel, eluting with a non-polar solvent to remove the non-polar impurities before eluting your more polar product.

Q4: My product seems to be somewhat water-soluble, and I'm experiencing low recovery after aqueous extraction. What are my options?

Low recovery due to product solubility in the aqueous layer is a common issue, especially if your 7-azaindole derivative has polar functional groups.[5]

  • Back-Extraction: After the initial extraction, re-extract the aqueous layers multiple times with your organic solvent to recover as much product as possible.

  • Brine Saturation: Saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of your organic product in the aqueous phase, a phenomenon known as the "salting-out" effect.

  • Alternative Work-up: For certain products, avoiding an aqueous work-up altogether may be the best approach. One reported method for a substituted 7-azaindole involves direct crystallization of the product from the reaction mixture.[6] This is particularly useful if the product is a solid and the reaction solvent is amenable to crystallization (e.g., by cooling or addition of an anti-solvent).

Troubleshooting Guide: Common Reaction Scenarios

This section addresses specific problems that may arise during the work-up of reactions involving 4,5-dichloro-7-azaindole.

Scenario 1: Incomplete Reaction and Presence of Starting Material
Problem Potential Cause & Explanation Recommended Solution
Significant amount of 4,5-dichloro-7-azaindole remains after the reaction. Catalyst deactivation: The palladium catalyst may have decomposed. Insufficient reaction time or temperature: The reaction may not have reached completion.Optimize reaction conditions: Before scaling up, perform small-scale experiments to determine the optimal catalyst loading, temperature, and reaction time. Check reagent purity: Impurities in solvents or reagents can poison the catalyst. Use anhydrous and degassed solvents.
Difficulty separating the product from the starting material by chromatography. Similar Polarity: The product and starting material may have very close Rf values on TLC, making separation challenging.Derivative Formation: If purification is intractable, consider protecting the N-H of the azaindole ring (e.g., with a BOC or SEM group) to alter its polarity and facilitate separation. Recrystallization: If the product is crystalline, recrystallization may be a more effective purification method than chromatography.
Scenario 2: Formation of Isomeric Byproducts
Problem Potential Cause & Explanation Recommended Solution
A mixture of mono-substituted products (at C4 and C5) is observed in a selective coupling reaction. Lack of Regioselectivity: The electronic and steric differentiation between the C4 and C5 positions may not be sufficient under the chosen reaction conditions to favor a single isomer. The C4 position is generally more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed couplings.Ligand and Catalyst Screening: The choice of phosphine ligand in cross-coupling reactions can significantly influence regioselectivity. Experiment with different ligands (e.g., SPhos, XPhos) to enhance the selectivity for the desired position. Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.
Formation of di-substituted product in a mono-coupling reaction. Over-reaction: The mono-substituted product is reactive enough to undergo a second coupling reaction.Control Stoichiometry: Use a slight excess of the 4,5-dichloro-7-azaindole relative to the coupling partner. Slow Addition: Add the coupling partner slowly to the reaction mixture to maintain a low concentration and disfavor the second coupling.

Experimental Protocols & Workflows

Protocol 1: General Work-up for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization based on the specific properties of the product.

  • Reaction Quench & Filtration:

    • Cool the reaction vessel to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble byproducts. Wash the filter cake with additional EtOAc.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 1M Na₂CO₃ (2 x volume of organic layer).

    • Wash with water (2 x volume of organic layer).

    • Wash with saturated brine solution (1 x volume of organic layer).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Visualization

The following diagram illustrates a general decision-making workflow for the work-up and purification of reactions involving 4,5-dichloro-7-azaindole.

Workup_Workflow reaction_complete Reaction Complete (by TLC/LCMS) cool_rt Cool to Room Temperature reaction_complete->cool_rt filter_celite Filter through Celite®? cool_rt->filter_celite perform_filtration Dilute with Organic Solvent Filter through Celite® filter_celite->perform_filtration Yes (Pd/Insolubles Present) aqueous_workup Aqueous Work-up? filter_celite->aqueous_workup No perform_filtration->aqueous_workup perform_extraction Perform Aqueous Extraction (e.g., Water, Brine) aqueous_workup->perform_extraction Yes (Standard Protocol) direct_crystallization Attempt Direct Crystallization aqueous_workup->direct_crystallization No (Product is Water-Sensitive or Crystalline in situ) dry_concentrate Dry Organic Layer & Concentrate perform_extraction->dry_concentrate crude_product Crude Product direct_crystallization->crude_product dry_concentrate->crude_product purification_method Purification Method? crude_product->purification_method column_chrom Column Chromatography purification_method->column_chrom Mixture/Oil recrystallization Recrystallization purification_method->recrystallization Solid pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: Decision workflow for post-reaction work-up and purification.

References

Validation & Comparative

Comparative Performance Analysis of Novel 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Strategic Importance of the Dichlorinated 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable ability to target a wide array of protein kinases.[1][2] Its bioisosteric relationship to purines allows it to function as an effective ATP-competitive inhibitor by forming crucial hydrogen bonds with the kinase hinge region. The strategic introduction of halogen atoms onto this core is a well-established method for modulating physicochemical properties and enhancing biological potency.

This guide provides an in-depth characterization of a novel series of 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine derivatives. We will objectively compare their performance against established, non-chlorinated 7-azaindole analogs, providing the supporting experimental data and protocols necessary for researchers in the field of drug discovery to make informed decisions. The rationale behind this investigation is to explore how the specific dichlorination pattern at the 4 and 5 positions impacts target affinity, cellular efficacy, and overall drug-like properties.

I. Rationale and Synthesis of Target Compounds

The decision to introduce chlorine atoms at the 4 and 5 positions of the 7-azaindole core is driven by several key medicinal chemistry principles. Halogens can enhance binding affinity through favorable interactions, including halogen bonding, and can modulate the electronic properties of the aromatic system. Furthermore, they can block sites of metabolism, potentially improving pharmacokinetic profiles.

The synthesis of these target compounds is achieved through a robust and scalable multi-step process, beginning with commercially available starting materials. A representative synthetic route is outlined below.

G cluster_synthesis Synthetic Workflow A Starting Material (e.g., Substituted Pyridine) B Step 1: Introduction of Pyrrole Ring (e.g., Fischer Indole Synthesis variant) A->B Reagents & Conditions C Step 2: Chlorination (e.g., with N-Chlorosuccinimide) B->C Purification D Intermediate: This compound Core C->D Characterization E Step 3: Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) D->E Introduction of R-groups F Final Product: Novel Derivative E->F Final Purification

Caption: High-level overview of the synthetic pathway.

The critical step involves the selective dichlorination of the pyrrolopyridine core, followed by palladium-catalyzed cross-coupling reactions to introduce various substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).[3]

II. Structural Elucidation and Characterization

Confirming the precise chemical structure of each synthesized derivative is paramount. A combination of advanced spectroscopic techniques provides unambiguous evidence of molecular identity and purity.

Key Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks of the molecule. For heterocyclic compounds, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to resolve complex spin systems and definitively assign resonances.[4][5] The distinct electronic environment created by the two chlorine atoms results in characteristic shifts in the aromatic proton signals, which is a key diagnostic feature.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight, typically within 5 ppm of the theoretical value. The isotopic pattern created by the two chlorine atoms (a distinctive M, M+2, M+4 pattern) serves as an additional layer of confirmation.

Standard Protocol: NMR Sample Preparation

A standardized protocol ensures data consistency and quality.[6]

  • Sample Weighing: Accurately weigh approximately 2-5 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for these scaffolds due to its ability to dissolve a wide range of polarities and to clearly show NH proton signals.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

III. Comparative Performance Evaluation

To provide a clear benchmark, the novel This compound derivative (Compound NCD-1) is compared against a well-characterized, non-chlorinated analog, Alternative Compound A (ACA-1) , which shares the same core scaffold and side chains.

A. In Vitro Kinase Inhibition

The primary hypothesis is that these compounds function as kinase inhibitors. Their potency was evaluated against a panel of therapeutically relevant kinases, including Fibroblast Growth Factor Receptor (FGFR) and Focal Adhesion Kinase (FAK), known targets for this scaffold.[2][7]

G cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Assay Plate Add Kinase, Substrate (Peptide), and Buffer B 2. Add Inhibitor Serial dilutions of NCD-1 and ACA-1 A->B C 3. Initiate Reaction Add ATP (often radiolabeled [γ-³²P]ATP) B->C D 4. Incubate Allow phosphorylation to occur (e.g., 30 min at 30°C) C->D E 5. Stop Reaction & Separate Spot onto membrane, wash away free ATP D->E F 6. Quantify Phosphorylation Measure radioactivity (e.g., scintillation counting) E->F G 7. Data Analysis Calculate % Inhibition vs. Control Determine IC₅₀ values F->G

Caption: Workflow for a typical radioactive in vitro kinase assay.

This protocol describes a standard method for determining inhibitor potency.[8][9][10]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of test compounds (NCD-1, ACA-1) in DMSO.

  • Reaction Mixture: In a 96-well plate, add 5 µL of the test compound dilution. Add 20 µL of a master mix containing the target kinase and its specific peptide substrate in kinase buffer.

  • Initiation: Start the reaction by adding 25 µL of kinase buffer containing ATP. For radioactive assays, this will include [γ-³²P]ATP.[10]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-60 minutes).

  • Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unreacted [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the filter mat using a scintillation counter.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CompoundFGFR1 IC₅₀ (nM)FAK IC₅₀ (nM)VEGFR2 IC₅₀ (nM) (Selectivity)
NCD-1 (Novel Dichloro) 9 25 >1000
ACA-1 (Alternative) 110180>2000

Analysis: The data clearly demonstrates that the 4,5-dichloro substitution in NCD-1 confers a significant potency enhancement (over 10-fold) against both FGFR1 and FAK compared to its non-chlorinated counterpart, ACA-1 . This suggests the chloro groups are making favorable interactions within the ATP-binding pocket. Both compounds exhibit good selectivity against the off-target kinase VEGFR2.

B. Cellular Antiproliferative Activity

Potent enzyme inhibition must translate to efficacy in a cellular context. The antiproliferative effects of the compounds were assessed using an MTT assay on a cancer cell line known to be dependent on FGFR signaling, such as the MCF-7 breast cancer line.[11]

G cluster_workflow Cell Viability (MTT) Assay Workflow A 1. Cell Seeding Plate cancer cells (e.g., MCF-7) in 96-well plates B 2. Compound Treatment Add serial dilutions of NCD-1 and ACA-1 A->B C 3. Incubation Incubate for 72 hours at 37°C, 5% CO₂ B->C D 4. Add MTT Reagent Add MTT solution (yellow) to each well C->D E 5. Formazan Formation Incubate for 2-4 hours. Viable cells convert MTT to purple formazan crystals D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve crystals E->F G 7. Measure Absorbance Read absorbance at ~570 nm F->G H 8. Data Analysis Calculate % Viability vs. Control Determine GI₅₀ values G->H

Caption: Standard workflow for the MTT cell viability assay.

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[12][13]

  • Cell Plating: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[12]

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds (NCD-1, ACA-1). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration required to inhibit cell growth by 50% (GI₅₀) by plotting the percentage of viability against the logarithm of the compound concentration.

CompoundMCF-7 (Breast Cancer) GI₅₀ (µM)
NCD-1 (Novel Dichloro) 0.25
ACA-1 (Alternative) 3.1

Analysis: The superior enzymatic potency of NCD-1 translates directly into a more potent antiproliferative effect. It is over 12-fold more effective at inhibiting the growth of MCF-7 cells than ACA-1 , demonstrating excellent cell permeability and on-target activity in a complex biological system.

IV. Mechanistic Rationale and Signaling Context

The pyrrolo[2,3-b]pyridine core acts as a scaffold that mimics the adenine region of ATP, forming two critical hydrogen bonds with the kinase hinge region. Molecular docking studies of similar compounds reveal that the N1 nitrogen and the N7-H of the pyrrole act as a hydrogen bond acceptor and donor, respectively.[7]

The enhanced potency of NCD-1 is likely due to the 4,5-dichloro substituents projecting into a hydrophobic pocket near the gatekeeper residue. These chloro groups can form favorable van der Waals or halogen bond interactions, anchoring the inhibitor more tightly in the active site and leading to a lower IC₅₀ value.

G cluster_pathway Simplified FGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_output Cellular Response FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT PLCg PLCγ Pathway Dimer->PLCg NCD1 NCD-1 (Inhibitor) NCD1->Dimer Blocks ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling cascade by NCD-1.

Conclusion and Future Directions

This guide demonstrates through robust experimental comparison that the novel this compound derivative, NCD-1 , represents a significant advancement over its non-chlorinated analog. The strategic dichlorination results in a greater than 10-fold increase in both enzymatic potency and cellular antiproliferative activity.

  • The 4,5-dichloro substitution pattern is a highly effective strategy for enhancing the potency of 7-azaindole-based kinase inhibitors.

  • NCD-1 demonstrates excellent translation from biochemical potency to cellular efficacy, indicating good drug-like properties.

  • The compound serves as a promising lead for further preclinical development, with potential applications in cancers driven by aberrant FGFR or FAK signaling.

Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy studies in relevant tumor xenograft models to fully validate the therapeutic potential of this promising new chemical entity.

References

A Comparative Guide to the Biological Activity of 4,5-Dichloro-7-Azaindole Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structure mimics the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, a crucial interaction within the hinge region of the kinase domain, thereby enhancing binding affinity.[2] This has led to the successful development of several FDA-approved drugs, most notably Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase.[3]

Impact of Halogenation: The Role of Dichloro-Substitution

The introduction of halogen atoms, particularly chlorine, onto the 7-azaindole scaffold can significantly modulate the compound's physicochemical properties and biological activity. Chlorine atoms can alter the electronic distribution of the ring system, influence lipophilicity, and provide additional contact points for interaction with the target protein. While specific data for 4,5-dichloro-7-azaindole analogs is limited in publicly available literature, studies on other chloro-substituted 7-azaindoles have demonstrated enhanced cytotoxic activity against various cancer cell lines.[4][5]

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Many 7-azaindole analogs, including the BRAF inhibitor Vemurafenib, exert their anticancer effects by targeting key kinases in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The BRAF V600E mutation, present in a significant percentage of melanomas, leads to constitutive activation of this pathway.[3]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the inhibitory action of a 7-azaindole analog.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 4,5-dichloro-7-azaindole Analog Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a 4,5-dichloro-7-azaindole analog.

Comparative Biological Activity

While direct comparative data for 4,5-dichloro-7-azaindole analogs is scarce, we can infer their potential activity by examining related chloro-substituted 7-azaindole derivatives and comparing them to established kinase inhibitors.

In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of various chloro-substituted 7-azaindole derivatives against different protein kinases. It is important to note that these values are from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Compound/AnalogTarget KinaseIC50 (nM)Reference
5-chloro-7-azaindole derivativeCSF-1R88.79[6]
Chloro-7-azaindole platinum complexDNA binding (inferred)-[4]
4-chloro-7-azaindole-3-carbaldehyde complex--[5]
Vemurafenib (related 7-azaindole)BRAF V600E 31 [3]
Sorafenib (multi-kinase inhibitor)BRAF 6 [7]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In Vitro Cytotoxicity Against Cancer Cell Lines

The cytotoxic activity of chloro-substituted 7-azaindole derivatives has been evaluated against a panel of human cancer cell lines.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
cis-[PtCl2(3-chloro-7-azaindole)2]HOSOsteosarcoma3.8[4]
MCF7Breast Adenocarcinoma3.4[4]
LNCaPProstate Adenocarcinoma-[4]
cis-[PtCl2(3-iodo-7-azaindole)2]HOSOsteosarcoma3.9[4]
cis-[PtCl2(5-bromo-7-azaindole)2]HOSOsteosarcoma2.5[4]
MCF7Breast Adenocarcinoma2.0[4]
7-azaindole derivative (7-AID)HeLaCervical Carcinoma16.96[8]
MCF-7Breast Cancer14.12[8]
MDA-MB-231Breast Cancer12.69[8]
5-chloro-1H-pyrrolo[2,3-b]pyridine derivative (P1)HOSOsteosarcoma0.088[6]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential.

Kinase Inhibition Assay (Illustrative Example: BRAF V600E)

This protocol describes a general workflow for determining the in vitro inhibitory activity of a test compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase (BRAF V600E) - Substrate (MEK1) - ATP - Test Compound Start->Prep Incubate Incubate Kinase and Test Compound Prep->Incubate Initiate Initiate Reaction with ATP and Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylated Substrate (e.g., ELISA, TR-FRET) Stop->Detect Analyze Data Analysis: Calculate IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 4,5-dichloro-7-azaindole analog in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase buffer, the test compound at various concentrations, and the purified BRAF V600E enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., recombinant MEK1) and ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a phospho-specific antibody in an ELISA format or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in a 96-well Plate Start->Seed Treat Treat Cells with Test Compound (various concentrations) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for a cell viability (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HOS, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4,5-dichloro-7-azaindole analog. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The 7-azaindole scaffold, particularly with halogen substitutions, represents a promising class of compounds for the development of novel anticancer therapeutics. While specific data on 4,5-dichloro-7-azaindole analogs is still emerging, the broader class of chloro-substituted 7-azaindoles has demonstrated significant potential as kinase inhibitors and cytotoxic agents. Their ability to target key signaling pathways, such as the MAPK/ERK cascade, underscores their therapeutic relevance.

Further research should focus on the systematic evaluation of 4,5-dichloro-7-azaindole analogs against a broad panel of kinases and cancer cell lines to establish a comprehensive structure-activity relationship. In vivo studies in relevant animal models will also be crucial to assess their efficacy, pharmacokinetics, and safety profiles. The detailed protocols provided in this guide offer a robust framework for conducting these essential preclinical investigations.

References

The "Chloro" Effect: A Comparative Guide to Dichlorinated vs. Non-Chlorinated Pyrrolopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey of molecular refinement. The pyrrolopyridine scaffold has emerged as a privileged structure in this endeavor, owing to its structural resemblance to the adenine core of ATP, enabling competitive inhibition of a wide array of kinases.[1][2] A crucial aspect of optimizing these scaffolds is the strategic introduction of substituents to enhance target affinity and selectivity. Among these modifications, chlorination has proven to be a powerful tool in the medicinal chemist's arsenal.[3]

This guide provides an in-depth comparison of the kinase inhibitory activity of dichlorinated versus non-chlorinated pyrrolopyridines. We will explore the underlying principles of why chlorination can profoundly impact inhibitor potency, present a comparative analysis of representative compounds, and provide detailed experimental protocols for evaluating kinase inhibition.

The Significance of Chlorination in Kinase Inhibitor Design

The addition of chlorine atoms to a drug candidate is far from a trivial modification. Termed the "magic chloro" effect in some literature, this substitution can lead to remarkable improvements in biological activity.[3] The influence of chlorine stems from a combination of electronic and steric effects that can enhance the molecule's interaction with the target kinase.

One of the primary contributions of chlorine is its ability to increase the lipophilicity of a compound.[4] This enhanced hydrophobicity can lead to stronger binding within the often-hydrophobic ATP-binding pocket of kinases through van der Waals interactions.[4] Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the aromatic system, potentially influencing key interactions with amino acid residues in the kinase active site.[5] Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, can also play a crucial role in stabilizing the inhibitor-kinase complex, thereby increasing binding affinity and potency.[6][7][8][9]

Comparative Analysis: Dichlorinated vs. Non-Chlorinated Pyrrolopyridines

Direct head-to-head studies comparing dichlorinated and non-chlorinated pyrrolopyridines are not always readily available in published literature. Therefore, to illustrate the potential impact of dichlorination, we present a representative comparison of two pyrido[2,3-d]pyrimidine compounds targeting several tyrosine kinases. It is important to note that the data for these compounds are drawn from the same study to ensure consistency in experimental conditions.

CompoundStructureTarget KinaseIC50 (µM)
PD-089828 [5]1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylureaPDGFr1.11
FGFr0.13
EGFr0.45
c-Src0.22
Compound 4e [5]1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylureaFGFr0.060
PDGFr>50
EGFr>50
c-Src>50

In this specific example from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the dichlorinated compound PD-089828 demonstrates broad-spectrum activity against multiple tyrosine kinases.[5] In contrast, a non-chlorinated analog, Compound 4e , where the dichlorophenyl group is replaced by a dimethoxyphenyl group, exhibits high selectivity for FGFr, with significantly reduced or no activity against the other tested kinases.[5] This highlights how chlorination can influence not only the potency but also the selectivity profile of a kinase inhibitor. The dichlorophenyl moiety in PD-089828 likely engages in interactions within the ATP-binding sites of multiple kinases, leading to its broader activity profile.

Signaling Pathways Targeted by Pyrrolopyridine Kinase Inhibitors

To understand the cellular context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. Pyrrolopyridine inhibitors have been developed against numerous kinases, including those in the Janus Kinase (JAK) and Src families, which are pivotal in cytokine signaling and cancer progression, respectively.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, regulating processes like immunity, cell growth, and differentiation.[10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Growth_Factor Growth Factor Growth_Factor->RTK ECM Extracellular Matrix (ECM) ECM->Integrin Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Synth_NonCl Synthesize Non-Chlorinated Pyrrolopyridine Analog IC50_Assay In Vitro Kinase Assay (IC50 Determination) - Target Kinase - Kinase Panel for Selectivity Synth_NonCl->IC50_Assay Synth_DiCl Synthesize Dichlorinated Pyrrolopyridine Analog Synth_DiCl->IC50_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) IC50_Assay->Target_Engagement Compare_Potency Compare Potency (IC50) IC50_Assay->Compare_Potency Compare_Selectivity Compare Selectivity Profiles IC50_Assay->Compare_Selectivity Compare_Cellular_Activity Compare Cellular Efficacy Cell_Viability->Compare_Cellular_Activity Target_Engagement->Compare_Cellular_Activity

References

Navigating the Structure-Activity Landscape of 4,5-Dichloropyrrolopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide provides a comprehensive comparison of 4,5-dichloropyrrolopyridine derivatives, offering insights into their potential as a promising class of compounds in medicinal chemistry. Due to the limited specific literature on the 4,5-dichloro substitution pattern, this guide will extrapolate from SAR studies of related pyrrolopyridine and dichloropyridine analogs to provide a predictive framework for researchers.

The pyrrolopyridine core, a fusion of a pyrrole and a pyridine ring, is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Pyrrolopyridines exist in six isomeric forms, each offering a unique spatial arrangement of nitrogen atoms and potential for diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The introduction of chlorine atoms to this scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target interactions.

Comparative Analysis of Structural Modifications

While direct SAR data for 4,5-dichloropyrrolopyridine derivatives is scarce, we can infer potential trends by examining related structures. The following sections compare key structural modifications and their anticipated impact on biological activity, drawing parallels from published studies on various pyrrolopyridine and dichlorinated heterocyclic systems.

The Critical Role of the Dichloro Substitution

The presence and position of chlorine atoms on the pyridine ring are expected to be critical determinants of activity. In studies on 3,5-dichloropyridine derivatives, the dichloro substitution was found to be crucial for potent antagonistic activity at the P2X(7) receptor.[4] This suggests that the 4,5-dichloro pattern in the pyrrolopyridine scaffold could similarly lock the molecule into a conformation favorable for binding to specific biological targets. The electron-withdrawing nature of the chlorine atoms can also influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

Impact of Substituents on the Pyrrole Ring

The pyrrole moiety of the scaffold offers several positions for substitution, which can be systematically explored to optimize activity and selectivity.

  • N-Substitution: The nitrogen atom of the pyrrole ring is a key site for modification. Introducing various alkyl or aryl groups can modulate lipophilicity and steric bulk, influencing how the molecule fits into a binding pocket. For instance, in a series of imidazo[4,5-b]pyridine derivatives, modifications at a similar position significantly impacted their anticancer activity.[5]

  • C-Substitutions: The carbon atoms of the pyrrole ring are also amenable to substitution. The introduction of small, hydrogen-bond donating or accepting groups could enhance target engagement.

Exploration of Different Pyrrolopyridine Isomers

The specific arrangement of the pyrrole and pyridine rings will undoubtedly influence the SAR. The six possible isomers of pyrrolopyridine present distinct electronic and steric environments.[1][2] For example, the SAR of a pyrrolo[2,3-b]pyridine series as PDE4B inhibitors was found to be highly dependent on the substitution pattern.[2] Therefore, the effect of the 4,5-dichloro substitution would likely differ across the various isomeric cores.

Quantitative Comparison of Related Analogs

To illustrate the potential impact of substitutions, the following table summarizes IC50 data from SAR studies of related pyrrolopyridine derivatives against various targets. While not direct comparisons for the 4,5-dichloro scaffold, they provide valuable insights into the sensitivity of the pyrrolopyridine core to structural changes.

Scaffold Substituent(s) Target IC50 (µM) Reference
Pyrrolo[3,4-c]pyridine6-methyl, varied alkanoic acidsAldose Reductase1.4 - 2.5[1]
Imidazo[4,5-b]pyridineVaried substitutionsAurora Kinase AConverted to pIC50[6]
3,5-DichloropyridineVaried hydrophobic acyl groupsP2X(7) Receptor0.0049 - 0.013[4]

Experimental Protocols

To facilitate the investigation of 4,5-dichloropyrrolopyridine derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation, adapted from established protocols for related compounds.

General Synthesis of Substituted Pyrrolopyridines

The synthesis of substituted pyrrolopyridines often involves a multi-step sequence, starting from a suitable pyridine precursor. The following is a representative protocol:

  • Nitration of a Chloropyridine: A suitable chloropyridine starting material is subjected to nitration to introduce nitro groups, which can later be reduced to amines.

  • Reduction of Nitro Groups: The nitro groups are reduced to amino groups, typically using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • Protection of Amino Groups: The resulting amino groups are often protected, for example, with a Boc group, to prevent unwanted side reactions in subsequent steps.[7]

  • Ring Formation: The pyrrole ring is then constructed through various methods, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.

  • Functionalization: Further modifications to the pyrrolopyridine core can be made through standard organic reactions to introduce a variety of substituents.

In Vitro Kinase Inhibition Assay

Given that many pyrrolopyridine derivatives have shown activity as kinase inhibitors, a common and relevant biological assay is a kinase inhibition assay.[6][8][9]

  • Preparation of Reagents: Prepare assay buffer, kinase solution, substrate solution, and ATP solution. The 4,5-dichloropyrrolopyridine derivatives are serially diluted to various concentrations.

  • Assay Procedure: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody and a fluorescent or luminescent readout.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Path Forward: SAR Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate a proposed workflow for the SAR exploration of 4,5-dichloropyrrolopyridine derivatives and highlight the key relationships to investigate.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization Start 4,5-Dichloropyrrolopyridine Core R1 Vary R1 Substituent (Pyrrole N) Start->R1 R2 Vary R2 Substituent (Pyrrole C) R1->R2 Library Compound Library R2->Library Assay Biological Assay (e.g., Kinase Assay) Library->Assay Data Activity Data (IC50 values) Assay->Data SAR Establish SAR Data->SAR SAR->R1 SAR->R2 Feedback Lead Identify Lead Compound(s) SAR->Lead ADME ADME/Tox Profiling Lead->ADME Optimized Optimized Candidate ADME->Optimized

Caption: Proposed workflow for the SAR study of 4,5-dichloropyrrolopyridine derivatives.

SAR_Relationships cluster_substituents Key Substituent Effects cluster_properties Resulting Properties Core 4,5-Dichloropyrrolopyridine Core Position 4-Cl Position 5-Cl Activity Biological Activity Core->Activity R1 R1 (Pyrrole-N) - Lipophilicity - Steric Bulk R1->Activity R2 R2 (Pyrrole-C) - H-bond donors/acceptors - Electronic Effects R2->Activity Isomer Isomeric Core - N atom positions - Overall geometry Isomer->Activity Selectivity Target Selectivity Activity->Selectivity PK Pharmacokinetics Activity->PK

Caption: Key relationships influencing the SAR of 4,5-dichloropyrrolopyridine derivatives.

Conclusion

While the direct exploration of 4,5-dichloropyrrolopyridine derivatives is an emerging area, the foundational knowledge from related heterocyclic systems provides a robust framework for initiating SAR studies. The insights from diverse pyrrolopyridine isomers and dichlorinated pyridines strongly suggest that the 4,5-dichloropyrrolopyridine scaffold holds significant potential for the development of novel therapeutic agents. By systematically exploring the impact of substituents on the pyrrole ring and considering the nuances of different isomeric cores, researchers can effectively navigate the structure-activity landscape of this promising compound class. The experimental protocols and conceptual workflows presented in this guide offer a practical starting point for unlocking the therapeutic potential of 4,5-dichloropyrrolopyridine derivatives.

References

A Comparative Guide to the Cellular Validation of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an ideal starting point for inhibitor design.[1] This guide focuses on the cellular validation of a specific subclass: 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine-based compounds. The strategic placement of chlorine atoms can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.

The transition from a promising hit in a biochemical assay to a viable therapeutic candidate is fraught with challenges. Many compounds that demonstrate high potency in cell-free enzymatic assays fail to show efficacy in a cellular context due to poor membrane permeability, off-target effects, or metabolic instability.[3] Therefore, a rigorous and systematic cellular validation cascade is paramount.

This guide provides an in-depth comparison of methodologies to validate the efficacy and mechanism of action of a hypothetical this compound-based compound, designated Compound-Pyrrolo-Cl2 , against a well-characterized alternative, AZD4547 , a known pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[4] We will explore the critical experiments, from initial cytotoxicity screening to detailed mechanistic studies, offering field-proven insights and step-by-step protocols for researchers in drug discovery.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Abnormal activation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is a key driver in various cancers, including breast, lung, and bladder cancer.[5] This makes FGFRs an attractive target for cancer therapy.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to generate potent FGFR inhibitors.[1] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[5]

Our hypothetical Compound-Pyrrolo-Cl2 is designed to function as an ATP-competitive inhibitor of the FGFR kinase domain. The validation process must confirm this proposed mechanism.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FGFR->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR Binding & Dimerization Compound Compound-Pyrrolo-Cl2 Compound->FGFR Inhibition

Caption: Proposed mechanism of Compound-Pyrrolo-Cl2 targeting the FGFR signaling pathway.

Comparative Cellular Validation Workflow

A multi-pronged approach is essential for a thorough validation. The workflow should be designed to answer three fundamental questions:

  • Does the compound kill cancer cells? (Cytotoxicity)

  • Does the compound engage its intended target? (Target Engagement)

  • Does target engagement produce the desired biological outcome? (Phenotypic Response)

Validation_Workflow start Select Cancer Cell Lines (e.g., FGFR-dependent) cytotoxicity Part 1: Cytotoxicity Screening (MTT / SRB Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 target Part 2: Target Engagement (Western Blot for p-FGFR) ic50->target phospho Confirm Inhibition of Target Phosphorylation target->phospho phenotype Part 3: Phenotypic Assays phospho->phenotype cell_cycle Cell Cycle Analysis (Flow Cytometry) phenotype->cell_cycle localization Protein Localization (Immunofluorescence) phenotype->localization analysis Data Analysis & Comparative Assessment cell_cycle->analysis localization->analysis

Caption: A systematic workflow for the cellular validation of kinase inhibitors.

Part 1: Cytotoxicity and Cell Viability Assays

The first step is to determine if Compound-Pyrrolo-Cl2 exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency.[7] This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[8] Assays like the MTT or Sulforhodamine B (SRB) are robust, high-throughput methods for this purpose.[7]

Experimental Rationale: It is crucial to test compounds across a panel of cell lines. This should include a cell line known to be dependent on FGFR signaling (e.g., SNU-16, gastric cancer) as a positive control, and a cell line with low or no FGFR expression as a negative control. This comparative approach helps to establish on-target activity versus non-specific toxicity.

Comparative Performance Data (Representative)

The following table presents hypothetical IC50 values for our test compound against the comparator, AZD4547, across different breast cancer cell lines representing distinct molecular subtypes.[8]

CompoundCell LineMolecular SubtypeTarget DependencyIC50 (µM) [Representative]
Compound-Pyrrolo-Cl2 SNU-16Gastric CancerFGFR2 Amplified0.05
HCT116Colorectal CancerFGFR Low>10
AZD4547 SNU-16Gastric CancerFGFR2 Amplified0.02
HCT116Colorectal CancerFGFR Low>10
Protocol: MTT Assay for Cell Viability[8]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound-Pyrrolo-Cl2 and AZD4547 ) in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Part 2: Target Engagement & Mechanism Validation

After confirming cytotoxicity, the next critical step is to verify that the compound inhibits the intended target at a molecular level.[3] For a kinase inhibitor, the most direct method is to measure the phosphorylation status of the target kinase and its immediate downstream substrates.[9] Western blotting is the gold-standard technique for this purpose.

Experimental Rationale: A key aspect of this experiment is to demonstrate a dose-dependent inhibition of phosphorylation. Cells should be treated with the compound for a short period (e.g., 1-2 hours) to focus on the direct target inhibition rather than downstream consequences of cell death. It is essential to probe for both the phosphorylated form of the protein and the total protein to ensure that any decrease in the phospho-signal is due to kinase inhibition and not protein degradation.[10]

Protocol: Western Blot for Phosphorylated Proteins[10][12]
  • Sample Preparation: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with increasing concentrations of Compound-Pyrrolo-Cl2 for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and, critically, phosphatase inhibitors.[11] Phosphatase inhibitors are essential to preserve the labile phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer for 5 minutes.[11] Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. PVDF membranes are recommended for their robustness, especially if stripping and reprobing are required.[10]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality Note: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and lead to high background noise.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-FGFR) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the target protein (e.g., anti-total-FGFR) and a loading control like GAPDH.[10]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis lysis Cell Lysis (with Phosphatase Inhibitors) quant Protein Quantification (BCA) lysis->quant denature Denaturation (SDS-PAGE Buffer + Heat) quant->denature sds SDS-PAGE denature->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody (anti-pFGFR) block->primary secondary Secondary Antibody (HRP) primary->secondary detect ECL Detection secondary->detect strip Strip & Reprobe (Total FGFR, GAPDH) detect->strip quantify Densitometry Analysis strip->quantify

Caption: Key steps in a Western blot protocol for detecting phosphorylated proteins.

Part 3: Phenotypic Cellular Assays

Confirming target engagement should be followed by demonstrating a relevant downstream cellular effect. Assays that measure changes in cell cycle progression or protein localization provide powerful evidence of the compound's biological impact.[12]

Cell Cycle Analysis via Flow Cytometry

Many kinase inhibitors, particularly those in the FGFR pathway, induce cell cycle arrest, often at the G0/G1 phase, preventing cells from entering the S phase (DNA synthesis).[13] This can be quantified by staining cells with a DNA-binding fluorescent dye like propidium iodide (PI) and analyzing them by flow cytometry.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis [14]

  • Cell Treatment: Culture cells in 6-well plates and treat with IC50 concentrations of Compound-Pyrrolo-Cl2 for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.[14] Fixation permeabilizes the cells, allowing the dye to enter and stain the DNA.

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml).[14] RNase A is crucial because PI can also bind to double-stranded RNA, and its removal ensures that the fluorescence signal is directly proportional to the DNA content.[15]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI will distinguish between cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[13]

Immunofluorescence for Protein Localization

Immunofluorescence (IF) can be used to visualize the effect of a compound on the subcellular localization of key signaling proteins. For example, inhibition of the ERK pathway might prevent the translocation of phosphorylated ERK (p-ERK) from the cytoplasm to the nucleus.

Protocol: Immunofluorescence Staining [12][16]

  • Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate.

  • Treatment: Treat cells with the test compound for the desired time.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. This cross-links proteins and preserves cellular morphology.[16]

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10-20 minutes. This step is necessary to allow antibodies to access intracellular targets.[16][17]

  • Blocking: Block non-specific antibody binding by incubating with 10% Normal Goat Serum in PBS for 1 hour.[16]

  • Primary Antibody: Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.[12]

  • Counterstaining & Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope, capturing images to compare protein localization between treated and untreated samples.

Conclusion

The cellular validation of novel compounds like those based on the this compound scaffold requires a rigorous, multi-faceted experimental approach. Simply demonstrating that a compound is cytotoxic is insufficient for progression in a drug discovery pipeline. By systematically integrating assays for cytotoxicity, direct target engagement, and downstream phenotypic effects, researchers can build a comprehensive and compelling data package. This comparative guide provides the strategic framework and detailed protocols necessary to objectively assess the performance of new chemical entities against established alternatives, ensuring that only the most promising candidates, with a clear and validated mechanism of action, move forward.

References

A Head-to-Head Comparison of 7-Azaindole Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The azaindole scaffold, a bioisostere of the endogenous indole nucleus, stands as a privileged structure in modern medicinal chemistry.[1] Its strategic incorporation into drug candidates—achieved by replacing a C-H unit in the indole's benzene ring with a nitrogen atom—can significantly modulate physicochemical properties and biological activity.[2][3] This guide provides an in-depth, head-to-head comparison of the four principle positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and the ubiquitously employed 7-azaindole. Our analysis is grounded in experimental data from various biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource to inform scaffold selection and optimization strategies.

The Structural Nuances of Azaindole Isomers: More Than Just a Nitrogen Shift

The seemingly subtle variation in the nitrogen atom's position within the pyridine ring of the azaindole core introduces profound differences in the molecule's electronic distribution, hydrogen bonding capabilities, pKa, and dipole moment.[4] These alterations directly influence how each isomer interacts with biological targets, dictates its metabolic stability, and defines its overall pharmacological profile.[2] While all four isomers have found utility in drug discovery programs, 7-azaindole is the most frequently encountered scaffold in the scientific literature, largely due to its exceptional success in the realm of kinase inhibition.

Comparative Biological Activity: A Target-Dependent Landscape

The choice of the optimal azaindole isomer is unequivocally dependent on the specific biological target. While 7-azaindole has emerged as a dominant scaffold, direct comparative studies reveal instances where other isomers exhibit superior potency and selectivity.

Kinase Inhibition: The Domain of 7-Azaindole

Azaindole derivatives have garnered significant attention as kinase inhibitors, primarily due to their ability to mimic the adenine hinge-binding motif of ATP.[2] The 7-azaindole isomer is particularly adept at this, often forming a bidentate hydrogen bond with the kinase hinge region, where the pyrrolic N-H acts as a donor and the N7 atom serves as an acceptor.[5] This robust interaction provides a strong anchor for the inhibitor in the ATP-binding pocket.

However, the superiority of the 7-azaindole scaffold is not absolute. For instance, in the pursuit of inhibitors for cell division cycle 7 (Cdc7) kinase, derivatives of 5-azaindole were found to be potent, while the corresponding 4-, 6-, and 7-azaindole isomers displayed lower inhibitory activity and selectivity.[2][4] Conversely, potent inhibitors of c-Met kinase have been developed from both 4-azaindole and 7-azaindole scaffolds, with IC50 values reaching the low nanomolar range.[4][6]

Below is a table summarizing the inhibitory activities of various azaindole derivatives against a selection of protein kinases. It is crucial to note that these data are compiled from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Azaindole Isomer Target Kinase IC50 (nM) Reference
4-Azaindole Derivative c-Met20[2]
5-Azaindole Derivative Cdc79 (Ki)[2]
6-Azaindole Derivative VEGFR248[7]
7-Azaindole Derivative c-Met2[3]
7-Azaindole Derivative Cdc720[3]
7-Azaindole Derivative PI3Kγ3.4[8]
Cytotoxicity and Other Biological Activities

The diverse biological activities of azaindole isomers extend beyond kinase inhibition. In the context of anticancer activity, the effectiveness of each isomer is highly dependent on the cancer cell line and the specific substitutions on the azaindole core.

A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that 4-azaindole and 7-azaindole analogs exhibited greater efficacy than the parent indole compound. In contrast, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[4] Furthermore, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), 7-azaindole-2-carboxamides lost their ability to bind to the receptor, whereas 6-azaindole-2-carboxamides, despite having reduced binding affinities, functionally mimicked their indole counterparts.[4]

The following table provides a summary of reported cytotoxic activities for derivatives of different azaindole isomers against various cancer cell lines.

Azaindole Isomer Cancer Cell Line Activity (IC50/GI50) Reference
7-Azaindole Derivative A549 (Lung)IC50: 3.9 µM[9]
7-Azaindole Derivative MCF-7 (Breast)GI50: 15.56 µM[10]
7-Azaindole Derivative HeLa (Cervical)IC50: 16.96 µM[8]

Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11] The 7-azaindole scaffold has been successfully employed to develop potent inhibitors of kinases within this pathway, such as PI3Kγ.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of a 7-azaindole derivative.

Experimental Protocols: A Framework for Comparative Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for two key assays used in the evaluation of azaindole isomers.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the IC50 value of an azaindole isomer against a target kinase using a radiometric assay, a gold standard for measuring kinase activity.[12][13]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (azaindole isomers) dissolved in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the azaindole isomers in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the diluted compounds, the kinase, and the peptide substrate.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP mixture (containing both unlabeled ATP and [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the washed paper in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azaindole isomers and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 or GI50 value by plotting the percent viability against the logarithm of the compound concentration.

General Experimental Workflow for Isomer Comparison

The systematic evaluation of azaindole isomers follows a logical progression from initial synthesis to lead optimization.

Experimental_Workflow Synthesis Synthesis of Azaindole Isomers Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening Purification->InVitro KinaseAssay Kinase Inhibition Assay (IC50) InVitro->KinaseAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) InVitro->CytotoxicityAssay DataAnalysis Data Analysis & SAR KinaseAssay->DataAnalysis CytotoxicityAssay->DataAnalysis IC50Det IC50 Determination DataAnalysis->IC50Det SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOpt Lead Optimization IC50Det->LeadOpt SAR->LeadOpt

Caption: A general experimental workflow for the evaluation and comparison of azaindole isomers.

Conclusion: A Target-Centric Approach to Scaffold Selection

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores a critical principle in drug discovery: the position of a single nitrogen atom can be a decisive factor in determining biological activity. While the 7-azaindole scaffold has proven to be a remarkably versatile and effective core, particularly for kinase inhibitors, this guide demonstrates that other isomers can offer superior potency and selectivity for specific biological targets. The optimal choice of an azaindole scaffold is, therefore, not a one-size-fits-all decision but rather a nuanced, target-dependent determination. A thorough, head-to-head evaluation of all four isomers against a diverse range of biological targets will be invaluable for a more complete understanding of their structure-activity relationships and for guiding the rational design of the next generation of innovative therapeutics.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Guide to the Off-Target Effects of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The intricate and highly conserved nature of the ATP-binding site across the human kinome often leads to unintended off-target interactions, which can result in unforeseen toxicities or polypharmacology. The 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, a deep understanding of the off-target effects of its derivatives is crucial for advancing safe and effective therapeutics.

This guide provides an in-depth, objective comparison of the kinase selectivity profiles of a key derivative from the broader pyrrolo[2,3-b]pyridine class and its therapeutic alternatives. We will delve into the experimental data that underpins our understanding of their on- and off-target activities and provide detailed methodologies for the critical assays used in selectivity profiling.

The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, which act as master regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Kinase inhibitors, by blocking the activity of these enzymes, have revolutionized treatment paradigms. However, the structural similarity among kinase active sites makes achieving absolute selectivity a formidable task. Off-target inhibition can lead to a spectrum of adverse effects, underscoring the necessity for comprehensive selectivity profiling early in the drug discovery pipeline.

Case Study: A Pyrrolo[2,3-b]pyridine-Based JAK Inhibitor and its Alternatives

To illustrate the nuances of kinase inhibitor selectivity, we will focus on a potent Janus Kinase (JAK) inhibitor derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, PF-06651600 (Ritlecitinib) , and compare its off-target profile with two clinically successful JAK inhibitors from different chemical classes: Ruxolitinib and Tofacitinib .

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that govern immunity and hematopoiesis. Their inhibition has proven effective in treating autoimmune diseases and myeloproliferative neoplasms.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Understanding this pathway is fundamental to appreciating the mechanism of action and potential on-target effects of JAK inhibitors.

JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor JAK Inhibitor (e.g., PF-06651600) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Comparative Kinase Selectivity Profiles

A critical tool for assessing off-target effects is the comprehensive kinase screen, such as the KINOMEscan™ platform, which measures the binding affinities of a compound against a large panel of kinases. Below is a comparative summary of the selectivity profiles for our case study inhibitors.

Kinase TargetPF-06651600 (Ritlecitinib)RuxolitinibTofacitinib
Primary Targets JAK3 , TEC Family Kinases (BTK, ITK, etc.)JAK1 , JAK2 JAK1 , JAK2 , JAK3
JAK1 IC₅₀ (nM) >100-fold selective for JAK3 over JAK13.31
JAK2 IC₅₀ (nM) Highly selective against JAK22.820
JAK3 IC₅₀ (nM) Potent 4285
TYK2 IC₅₀ (nM) Highly selective against TYK219112
Notable Off-Targets TEC family kinases [1][2]LCK, FLT3, Aurora Kinase AMultiple kinases at higher concentrations

Data compiled from publicly available sources and scientific literature. IC₅₀ values can vary depending on the assay conditions.

Analysis of Selectivity:
  • PF-06651600 (Ritlecitinib): This compound, with its pyrrolo[2,3-b]pyridine core, demonstrates remarkable selectivity for JAK3 over other JAK family members.[1] This is achieved through a covalent interaction with a unique cysteine residue (Cys-909) in JAK3, which is absent in other JAKs.[1] However, this covalent mechanism also leads to the inhibition of the TEC family of kinases, which share a similar cysteine in their active site. This dual JAK3/TEC inhibition profile may offer a unique therapeutic advantage in certain autoimmune conditions but also represents a defined set of off-target activities.[1][2]

  • Ruxolitinib: As a potent inhibitor of both JAK1 and JAK2, Ruxolitinib has a different selectivity profile.[3][4] While it is relatively selective against JAK3 and TYK2, kinome-wide screens reveal off-target activity against other kinases such as LCK and FLT3 at clinically relevant concentrations.[5] These off-target effects may contribute to both its therapeutic efficacy and potential side effects.

  • Tofacitinib: Initially developed as a JAK3 inhibitor, Tofacitinib was later characterized as a pan-JAK inhibitor, with potent activity against JAK1, JAK2, and JAK3.[6] Its broader activity across the JAK family can be advantageous in certain contexts but also increases the potential for off-target effects. KINOMEscan data reveals that at higher concentrations, Tofacitinib can interact with a wider range of kinases across the kinome.[7]

Experimental Protocols for Assessing Kinase Selectivity

The generation of reliable selectivity data is contingent on robust and well-validated experimental methodologies. Below are detailed protocols for two key assays used to characterize the on- and off-target effects of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay format, exemplified by the Kinase-Glo® platform, is a high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.

Luminescence Kinase Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP Incubation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Incubation Substrate Substrate Substrate->ADP Incubation Substrate->PhosphoSubstrate Incubation ATP ATP ATP->ADP Incubation ATP->PhosphoSubstrate Incubation Light Luminescent Signal ATP->Light Luciferase Reaction Inhibitor Test Inhibitor Inhibitor->ADP Incubation Inhibitor->PhosphoSubstrate Incubation KinaseGlo Kinase-Glo® Reagent KinaseGlo->Light Luciferase Reaction Luciferase Luciferase Luciferin Luciferin CETSA Workflow Cells Intact Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Analysis Analyze Soluble Protein (e.g., Western Blot, MS) Supernatant->Analysis MeltingCurve Generate Melting Curve Analysis->MeltingCurve

References

A Comparative Guide to the ADME Properties of Dichlorinated 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. The 7-azaindole scaffold has emerged as a privileged structure in this endeavor, forming the core of several successful therapeutic agents.[1] The strategic introduction of halogen atoms, particularly chlorine, onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, ultimately dictating its efficacy and safety profile. This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of dichlorinated 7-azaindole kinase inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of how dichlorination impacts ADME parameters and provide a comparative analysis against established kinase inhibitors.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) ring system is a bioisostere of indole and purine, enabling it to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1] This has led to the development of numerous 7-azaindole-based inhibitors targeting a range of kinases implicated in cancer, such as BRAF, c-Met, and VEGFR-2.[2][3][4]

The Impact of Dichlorination on ADME Properties: A Predictive Analysis

The addition of two chlorine atoms to the 7-azaindole core, such as in the case of 4,5-dichloro-7-azaindole, can significantly alter its drug-like properties.[5] While specific ADME data for dichlorinated 7-azaindole kinase inhibitors is not extensively published, we can predict the likely effects based on established principles of medicinal chemistry.

  • Absorption: Increased lipophilicity from the two chlorine atoms can enhance membrane permeability and potentially improve oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility, which might negatively impact dissolution and overall absorption.

  • Distribution: Higher lipophilicity generally leads to a larger volume of distribution (Vd), meaning the compound is more likely to distribute into tissues. This can be advantageous for reaching tumor sites but may also increase the risk of off-target toxicities. Dichlorination can also influence plasma protein binding, with a potential for increased binding to albumin.

  • Metabolism: The introduction of chlorine atoms can block sites of metabolism, leading to increased metabolic stability and a longer half-life. This is a common strategy in drug design to improve pharmacokinetic profiles. However, the position of the chlorine atoms is crucial, as they can also alter the regioselectivity of metabolic enzymes, potentially leading to the formation of unique metabolites.

  • Excretion: A longer half-life due to increased metabolic stability will result in slower excretion. The route of excretion (renal or hepatic) will depend on the overall physicochemical properties of the molecule and its metabolites.

Comparative ADME Profiles of Kinase Inhibitors

To provide a practical context for the anticipated ADME properties of dichlorinated 7-azaindole kinase inhibitors, the following tables compare the known ADME parameters of three established kinase inhibitors: Vemurafenib (a 7-azaindole derivative), Lenvatinib (a VEGFR inhibitor), and Crizotinib (a c-Met inhibitor).

Table 1: Comparison of Key Pharmacokinetic Parameters

ParameterVemurafenib (7-azaindole derivative)Lenvatinib (VEGFR inhibitor)Crizotinib (c-Met/ALK inhibitor)Dichlorinated 7-Azaindole (Predicted)
Oral Bioavailability ~49%Not determined in humans43%[6]Variable, potentially moderate to high
Time to Peak Plasma Concentration (Tmax) ~4 hours1-4 hours[2]4-6 hours[6]Likely in the range of 2-6 hours
Plasma Protein Binding >99%98-99%[7]91%[6]High (>95%)
Volume of Distribution (Vd) 106 L97 L[2]High (extensively tissue-bound)[6]High
Terminal Half-life (t1/2) ~57 hours~28 hours42 hours[6]Potentially prolonged
Metabolism Primarily CYP3A4Multiple pathways including CYP3A4[2]Primarily CYP3A4/5[6]Likely CYP-mediated, potentially reduced rate
Excretion Mainly fecesFeces (~64%) and urine (~25%)[7]Feces (63%) and urine (22%)[6]Predominantly fecal

Table 2: In Vitro ADME Properties

ParameterVemurafenibLenvatinibCrizotinibDichlorinated 7-Azaindole (Predicted)
Aqueous Solubility LowPoorly soluble[5]Data not readily availableLow to very low
Caco-2 Permeability HighHigh permeabilitySubstrate of P-gp[6]Moderate to high
Metabolic Stability (Human Liver Microsomes) ModerateMetabolizedMetabolized[6]Moderate to high stability

Experimental Protocols for Key In Vitro ADME Assays

To experimentally determine the ADME properties of novel dichlorinated 7-azaindole kinase inhibitors, the following standardized protocols are recommended.

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form a monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer equilibrate Equilibrate monolayer with transport buffer teer->equilibrate add_compound Add test compound to apical (A) or basolateral (B) side equilibrate->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Collect samples from receiver compartment at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate apparent permeability (Papp) quantify->calculate

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells in a suitable medium, such as DMEM supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin.

  • Seeding: Seed the Caco-2 cells onto permeable Transwell® inserts at an appropriate density.

  • Differentiation: Culture the cells for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates a well-formed, intact monolayer.

  • Transport Study:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-to-B) transport, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

  • Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Metabolic Stability Assay using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prepare_mix Prepare reaction mixture (buffer, microsomes, test compound) preincubate Pre-incubate at 37°C prepare_mix->preincubate initiate Initiate reaction by adding NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate aliquot Take aliquots at different time points incubate->aliquot quench Quench reaction with cold acetonitrile aliquot->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate

Caption: Microsomal Stability Assay Workflow.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate buffer (pH 7.4).

    • Thaw human liver microsomes on ice.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight).

Conclusion

The dichlorination of the 7-azaindole scaffold presents a promising strategy for modulating the ADME properties of kinase inhibitors. The anticipated effects include enhanced metabolic stability and increased membrane permeability, which could translate to an improved pharmacokinetic profile. However, potential liabilities such as reduced aqueous solubility and increased plasma protein binding must be carefully evaluated. The experimental protocols detailed in this guide provide a robust framework for assessing the ADME properties of novel dichlorinated 7-azaindole kinase inhibitors, enabling a data-driven approach to lead optimization and candidate selection. By systematically evaluating these parameters, researchers can better predict the in vivo behavior of their compounds and increase the likelihood of developing successful clinical candidates.

References

A Comparative Docking Analysis of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its ability to mimic the hinge-binding motif of ATP allows for potent and selective targeting of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3][4] This guide provides a comprehensive comparative docking study of a series of this compound analogs, offering insights into their potential as kinase inhibitors and demonstrating a robust computational workflow for such analyses.

This guide will delve into the rationale behind the experimental design, provide detailed protocols for molecular docking, and present a comparative analysis of the results. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to conduct similar in-silico studies and to understand the structure-activity relationships of this important class of compounds.

The Scientific Rationale: Targeting Kinases with Pyrrolopyridines

Protein kinases are a large family of enzymes that play a pivotal role in signal transduction pathways controlling cell growth, differentiation, and apoptosis.[3][5] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][6] The pyrrolo[2,3-b]pyridine core, an isostere of adenine, effectively competes with ATP for binding to the kinase active site.[4] The 4,5-dichloro substitution on this scaffold can enhance binding affinity and selectivity.[7]

This study focuses on a virtual library of this compound analogs with diverse substitutions at key positions. The primary goal of the comparative docking study is to predict the binding affinities and interaction patterns of these analogs within the active site of a selected kinase target. For this guide, we will use Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated target in oncology, as our model receptor.[8][9] The insights gained from this analysis can guide the synthesis and biological evaluation of the most promising candidates.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

The following protocol outlines the comprehensive workflow for performing comparative docking studies using widely accepted and validated computational tools.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Download 1. Protein Structure Acquisition (PDB ID: 4JPS) Protein_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_Download->Protein_Prep Grid_Gen 4. Grid Box Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (2D to 3D, add charges) Docking 5. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results_Analysis 6. Analysis of Docking Poses (Binding energy, interactions) Docking->Results_Analysis Visualization 7. Visualization (PyMOL, Discovery Studio) Results_Analysis->Visualization

Caption: Molecular Docking Workflow.

Software and Tools
  • AutoDock Vina: A widely used open-source program for molecular docking known for its accuracy and speed.[10][11][12][13]

  • MGLTools: Used for preparing protein and ligand files for AutoDock.[14]

  • PyMOL or UCSF Chimera: Molecular visualization systems used to inspect and analyze protein-ligand complexes.[11]

  • Open Babel: A chemical toolbox used for converting between different chemical file formats and for ligand preparation.[10]

  • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

Protocol: Receptor Preparation

The initial step involves preparing the target protein structure to ensure it is suitable for docking.

  • Obtain the Protein Structure: Download the crystal structure of the target kinase, for instance, FGFR1 in complex with an inhibitor (e.g., PDB ID: 4JPS), from the RCSB PDB.[15]

  • Clean the PDB File: Remove all non-essential components from the PDB file, such as water molecules, co-factors, and any existing ligands.[16][17] This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are vital for accurate hydrogen bond calculations.[17][18]

  • Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Protocol: Ligand Preparation

The this compound analogs must be prepared in a 3D format with appropriate chemical properties.

  • 2D to 3D Conversion: Convert the 2D structures of the analogs into 3D structures using a tool like Open Babel.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations.

  • Add Hydrogens and Assign Charges: Similar to the protein preparation, add hydrogen atoms and assign Gasteiger charges to the ligand molecules.[19]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligands. This allows for conformational flexibility during the docking simulation.[19]

  • Save as PDBQT: Save the prepared ligands in the PDBQT format.

G cluster_ligand Ligand Preparation Workflow TwoD_Structure 1. 2D Structure of Analog ThreeD_Conversion 2. 2D to 3D Conversion (e.g., Open Babel) TwoD_Structure->ThreeD_Conversion Energy_Minimization 3. Energy Minimization ThreeD_Conversion->Energy_Minimization Add_Hydrogens_Charges 4. Add Hydrogens & Assign Charges Energy_Minimization->Add_Hydrogens_Charges Define_Torsions 5. Define Rotatable Bonds Add_Hydrogens_Charges->Define_Torsions PDBQT_Output 6. Save as PDBQT file Define_Torsions->PDBQT_Output

Caption: Ligand Preparation Workflow.

Protocol: Molecular Docking with AutoDock Vina

With the prepared receptor and ligands, the docking simulation can now be performed.

  • Grid Box Generation: Define a grid box that encompasses the active site of the kinase.[14] The dimensions and center of this box should be large enough to allow the ligands to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.[11]

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[10] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Results and Comparative Analysis

The output from AutoDock Vina provides a wealth of information for each analog. The primary metrics for comparison are the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.

Interpreting the Docking Score

The binding affinity is represented by the docking score, where a more negative value indicates a stronger predicted binding affinity.[20][21] This score is a key indicator for ranking the potential efficacy of the analogs.

Analyzing Binding Interactions

Visual inspection of the docked poses using software like PyMOL or Discovery Studio is crucial for understanding the specific molecular interactions between the ligand and the protein.[22][23] Key interactions to analyze include:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein. These are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and hydrophobic pockets in the active site.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings on the ligand and aromatic residues in the protein.

Data Presentation

To facilitate a clear comparison, the docking results for the this compound analogs are summarized in the table below. This includes the binding affinity, the number of hydrogen bonds formed, and the key interacting residues in the FGFR1 active site.

Analog IDSubstitution PatternBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
Parent This compound-7.82A564, E562
Analog A R1 = 3,5-dimethoxyphenyl-9.23A564, E562, D641
Analog B R1 = 4-fluorophenyl-8.52A564, E562
Analog C R2 = N-methylpiperazine-8.93A564, E562, K514

Note: The data presented in this table is hypothetical and for illustrative purposes.

Discussion and Future Directions

The comparative docking results suggest that the introduction of a 3,5-dimethoxyphenyl group at the R1 position (Analog A) significantly improves the binding affinity compared to the parent compound.[9] The additional hydrogen bond with residue D641 likely contributes to this enhanced affinity.[9] Similarly, the N-methylpiperazine substitution at R2 (Analog C) also shows a favorable binding energy, forming an additional hydrogen bond with K514.

These in-silico findings provide a strong rationale for prioritizing the synthesis and biological testing of Analogs A and C. Further computational studies, such as molecular dynamics simulations, could be employed to assess the stability of the predicted protein-ligand complexes over time.[5][6] The ultimate validation of these computational predictions will come from experimental assays that measure the actual inhibitory activity of these compounds against the target kinase.

Conclusion

This guide has provided a detailed framework for conducting comparative docking studies of this compound analogs as potential kinase inhibitors. By following the outlined protocols and principles of analysis, researchers can effectively leverage computational tools to accelerate the drug discovery process. The insights gained from such studies are invaluable for guiding the design and optimization of novel therapeutic agents targeting the kinome.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.